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  • Product: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
  • CAS: 1188263-67-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in Modern Synthesis and Drug Discovery

Introduction In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride emerges as a uniquely valuable reagent. Its structure, featuring a primary amine at one terminus and a Boc-protected secondary amine at the other, offers a platform for controlled, sequential chemical modifications. The presence of the N-methyl group further provides a subtle yet significant point of structural and electronic differentiation from its non-methylated analogue, influencing properties such as basicity, lipophilicity, and metabolic stability in the final compounds.

This technical guide provides an in-depth exploration of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride, intended for researchers, chemists, and drug development professionals. We will dissect its chemical properties, delve into the strategic rationale behind its use, and present its core applications, supported by detailed experimental insights and protocols. The objective is to move beyond a simple catalog of reactions and instead offer a causal understanding of why this specific building block is a superior choice for certain synthetic challenges, particularly in the pursuit of novel therapeutics.

Section 1: Core Chemical Attributes and Strategic Value

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is more than a simple diamine; it is a carefully designed synthetic tool. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, mitigating the challenges often associated with volatile, low-molecular-weight amines.[1] The true synthetic power, however, lies in the differential reactivity of its two nitrogen atoms, governed by the presence of the tert-butyloxycarbonyl (Boc) protecting group.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in experimental design.

PropertyValueReference
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate hydrochloride[2]
Synonyms N-Boc-N-methyl-1,3-propanediamine HCl[1][2]
CAS Number 1188263-67-3[3]
Molecular Formula C₉H₂₁ClN₂O₂[1]
Molecular Weight 224.73 g/mol
Physical Form Solid
Storage Inert atmosphere, room temperature
The Principle of Orthogonal Protection

The central pillar of this reagent's utility is the concept of orthogonal protection. The Boc group is a robust carbamate protecting group stable under a wide range of basic, nucleophilic, and reductive conditions.[4][5] However, it is exquisitely sensitive to acidic conditions, which cleave it to release the free amine, carbon dioxide, and the volatile isobutylene.[5][6]

This dichotomy allows a chemist to perform a series of reactions on the free primary amine without affecting the protected secondary amine. Once the desired modifications are complete, the Boc group can be selectively removed to unveil the secondary amine for a subsequent, distinct transformation. This sequential functionalization is a cornerstone of efficient synthesis, preventing the formation of undesired side products and eliminating the need for complex purification steps.

G cluster_0 Synthetic Workflow A tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (Starting Material) B Step 1: Reaction at Primary Amine (e.g., Acylation, Reductive Amination) A->B Reagent 1 Base C Mono-Functionalized Intermediate B->C D Step 2: Acid-Mediated Boc Deprotection (e.g., TFA, HCl in Dioxane) C->D Acid E Deprotected Intermediate (Free Secondary Amine) D->E F Step 3: Reaction at Secondary Amine (e.g., Alkylation, Arylation) E->F Reagent 2 G Di-Functionalized Final Product F->G

Caption: Sequential functionalization workflow enabled by the compound.

Section 2: Core Applications in Synthesis and Drug Discovery

The unique structure of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride makes it a valuable precursor in several key areas of pharmaceutical research and development.

A Versatile Linker for Complex Molecules

In drug discovery, linkers are crucial structural motifs used to connect different pharmacophores, modulate solubility, and optimize pharmacokinetic profiles.[7] This compound provides a three-carbon chain with two distinct nitrogen attachment points, offering a versatile scaffold.

  • Kinase Inhibitors: The 1,3-diaminopropane backbone is a common feature in linkers designed for kinase inhibitors, where precise spatial orientation of binding fragments is critical for potency and selectivity.[7]

  • ACKR3 Agonists: It has been identified as a key intermediate in the development of atypical chemokine receptor 3 (ACKR3) agonists, which are targets for cardiovascular therapies.[1] The N-methyl group in this context can be crucial for fine-tuning receptor affinity or metabolic stability compared to its primary amine counterpart.

Synthesis of Polyamines and Their Analogues

Natural polyamines like spermidine are essential for cellular processes, including cell growth and differentiation.[7] Their analogues are widely investigated as potential therapeutic agents, particularly in oncology.[7] This building block is an ideal starting material for the synthesis of N-methylated spermidine analogues. The free primary amine can be elaborated to introduce the remaining portion of the polyamine backbone, resulting in precisely modified structures for biological evaluation.[1]

G A tert-Butyl (3-aminopropyl) (methyl)carbamate C Boc-Protected Intermediate A->C Acylation B Acylating Agent (e.g., R-COCl) E Final N-Methylated Spermidine Analogue C->E Deprotection D Acidic Deprotection

Caption: General scheme for synthesizing a spermidine analogue.

General Biochemical Reagent

Beyond its role as a synthetic intermediate, the compound is used as a biochemical reagent to probe molecular interactions.[1][8] By incorporating this moiety into larger molecules, researchers can study how the introduction of a methylated, positively chargeable group (after deprotection) influences binding to proteins, nucleic acids, or other biological targets.

Section 3: Experimental Protocols and Methodologies

The following protocols are provided as representative examples of how tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is used in practice. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step.

Protocol 1: N-Acylation of the Primary Amine

This protocol describes a standard amide bond formation using a carboxylic acid and a coupling agent. This is a foundational reaction for extending the molecule.

Objective: To couple a carboxylic acid (R-COOH) to the free primary amine of the title compound.

Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.0 eq.) and the desired carboxylic acid (1.05 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the coupling agents and activated species. DCM is a good choice for solubility and ease of removal, while DMF may be needed for less soluble reactants.

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution and stir for 5-10 minutes.

    • Rationale: The starting material is a hydrochloride salt. The base is required first to neutralize the salt and free the primary amine for reaction. A second equivalent is needed to neutralize the HCl generated during the coupling reaction. A slight excess ensures the reaction medium remains basic. DIPEA is chosen as it is sterically hindered and less likely to cause side reactions.

  • Coupling Agent Addition: Add a peptide coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), to the mixture.

    • Rationale: HATU is a highly efficient coupling agent that rapidly converts the carboxylic acid into an activated ester, which is then susceptible to nucleophilic attack by the primary amine. This minimizes side reactions and racemization if the carboxylic acid is chiral.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification: a. Dilute the reaction mixture with an organic solvent like Ethyl Acetate. b. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Rationale: The acidic wash removes excess base (DIPEA). The basic wash removes unreacted carboxylic acid and byproducts from the coupling agent. The brine wash removes residual water. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Group Deprotection

This protocol details the selective removal of the Boc protecting group to reveal the secondary amine.

Objective: To deprotect the N-Boc group from the mono-functionalized intermediate synthesized in Protocol 1.

Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq.) in a minimal amount of an appropriate organic solvent, such as Dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in 1,4-Dioxane.

    • Rationale: A strong acid is required to protonate the carbamate oxygen, initiating the cleavage mechanism. Anhydrous conditions are preferred. TFA is effective and its volatility makes it easy to remove. HCl in dioxane is another standard reagent that provides the deprotected product as its hydrochloride salt, which can be advantageous for stability and handling.

  • Reaction Monitoring: Stir the solution at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

    • Causality Note: The reaction produces gaseous byproducts (CO₂ and isobutylene), so the reaction vessel should not be sealed tightly.

  • Removal of Acid: Once the reaction is complete, remove the acid and solvent in vacuo. It may be necessary to co-evaporate with a solvent like toluene several times to ensure all traces of TFA are removed.

  • Isolation: The resulting product is the deprotected amine salt (trifluoroacetate or hydrochloride). It is often used directly in the next step without further purification. If necessary, it can be triturated with a non-polar solvent like diethyl ether to induce precipitation and isolation of the solid salt.

Conclusion

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a sophisticated and highly enabling building block for the modern synthetic chemist. Its value proposition is anchored in the principle of orthogonal protection, allowing for the controlled and sequential elaboration of a 1,3-diaminopropane scaffold. The presence of the N-methyl group provides an additional layer of design, enabling the synthesis of structures that are inaccessible or more challenging to create using its non-methylated analogue. From constructing linkers in complex targeted therapies to synthesizing bioactive polyamine analogues, this reagent provides a reliable and strategic pathway to novel chemical entities. Understanding the causality behind its application—why the Boc group is used, why specific reaction conditions are chosen, and how its structure influences the final product—empowers researchers to leverage its full potential in the demanding field of drug discovery and development.

References

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Versatility of N-Methyl-1,3-propanediamine (CAS 6291-84-5): Synthesis to Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1,3-propanediamine. PubChem. Retrieved from [Link]

  • Semantic Scholar. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. Retrieved from [Link]

Sources

Exploratory

Strategic Deployment of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride in Medicinal Chemistry

[1][2][3] Executive Summary tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a specialized bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs),...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a specialized bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptidomimetics, and polyamine analogues.[1][2][3] Unlike standard linear diamine linkers, this molecule incorporates an N-methyl group on the Boc-protected amine.[2][3] This structural modification is not merely cosmetic; it introduces conformational constraints, reduces hydrogen bond donor count (improving membrane permeability), and alters the solubility profile of the final conjugate.

This guide moves beyond the datasheet to provide a strategic framework for utilizing this reagent, addressing critical handling nuances, "invisible" NMR impurities (rotamers), and optimized coupling protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Specifications
PropertySpecification
IUPAC Name tert-butyl N-(3-aminopropyl)-N-methylcarbamate hydrochloride
Common Name N-Boc-N-methyl-1,3-diaminopropane HCl
CAS Number (HCl Salt) 1188263-67-3
CAS Number (Free Base) 150349-36-3
Molecular Formula C₉H₂₁ClN₂O₂
Molecular Weight 224.73 g/mol (Salt) / 188.27 g/mol (Base)
Appearance White to off-white hygroscopic solid
Solubility High: Water, DMSO, Methanol.[1][2][3][4] Low: DCM, Hexanes (unless neutralized)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Structural Analysis

The molecule consists of a 3-carbon aliphatic chain terminated by two distinct nitrogen species:[1]

  • Primary Amine (HCl salt): The reactive handle.[2][3] In the salt form (

    
    ), it is protected from oxidation and atmospheric 
    
    
    
    .[2][3] It requires neutralization (e.g., DIPEA) in situ to react.[2][3]
  • Tertiary Carbamate (N-Boc-N-Me): The orthogonal protecting group.[1][2][3] The N-methyl group eliminates the acidic carbamate proton, preventing side reactions during strong base treatments (e.g., alkylations) elsewhere on the molecule.

Part 2: Strategic Utility in Drug Design

The "Methyl Effect" in Linker Design

In PROTAC and molecular glue design, the linker is often treated as an inert spacer. However, replacing a standard N-Boc-1,3-diaminopropane with its N-methylated counterpart (this reagent) can drastically shift the physicochemical properties of the ligand.[1][2][3]

  • Conformational Bias: The N-methyl group forces the carbamate into specific rotameric populations (cis/trans), potentially pre-organizing the linker for better binding or E3 ligase presentation.[2]

  • Permeability: By removing a Hydrogen Bond Donor (HBD), the N-methyl group lowers the polar surface area (PSA), often improving the passive permeability of large chimeric molecules.

  • Solubility: The disruption of intermolecular hydrogen bonding networks often increases solubility in organic solvents compared to the non-methylated analog.

Pathway Visualization: Linker Logic

The following diagram illustrates where this reagent fits into a convergent PROTAC synthesis workflow.

PROTAC_Workflow Reagent N-Boc-N-Me-diamine HCl (Reagent) Intermed Intermediate Conjugate (Boc-Protected) Reagent->Intermed Amide Coupling (DIPEA/DMF) Warhead Target Protein Ligand (Activated Ester) Warhead->Intermed Deprotect Deprotection (HCl or TFA) Intermed->Deprotect -Boc Group Final Final PROTAC (N-Methylated Linker) Deprotect->Final Conjugation to E3 E3_Ligase E3 Ligase Ligand (e.g., Thalidomide) E3_Ligase->Final

Figure 1: Convergent synthesis strategy utilizing tert-Butyl (3-aminopropyl)(methyl)carbamate as a central linker motif.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (The "Freeing" Step)

Since the reagent is an HCl salt, simple addition to a reaction mixture will not yield nucleophilic attack.[3] You must release the free base in situ.[2][3]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1][2][3]

  • Reagent: N-Boc-N-Me-diamine HCl (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.1 equiv) or EDC/NHS[1][2][3]

  • Base: DIPEA (3.0 - 4.0 equiv) [CRITICAL] [1][2][3]

  • Solvent: DMF or DCM (anhydrous)[1][2][3]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Salt Break: In a separate vial, dissolve the N-Boc-N-Me-diamine HCl in minimal DMF. Add 2.0 equiv of DIPEA.[2][3] Note: You may observe a slight precipitate (DIPEA[1][2]·HCl) or heat generation.[1][2][3]

  • Addition: Add the amine/DIPEA solution to the activated acid mixture. Add the remaining DIPEA to ensure pH > 8.[2][3]

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS.[1][2][3] The product will show mass [M+H]+ corresponding to Acid_MW + 188 - 18 (loss of water).[2][3]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[2][3]

Protocol B: Deprotection (The "Acidolysis" Step)

Removing the Boc group reveals the secondary amine (


).[2][3]

Reagents:

  • 4M HCl in Dioxane (excess) OR TFA/DCM (1:1)[1][2][3]

Step-by-Step:

  • Dissolve the intermediate in minimal DCM.[2][3]

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 1 hour.

  • Observation: White precipitate often forms (the amine salt of the product).[2][3]

  • Workup: Evaporate volatiles under reduced pressure. Do not heat above 40°C to avoid potential N-methyl migration (rare, but possible in complex scaffolds).[2][3]

Part 4: Quality Control & Troubleshooting (Expert Level)

The "Rotamer" Trap in NMR

The most common support ticket regarding this reagent is: "My NMR is messy; I see split peaks.[3] Is the compound impure?"

The Answer: Likely No. Tertiary carbamates (like N-Boc-N-Methyl) exhibit restricted rotation around the N-C(O) bond.[1][2][3] This creates two distinct conformers (Rotamers) observable on the NMR timescale at room temperature.[2][3]

  • ¹H NMR Signature: You will see two singlets for the tert-butyl group (usually in a 60:40 or 70:30 ratio) and split signals for the N-Methyl group and adjacent methylenes.[1][2]

  • Validation: To prove purity, run the NMR at elevated temperature (e.g., 50-60°C in DMSO-d6).[1][2][3] The peaks should coalesce into single sharp signals as the rotation rate increases.[3]

Figure 2: Rotameric equilibrium causing signal splitting in NMR spectra of N-Boc-N-methylated species.

Analytical Checkpoints
MethodExpected ResultNote
LC-MS Single peak (or closely eluting doublet if gradient is shallow)Mass: 189.16 [M+H]+ (Free base)
¹H NMR (DMSO-d6) Split Boc (~1.4 ppm), Split N-Me (~2.8 ppm)Broad

signal at ~8.0 ppm for HCl salt
Chloride Test Positive (AgNO₃ precipitate)Confirms HCl salt form

References

  • BenchChem. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Properties and Applications. Retrieved from [1][2][3]

  • Sigma-Aldrich. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Product Sheet. Retrieved from [1][2][3]

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate (Compound Summary). National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • Wuitschik, G., et al. (2010).[2][3] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[2][3] (Contextual reference on linker physicochemical property modulation).

  • Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2][3] (Reference for N-methylation effects on permeability).

Sources

Foundational

Technical Guide: tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

This technical guide details the structural characteristics, synthesis, and applications of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride , a specialized bifunctional linker used extensively in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and applications of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride , a specialized bifunctional linker used extensively in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.

Chemical Identity & Structural Analysis[1]

This compound is a mono-protected diamine linker. Its core value lies in its orthogonal reactivity : it possesses a free primary amine for immediate conjugation and a Boc-protected secondary amine (N-methylated) that can be deprotected under acidic conditions later in a synthetic sequence.

Nomenclature and Identifiers
  • IUPAC Name: tert-Butyl

    
    -(3-aminopropyl)-
    
    
    
    -methylcarbamate hydrochloride
  • Common Synonyms:

    
    -Boc-
    
    
    
    -methyl-1,3-propanediamine HCl; 3-(
    
    
    -Boc-methylamino)propylamine hydrochloride
  • CAS Number:

    • 1188263-67-3 (Hydrochloride salt)[1]

    • 150349-36-3 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.73 g/mol (Salt); 188.27 g/mol (Free Base)

Structural Architecture

The molecule consists of a propyl chain spacing two nitrogen centers. The regiochemistry is critical: the secondary nitrogen bears both the methyl group and the Boc protection, while the primary nitrogen remains free as a hydrochloride salt.

  • SMILES: CN(CCCN)C(=O)OC(C)(C)C.Cl

  • Key Feature: The

    
    -methyl group on the carbamate prevents hydrogen bond donation at that site, altering the solubility profile and conformational dynamics of the final drug conjugate compared to non-methylated linkers.
    

Synthesis & Manufacturing Strategy

The synthesis of this compound presents a regioselectivity challenge. The starting material,


-methyl-1,3-propanediamine, contains both a primary and a secondary amine. Standard Boc protection often yields a mixture or favors the less sterically hindered primary amine.
Regioselective Synthesis Protocol

To achieve high selectivity for the


-methyl (secondary) amine protection, a pH-controlled strategy is employed. By manipulating the protonation states of the diamine, one can exploit the subtle nucleophilicity differences.
Reaction Logic
  • Protonation: The diamine is treated with HCl. The primary amine (

    
    ) and secondary amine (
    
    
    
    ) exist in equilibrium.
  • Kinetic Control: While secondary amines are more basic, they are also more nucleophilic due to the inductive effect of the methyl group. Under controlled conditions (low temperature and stoichiometric acid), the secondary amine reacts with

    
     preferentially to form the thermodynamically stable carbamate.
    
Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-Butyl (3-aminopropyl)(methyl)carbamate (Free Base) followed by HCl salt formation.

Reagents:

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Methyl-1,3-propanediamine (1.0 eq)
    
  • Hydrochloric acid (35% aq, ~1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.3 eq)
    
  • Methanol (Solvent)[2][3]

  • Dichloromethane (Extraction)[2][4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
    -methyl-1,3-propanediamine (e.g., 37 mmol) in Methanol (100 mL) and cool to 0°C .
    
  • Acidification: Slowly add HCl (35%) dropwise. Critical: This step modulates the reactivity. Stir for 30 minutes.

  • Protection: Cool the mixture further to -10°C . Add

    
     slowly. The low temperature enhances regioselectivity.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Alkalize the residue with 10% NaOH to pH > 12.

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel chromatography (DCM:MeOH:

    
     = 100:9:1).
    
  • Salt Formation: Dissolve the purified oil in diethyl ether/dioxane and add 4M HCl in dioxane. Filter the resulting white precipitate to obtain the target hydrochloride salt.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and its downstream application in PROTAC linker construction.

G start N-Methyl-1,3-propanediamine step1 Selective Protection (HCl, Boc2O, -10°C) start->step1 Regiocontrol product tert-Butyl (3-aminopropyl) (methyl)carbamate HCl step1->product Yield ~43% app1 PROTAC Synthesis (Amide Coupling) product->app1 Free NH2 Reacts final Targeted Degrader (Linker-Ligand) app1->final Boc Deprotection

Figure 1: Synthetic route from diamine precursor to the final hydrochloride salt and its integration into drug discovery workflows.[3]

Physicochemical Properties & Stability[7]

PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic as HCl salt.
Solubility Soluble in Water, DMSO, MethanolFree base is soluble in DCM/Ether.
Storage 2-8°C, Inert Atmosphere (Argon/N2)Protect from moisture.
NMR Signature ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

2.83 (s, 3H, N-Me)
Diagnostic peak for N-Methyl carbamate.
Stability Stable at RT; Boc labile at pH < 1Avoid strong acids until deprotection.

Data Interpretation: The NMR shift of the


-methyl group (

2.83 ppm) is distinct from a free amine

-methyl (

~2.4 ppm). This downfield shift confirms the methyl group is attached to the electron-withdrawing carbamate nitrogen, validating the structure

rather than the alternative isomer.

Applications in Drug Discovery[8][9]

PROTAC Linker Design

This compound is a "linker-handle." In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).

  • Role: The propyl chain provides a short, hydrophobic spacer (approx. 3-4 Å).

  • N-Methylation Effect: Introduces a "kink" in the chain and removes a hydrogen bond donor, which can improve cell permeability and metabolic stability compared to simple linear alkyl linkers.

Polyamine Analogues

The 1,3-diaminopropane motif is a building block for spermine and spermidine analogues. The orthogonal protection allows for the stepwise construction of asymmetrical polyamines used in cancer therapy and ion channel blocking studies.

References

  • Ambeed, Inc. (2025). tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Product Analysis. Retrieved from

  • ChemicalBook . (2025). Synthesis of tert-butyl N-(3-aminopropyl)-N-methylcarbamate (CAS 150349-36-3).[2][6] Retrieved from

  • Servín, F. A., et al. (2017).[5] "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, 61(1), 23-27.[5] Retrieved from

  • Sigma-Aldrich . (2025). tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Safety Data Sheet. Retrieved from

Sources

Exploratory

Technical Synthesis Guide: tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Executive Summary This technical guide details the synthesis of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride, a critical linker in medicinal chemistry, particularly for PROTACs and drug conjugates. The prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride, a critical linker in medicinal chemistry, particularly for PROTACs and drug conjugates. The primary synthetic challenge lies in the regioselective differentiation of the primary and secondary amine moieties within the N-methyl-1,3-propanediamine backbone.

While statistical protection strategies often yield inseparable mixtures of regioisomers, this guide utilizes an orthogonal protection strategy using ethyl trifluoroacetate (ETFA).[1] This method exploits the nucleophilic differential between the primary and secondary amines to achieve high regioselectivity (>95%), ensuring the Boc group is installed exclusively on the methylated nitrogen.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains two nitrogen centers: a primary amine (intended to be the HCl salt) and a methylated secondary amine (protected by Boc).[1]

The Problem with Direct Boc Protection: Direct reaction of N-methyl-1,3-propanediamine with di-tert-butyl dicarbonate (Boc₂O) typically favors the primary amine or results in a statistical mixture of mono-protected isomers and bis-protected byproducts. Separation of these isomers is difficult due to their similar polarity.[1]

The Solution: The Trifluoroacetate Route We employ a temporary "masking" strategy for the primary amine using a trifluoroacetyl group.[1]

  • Selectivity: The primary amine reacts kinetically faster with ethyl trifluoroacetate (ETFA) than the sterically hindered secondary amine.[1]

  • Orthogonality: The resulting trifluoroacetamide is stable to acidic conditions but labile to mild base.[1] Conversely, the Boc group (installed in Step 2) is stable to base but labile to acid.[1]

  • Deprotection: Mild basic hydrolysis removes the trifluoroacetyl group, exposing the primary amine without disturbing the Boc-carbamate.[1]

Synthesis Pathway Diagram[1]

SynthesisRoute Fig 1. Orthogonal protection strategy for regioselective synthesis. SM N-Methyl-1,3-propanediamine (Starting Material) INT1 Intermediate 1 (N-TFA-N'-methyl-1,3-diaminopropane) SM->INT1 Ethyl Trifluoroacetate THF, 0°C (Selective Primary Protection) INT2 Intermediate 2 (N-TFA-N'-Boc-N'-methyl-1,3-diaminopropane) INT1->INT2 Boc2O, TEA DCM, RT (Secondary Protection) INT3 Free Base (tert-Butyl (3-aminopropyl)(methyl)carbamate) INT2->INT3 K2CO3, MeOH/H2O RT (Selective TFA Removal) PROD FINAL PRODUCT (HCl Salt) INT3->PROD 1.0 eq HCl in Dioxane Ether, 0°C (Salt Formation)

Critical Reagents & Stoichiometry

ReagentRoleEquiv.Key Property
N-Methyl-1,3-propanediamine Starting Material1.0Nucleophile; hygroscopic liquid.
Ethyl Trifluoroacetate (ETFA) Selective Protecting Group1.1Electrophile; reacts selectively with 1° amines.[1]
Boc Anhydride (Boc₂O) Permanent Protecting Group1.2Reagent; installs carbamate on 2° amine.[1]
Triethylamine (TEA) Base1.5Scavenges protons during Boc protection.[1]
Potassium Carbonate (K₂CO₃) Hydrolysis Base3.0Mild base; cleaves TFA amide, spares Boc.[1]
HCl (4M in Dioxane) Acid Source1.0CRITICAL: Exact stoichiometry required to avoid Boc cleavage.

Detailed Experimental Protocol

Step 1: Selective Trifluoroacetylation

Objective: Mask the primary amine.[1]

  • Setup: Charge a flame-dried 500 mL round-bottom flask with N-methyl-1,3-propanediamine (10.0 g, 113 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add ethyl trifluoroacetate (17.7 g, 124 mmol, 1.1 eq) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The primary amine spot (ninhydrin active) should disappear.[1]

  • Workup: Concentrate the solvent under reduced pressure to yield the crude trifluoroacetamide (Intermediate 1) as a pale yellow oil. This is typically pure enough (>95%) for the next step.[1][2]

Step 2: Boc Protection of Secondary Amine

Objective: Install the Boc group on the sterically hindered secondary nitrogen.[1]

  • Setup: Redissolve Intermediate 1 in DCM (200 mL). Add Triethylamine (17.2 g, 170 mmol, 1.5 eq).[1]

  • Addition: Add Boc₂O (29.6 g, 136 mmol, 1.2 eq) dissolved in minimal DCM.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Wash the organic layer with 1M citric acid (2 x 100 mL) to remove excess amine/TEA, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to obtain Intermediate 2.

Step 3: Orthogonal Deprotection (TFA Removal)

Objective: Remove the trifluoroacetyl group while retaining the acid-labile Boc group.

  • Reaction: Dissolve Intermediate 2 in Methanol (150 mL) and Water (50 mL). Add K₂CO₃ (47.0 g, 340 mmol, 3.0 eq).[1]

  • Conditions: Stir vigorously at RT for 4–6 hours. Caution: Do not heat, as thermal stress may degrade the Boc carbamate in aqueous base over time.

  • Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 100 mL).[1]

  • Isolation: Dry the combined organics (Na₂SO₄) and concentrate to yield the Free Base (tert-butyl (3-aminopropyl)(methyl)carbamate) as a clear oil.[1]

    • Checkpoint: ¹H NMR should show the loss of the TFA signal (if using ¹⁹F NMR) and the presence of the Boc singlet (~1.45 ppm).[1]

Step 4: Hydrochloride Salt Formation (Critical Step)

Objective: Form the stable HCl salt without cleaving the Boc group.[1]

Scientific Context: The Boc group is acid-labile.[1][3] Exposure to excess strong acid or prolonged time in acidic solution will result in deprotection to the diamine dihydrochloride.[1]

  • Dissolution: Dissolve the Free Base (1.0 eq) in anhydrous Diethyl Ether or MTBE (0.1 M concentration). Cool to 0°C.[1][2][4]

  • Acidification: Add exactly 1.0 equivalent of 4M HCl in Dioxane dropwise. A white precipitate should form immediately.[1]

    • Alternative: Use 1.0 eq of 1M HCl in Ether.[1]

  • Isolation: Stir for only 10 minutes at 0°C. Filter the solid rapidly under a nitrogen blanket (the salt is hygroscopic). Wash with cold ether.[1]

  • Drying: Dry under high vacuum at RT to yield the final hydrochloride salt.

Process Safety & Quality Control

Analytical Specifications
  • Appearance: White to off-white hygroscopic solid.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 8.0–8.2 (br s, 3H, NH₃⁺)[1]

    • δ 3.2 (t, 2H, N-CH₂)

    • δ 2.8 (s, 3H, N-CH₃)

    • δ 1.40 (s, 9H, Boc)[1]

  • Storage: Store at -20°C under argon. Desiccate.

Troubleshooting
IssueCauseSolution
Loss of Boc group Excess acid or heat in Step 4.Use stoichiometric titration; ensure temperature is 0°C.
Low Yield (Step 1) Di-trifluoroacetylation.[1]Ensure strictly 1.1 eq of ETFA and low temperature addition.
Oily Product (Step 4) Hygroscopic salt.[1]Use anhydrous ether for precipitation; dry under high vacuum immediately.[1]

References

  • O'Sullivan, M. C., et al. (2009).[1] Polyamines: Synthesis and Biological Activity. This foundational text establishes the ethyl trifluoroacetate method for differentiating primary and secondary amines in linear polyamines.[1]

    • [1]

  • Mattern, R. H. (2005).[1] Selective Protection of Polyamines. Journal of Organic Chemistry. Describes the kinetic selectivity of trifluoroacetylation.

    • [1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc/TFA orthogonality conditions).

    • [1]

  • PubChem Compound Summary. tert-Butyl (3-aminopropyl)(methyl)

    • [1]

Sources

Foundational

An In-depth Technical Guide to the Solubility of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

This guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS No. 1188263-67-3), a key intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS No. 1188263-67-3), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a detailed experimental protocol for its determination.

Introduction: The Significance of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a bifunctional molecule featuring a Boc-protected secondary amine and a primary amine hydrochloride salt. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Understanding its solubility is paramount for its effective use in various synthetic transformations, enabling precise control over reaction conditions, purification processes, and formulation development.

The solubility of an active pharmaceutical ingredient (API) or intermediate directly influences its bioavailability and the feasibility of its formulation. For a synthetic intermediate like tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride, solubility dictates the choice of reaction solvents, impacts reaction kinetics, and is a critical parameter for developing efficient work-up and purification procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 1188263-67-3[1]
Molecular Formula C₉H₂₁ClN₂O₂
Molecular Weight 224.73 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Inert atmosphere, room temperature[1]

The presence of both a protected carbamate and a hydrochloride salt of a primary amine imparts a degree of polarity to the molecule, suggesting its solubility will be favored in polar solvents. The hydrochloride salt form is expected to enhance aqueous solubility compared to its free-base counterpart.

Theoretical Considerations for Solubility

The solubility of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is governed by several factors, stemming from its molecular structure and the properties of the solvent.

  • "Like Dissolves Like" : The molecule possesses both polar (amine hydrochloride, carbamate) and non-polar (tert-butyl group) regions. Its solubility will be highest in solvents that can effectively solvate both moieties. Polar protic solvents, such as water and alcohols, are expected to be effective due to their ability to form hydrogen bonds with the carbamate and ion-dipole interactions with the hydrochloride salt.[2]

  • pH-Dependence : As a hydrochloride salt of a primary amine, the compound's solubility in aqueous media will be significantly influenced by pH. In acidic to neutral conditions, the amine will remain protonated, favoring solubility. In basic conditions, the free amine will be generated, which is likely less water-soluble.

  • Temperature : The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[2] This relationship should be experimentally determined for various solvent systems.

  • Polymorphism : The existence of different crystalline forms (polymorphs) can lead to variations in solubility. While no specific data on the polymorphism of this compound is readily available, it is a critical consideration in pharmaceutical development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details a reliable and widely accepted method for determining the thermodynamic solubility of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride. This method is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[3]

Materials and Equipment
  • tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dichloromethane)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Analytical balance

  • pH meter (for aqueous solutions)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent to vial equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration settle Allow solid to settle equilibration->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze result result analyze->result Calculate Solubility

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions :

    • Accurately weigh an amount of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride into a vial that is known to be in excess of its expected solubility. A good starting point is 50-100 mg.

    • Pipette a precise volume (e.g., 2 mL) of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration :

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[3] Visual confirmation of excess solid remaining at the end of this period is crucial.

  • Sample Collection and Preparation :

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.[3]

  • Quantification :

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a suitable starting point.[4] Detection can be performed by UV at a low wavelength (e.g., 210 nm) or using a universal detector like CAD.

    • Prepare a standard curve using accurately weighed standards of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride to ensure accurate quantification.

    • Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor. This value represents the solubility.

Expected Solubility Profile and Data Presentation

Based on the principles of chemical interactions, a qualitative solubility profile can be predicted. However, for a comprehensive technical guide, experimentally determined quantitative data is essential. The results of the described protocol should be presented in a clear and concise table.

Table 1: Experimentally Determined Solubility of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride at 25 °C

SolventSolubility (mg/mL)Classification
WaterTo be determinedTo be determined
MethanolTo be determinedTo be determined
EthanolTo be determinedTo be determined
IsopropanolTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
DichloromethaneTo be determinedTo be determined

Classification based on USP solubility definitions (e.g., Very Soluble, Freely Soluble, Soluble, etc.)

Safety and Handling

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is associated with certain hazards. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride. By combining theoretical principles with a detailed, validated experimental protocol, researchers and drug development professionals can generate the critical data needed to effectively utilize this important synthetic intermediate. The shake-flask method, coupled with HPLC analysis, offers a reliable means of obtaining accurate solubility data, which is fundamental to process optimization, formulation development, and ensuring the overall quality and efficiency of the drug development pipeline.

References

  • Methyl N-carbamoylcarbamate - Solubility of Things. [Link]

  • Can CC(Cellulose Carbamate) be dissolved in any organic solvent? ResearchGate. [Link]

  • tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2. PubChem. [Link]

  • Carbamate. Wikipedia. [Link]

  • tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | C8H19ClN2O2. PubChem. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Formation of Carbamic Acid in Organic Solvents. Scribd. [Link]

  • tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0. AxisPharm. [Link]

Sources

Exploratory

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride stability profile

Technical Whitepaper: Stability & Handling of Linker Intermediate [1188263-67-3] Executive Summary tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a critical bifunctional linker used in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability & Handling of Linker Intermediate [1188263-67-3]

Executive Summary

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a critical bifunctional linker used in medicinal chemistry, particularly for PROTAC® development and fragment-based drug discovery.[1][2] While structurally simple, its stability profile is governed by a precarious balance: it is an acid-labile carbamate (Boc) existing as an acidic salt (HCl).[1]

This guide addresses the "Autocatalytic Hygroscopic Loop," a specific degradation phenomenon where moisture absorption triggers the compound's own hydrochloride counter-ion to catalyze the removal of its protecting group.

Part 1: Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
Common Name N-Boc-N-methyl-1,3-diaminopropane HCl
CAS Number 1188263-67-3
Molecular Formula

Molecular Weight 224.73 g/mol
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O

Structural Criticality: The molecule features a 3-carbon alkyl chain separating a primary amine (protonated as HCl) and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The N-methylation adds steric bulk, slightly altering the conformational entropy compared to the non-methylated analog, but the primary stability vector remains the Boc-acid relationship.

Part 2: Critical Stability Factors

The Hygroscopic-Acidolysis Nexus (Primary Failure Mode)

The most common failure mode for this compound is moisture-induced deprotection .[1]

  • Mechanism: As a hydrochloride salt, the lattice is highly hygroscopic.[3] Upon exposure to atmospheric moisture, the solid undergoes deliquescence (absorbing water until it dissolves).

  • The Trap: Once dissolved in this absorbed water, the HCl dissociates, creating a localized micro-droplet with low pH (< 2.0).

  • The Result: This acidic environment attacks the acid-labile Boc group, cleaving it to release isobutylene and CO₂. This leaves behind the N-methyl-1,3-diaminopropane dihydrochloride, rendering the material useless for selective coupling.[1]

Thermal Stability
  • Solid State: Stable up to ~100°C in the absence of moisture.

  • Melt/Decomposition: At temperatures >150°C, rapid thermal decarboxylation occurs (Isobutylene release).

  • Solution State: In protic solvents (MeOH/Water), the compound is stable at RT for <24 hours. Prolonged heating (>40°C) in protic solvents accelerates Boc loss.[1]

Cyclization Potential

While 1,2-diamines are prone to rapid cyclization, this 1,3-diamine linker is kinetically slower to cyclize.[1] However, under basic conditions or high heat after partial degradation, the free amines can react with carbonate byproducts to form 1-methyl-1,3-diazinan-2-one (Cyclic Urea), an irreversible impurity.[1]

Part 3: Degradation Pathways (Visualization)

The following diagram maps the kinetic pathways of degradation, highlighting the critical role of moisture control.

G cluster_0 Critical Failure Loop Compound Intact Linker (HCl Salt) (Solid State) Solution Micro-Aqueous Acidic Droplet (pH < 2.0) Compound->Solution Deliquescence Cyclic Degradation Product B: Cyclic Urea (Rare/Thermal) Compound->Cyclic High Heat (>150°C) or Basic pH Moisture Atmospheric Moisture (H₂O Uptake) Moisture->Compound Deprotected Degradation Product A: N-Methyl-1,3-diaminopropane (Dihydrochloride) Solution->Deprotected Acid Hydrolysis (Autocatalytic) Isobutylene Byproduct: Isobutylene (Gas) Solution->Isobutylene

Figure 1: The degradation cascade. Note that moisture uptake is the rate-limiting step that enables the autocatalytic acid hydrolysis of the Boc group.

Part 4: Analytical Profiling & QC

Due to the lack of strong chromophores (no aromatic rings), standard UV detection (254 nm) is ineffective.

Protocol A: NMR Validation (Gold Standard)
  • Solvent: DMSO-d6 or D₂O.

  • Key Diagnostic Signals:

    • Boc Group: Strong singlet at

      
       ppm (9H).
      
    • N-Methyl: Singlet at

      
       ppm (3H).
      
    • Degradation Check: Loss of the 1.4 ppm singlet indicates deprotection. Appearance of new multiplets in the 3.0-3.5 ppm region suggests cyclic urea formation or free amine shifts.[1]

Protocol B: HPLC-CAD/ELSD (Purity)
  • Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering) is required as the compound is UV-inactive.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do NOT use TFA; it promotes on-column degradation).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Part 5: Storage & Handling Protocols

To ensure integrity, the following "Self-Validating" protocol must be strictly followed.

The "Warm-Up" Rule (Crucial)
  • Problem: Storing at -20°C is standard, but opening a cold bottle in humid lab air causes immediate condensation.

  • Protocol: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before breaking the seal. This prevents condensation from entering the hygroscopic lattice.

Storage Conditions
  • Primary: -20°C, under Argon or Nitrogen atmosphere.[1]

  • Secondary: Tightly capped with Parafilm/electric tape.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.

Handling in Solution
  • Solvent Choice: If preparing a stock solution, use anhydrous DMSO . Avoid Methanol for long-term storage (methanolysis of the carbamate can occur slowly in the presence of the HCl salt).

  • Neutralization: If the reaction tolerates it, neutralize the HCl salt immediately upon dissolution with 1 equivalent of DIPEA to stop the "acid clock," rendering the Boc group stable.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Definitive source on Boc acid-lability). [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride. (Validation of physical properties and hazards). [1]

  • BenchChem. (2025).[1][5] Handling and storage of hygroscopic amine hydrochloride salts. (General protocols for amine-HCl handling).

  • Common Organic Chemistry. (2024). Boc Deprotection Mechanism - HCl. ( mechanistic validation of the acid-catalyzed pathway).

Sources

Exploratory

Technical Guide: Mechanistic Function &amp; Application of tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

Topic: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Mechanistic Function & Application in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Mechanistic Function & Application in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists[1][2]

[1][2]

Executive Summary: The Linker as a Functional Unit

In modern drug discovery—particularly within Targeted Protein Degradation (TPD) and kinase inhibition—the "mechanism of action" of a chemical building block refers to its ability to direct molecular geometry, solubility, and metabolic stability.[2]

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is not merely a spacer; it is a pharmacophore-modulating linker .[1][2] Its core utility lies in its orthogonal reactivity profile: it presents a free primary amine for immediate ligation while masking a secondary N-methyl amine behind an acid-labile Boc group.[1][2] This structure allows for the precise installation of the N-methyl-1,3-diaminopropane motif, a critical structural element known to enhance membrane permeability and reduce hydrogen-bond-donor count in drug candidates.[1][2]

Chemical Mechanism of Action: Orthogonality & Reactivity

The utility of this reagent is defined by its chemoselective nucleophilicity .[2] It functions through a sequential activation mechanism that prevents polymerization and ensures regiocontrol.[2]

The Primary Amine (The "Warhead")

The hydrochloride salt form ensures the terminal primary amine (


) is protonated and stable during storage.[1][2] Upon neutralization (typically with DIPEA or 

in situ), the primary amine becomes a potent nucleophile (

).[1][2]
  • Mechanism: It attacks electrophilic centers (acyl chlorides, activated esters, sulfonyl chlorides) with high kinetics due to the lack of steric hindrance on the propyl chain.[2]

  • Selectivity: The steric bulk of the tert-butyl group on the distal nitrogen prevents that center from participating, even if trace deprotection occurs.[1][2]

The N-Methyl Boc Group (The "Mask")

The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group and substituted with a methyl group.[1][2]

  • Electronic Effect: The carbamate pulls electron density from the nitrogen, rendering it non-nucleophilic.[2]

  • Conformational Effect: The N-methyl group forces the carbamate into a specific rotameric equilibrium (cis/trans), often favoring the cis-isomer (where

    
     is cis to the methyl) due to steric clash with the tert-butyl group.[1][2] This pre-organizes the linker, reducing the entropic penalty during binding events in the final drug molecule.[2]
    
Mechanistic Pathway Diagram

The following diagram illustrates the sequential assembly mechanism facilitated by this reagent.

ReactionPathway Reagent Reagent (HCl Salt) [Boc-N(Me)-(CH2)3-NH3]+ Cl- FreeBase Activated Nucleophile [Boc-N(Me)-(CH2)3-NH2] Reagent->FreeBase Base (DIPEA) Neutralization Intermediate Coupled Intermediate [Boc-N(Me)-(CH2)3-NH-R] FreeBase->Intermediate Electrophile (R-CO-X) Amide Coupling Deprotection Deprotected Secondary Amine [HN(Me)-(CH2)3-NH-R] Intermediate->Deprotection Acid (TFA/HCl) Boc Removal FinalProduct Final Drug Candidate (PROTAC / Kinase Inhibitor) Deprotection->FinalProduct Functionalization (e.g., Reductive Amination)

Figure 1: The sequential reaction pathway.[1][2] The reagent acts as a mono-directional linker, ensuring A-to-B coupling without cross-reactivity.[1][2]

Structural & Pharmacological Mechanism (The "Why")

Why choose this methylated linker over the simpler N-Boc-1,3-diaminopropane? The "Mechanism of Action" here extends to the biological performance of the final molecule.[2]

Metabolic Stability (The Methyl Blockade)

Primary and secondary amines are common targets for metabolic deamination by Monoamine Oxidases (MAOs).[1][2]

  • Mechanism: By introducing the N-methyl group, the resulting secondary amine (after deprotection and further reaction) or tertiary amine (if further alkylated) is significantly more resistant to oxidative deamination than its non-methylated counterparts.[1][2] The methyl group sterically hinders the approach of metabolic enzymes.[2]

Solubility & Permeability (The "Magic Methyl" Effect)

In medicinal chemistry, "capping" an exposed NH with a methyl group is a validated strategy to improve drug properties.[2]

  • H-Bond Donor Reduction: Removing the N-H hydrogen eliminates a hydrogen bond donor.[1][2] This lowers the desolvation energy required for the molecule to pass through lipid membranes, thereby improving passive permeability .[2]

  • Lipophilicity Modulation: The methyl group adds a small amount of lipophilicity (

    
     increase), which can improve binding affinity to hydrophobic pockets in target proteins (e.g., the solvent front of kinase domains).[2]
    
PROTAC Linker Dynamics

In Proteolysis Targeting Chimeras (PROTACs), the linker length and flexibility determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1][2]

  • Function: The 3-carbon propyl chain provides a flexible "spacer" of approximately 4–5 Å.[1][2]

  • Rigidity: The N-methyl group introduces a degree of rotational constraint compared to a free NH, potentially reducing the entropic cost of ternary complex formation.[1][2]

Experimental Protocols

These protocols are designed to ensure high yield and prevent common pitfalls like bis-coupling or incomplete deprotection.[1][2]

Protocol A: Selective Amide Coupling (Linker Installation)

Objective: Attach the linker to a carboxylic acid-containing pharmacophore (e.g., an E3 ligase ligand).[1][2]

  • Preparation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the active ester.[2]

    • Note: The extra equivalent of DIPEA is crucial to neutralize the HCl salt of the linker.[2]

  • Addition: Add tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) under

    
     for 2–4 hours. Monitor by LC-MS.[1][2]
    
    • Checkpoint: Look for the mass shift corresponding to

      
      .[1][2]
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine. Dry over 
    
    
    
    .[1][2]
Protocol B: Boc-Deprotection (Unmasking)

Objective: Reveal the secondary N-methyl amine for the next synthetic step.[1][2]

  • Dissolution: Dissolve the intermediate from Protocol A in minimal 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).

    • Why Dioxane? It is non-nucleophilic and volatile.[2] Avoid TFA if the substrate contains acid-sensitive esters, though TFA/DCM (1:[1][2]1) is faster.[1][2]

  • Monitoring: Stir at RT for 1–2 hours. CO2 gas evolution indicates Boc fragmentation.[1][2]

  • Isolation: Concentrate in vacuo. The product will be the hydrochloride salt of the secondary amine.[2]

    • Critical Step: Do not extract with water; the amine salt is highly water-soluble.[1][2] Triturate with diethyl ether to obtain a solid.[1][2]

Quantitative Data Summary

PropertyValueRelevance to Protocol
Molecular Weight 224.73 g/mol (HCl salt)Use for stoichiometry calculations.[1][2]
Free Base MW 188.27 g/mol Mass observed in LC-MS (M+H).[1][2]
Physical State White/Off-white solidHygroscopic; store in desiccator.[1][2]
Solubility High: Water, MeOH, DMSOCompatible with aqueous workups (loss risk).[1][2]
pKa (Primary Amine) ~10.5Requires base (DIPEA) for activation.[1][2]
pKa (Boc-N) Non-basicInert to electrophiles.[1][2]

References

  • BenchChem. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Structure and Properties. Retrieved from BenchChem Database.[1][2] Link[1][2][3]

  • Ciesielska, A., et al. (2022). Sulfonamides differing in the alkylamino substituent length–Synthesis, electrochemical characteristic, acid-base profile and complexation properties.[2] (Demonstrates the use of N-Boc-diamines in sulfonamide synthesis). Link

  • Yarlagadda, V., et al. (2015). Tackling vancomycin-resistant bacteria with lipophilic–vancomycin–carbohydrate conjugates.[2] (Illustrates the use of diamine linkers to modulate lipophilicity and efficacy). Link[1][2]

  • PubChem Compound Summary. tert-butyl N-(3-aminopropyl)-N-methylcarbamate (CID 2756543).[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

Foundational

Technical Guide: Strategic Utility of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride in Medicinal Chemistry

[1] Executive Summary Compound: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS: 1188263-67-3 (HCl salt) / 150349-36-3 (Free base) Role: Bifunctional Linker / Pharmacophore Building Block[1][2] In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS: 1188263-67-3 (HCl salt) / 150349-36-3 (Free base) Role: Bifunctional Linker / Pharmacophore Building Block[1][2]

In the landscape of modern drug discovery, particularly within Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD), the selection of linker units is no longer a trivial exercise in connecting two entities. It is a strategic decision influencing solubility, permeability, and target engagement.

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride serves as a high-value "monoprotected diamine" motif.[1] Its structural uniqueness lies in the


-methyl substitution  on the protected amine.[1] Unlike its non-methylated analog (N-Boc-1,3-diaminopropane), this reagent offers a critical solution to the "Hydrogen Bond Donor (HBD) Penalty" often encountered in large molecules like PROTACs.[1]

This guide details the physicochemical rationale, synthetic utility, and handling protocols for this reagent, designed for medicinal chemists optimizing "Beyond Rule of 5" (bRo5) compounds.

Part 1: Structural Analysis & The "Methyl Effect"

Physicochemical Profile

The molecule consists of a 3-carbon propyl chain terminating in a primary amine (as the HCl salt) on one end and a Boc-protected, methylated secondary amine on the other.[1][2][3]

PropertyValueMedicinal Chemistry Implication
Molecular Weight ~224.73 g/mol Low MW contribution allows room for heavy warheads/ligands.[1]
H-Bond Donors (HBD) 3 (as HCl salt)

1 (in amide form)
Critical: The

-methyl group removes one HBD compared to the NH analog.[1]
LogP (approx) 1.0 - 1.5Moderate lipophilicity aids in balancing polar warheads.[1]
Physical Form Hygroscopic SolidHCl salt prevents oxidation and carbamate formation (CO2 capture) during storage.
The Strategic "Methyl Effect"

Why choose this reagent over the standard N-Boc-1,3-diaminopropane?

  • Permeability & Oral Bioavailability: In large chimeric molecules (PROTACs), high HBD counts correlate with poor membrane permeability. By capping the nitrogen with a methyl group, you eliminate a donor.

    • Logic:

      
      .
      
    • Outcome: Improved passive diffusion across cell membranes.

  • Conformational Bias: The

    
    -methyl group introduces steric bulk that restricts rotation around the N-C bond. In the context of a linker, this can collapse the "ensemble of conformations," potentially reducing the entropic penalty upon binding to the ternary complex (Target-PROTAC-E3 Ligase).
    
  • Solubility: While counter-intuitive,

    
    -methylation often disrupts intermolecular hydrogen bonding networks in the crystal lattice of the final drug molecule, potentially increasing solubility compared to the unsubstituted amide/amine.
    

Part 2: Synthetic Workflows & Orthogonality

This reagent is defined by Orthogonality . It possesses two nitrogen nucleophiles with distinct reactivity profiles:

  • Primary Amine (

    
    ):  Highly reactive, exposed, ready for immediate coupling.
    
  • Secondary Amine (

    
    ):  Latent, sterically hindered, protected.
    
Visualization of Synthetic Logic

SyntheticWorkflow Start Reagent (HCl Salt) CAS: 1188263-67-3 Step1 Step 1: Free Basing (Liberate -NH2) Start->Step1 NaHCO3/DCM Step2 Step 2: Primary Coupling (Amide/Reductive Amination) Step1->Step2 R1-COOH + HATU or R1-CHO Step3 Step 3: Boc Deprotection (Reveal -NHMe) Step2->Step3 TFA or HCl/Dioxane Step4 Step 4: Secondary Coupling (Final Conjugate) Step3->Step4 R2-COOH (Slow kinetics)

Caption: Orthogonal utilization of the diamine linker. The primary amine is functionalized first, followed by deprotection and functionalization of the sterically hindered N-methyl amine.

Part 3: Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

Context: The HCl salt is stable for storage but the amine must be free for nucleophilic attack.

  • Dissolution: Suspend 1.0 eq of tert-Butyl (3-aminopropyl)(methyl)carbamate HCl in DCM (10 mL/g).

  • Neutralization: Add 10 mL of saturated aqueous

    
     or 1M NaOH.
    
  • Extraction: Stir vigorously for 15 minutes. Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Note: The free base is an oil/low-melting solid and should be used immediately to prevent carbamate formation with atmospheric

      
      .[1]
      
Protocol B: Selective Amide Coupling (Primary Amine)

Context: Attaching the linker to "Warhead A" (e.g., an E3 ligase ligand like Thalidomide-acid).

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins.

  • Addition: Add the Free Base of the linker (1.1 eq) (prepared in Protocol A) in DMF.

    • Crucial: Do not add the HCl salt directly to the HATU mixture unless using excess DIPEA, as the chloride ion can sometimes interfere or cause precipitation.

  • Reaction: Stir at RT for 1-2 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated

    
    , and brine.
    
Protocol C: Boc-Deprotection & Secondary Coupling

Context: The


-methyl amine is sterically hindered.[1] Standard coupling conditions often fail or proceed slowly.
  • Deprotection: Treat intermediate with 20% TFA in DCM (or 4M HCl in Dioxane) for 1 hour. Concentrate to dryness.

    • Warning: The resulting secondary amine salt is hygroscopic.[4]

  • Coupling the

    
    -Me Amine: 
    
    • Reagent Choice: HATU is acceptable, but COMU or PyAOP are superior for hindered secondary amines.

    • Conditions: Dissolve Acid (Warhead B)[1] + Coupling Agent + DIPEA in DMF. Add the deprotected linker.

    • Optimization: If conversion is low after 4h, heat to 40°C. The methyl group creates significant steric clash during the tetrahedral intermediate formation.

Part 4: Application in PROTAC Linkerology

In PROTAC design, the linker is the "tunable" element.[5] The transition from linear alkyl chains to methylated variants represents a maturation in design strategy.

Comparative Logic: Methylated vs. Non-Methylated

MethylEffect cluster_0 Standard Linker (NH) cluster_1 Optimized Linker (N-Me) NodeA N-Boc-1,3-diaminopropane NodeB High H-Bond Donor Count NodeA->NodeB NodeC Low Permeability High Efflux Risk NodeB->NodeC NodeD N-Boc-N-methyl-1,3-diaminopropane NodeE Reduced HBD Count (-1 Donor) NodeD->NodeE NodeF Improved Permeability (Cellular Activity) NodeE->NodeF

Caption: Mechanistic impact of N-methylation on PROTAC physicochemical properties.

Case Study: VHL-Based Degraders

When designing VHL-recruiting PROTACs, the VHL ligand (often derived from hydroxyproline) is highly polar.[1] Connecting it via a standard diamine linker often results in a molecule with TPSA > 140 Ų, leading to poor oral bioavailability.

  • Solution: Utilizing tert-butyl (3-aminopropyl)(methyl)carbamate allows the chemist to cap the amide bond formed at the linker interface.[1]

  • Result: The resulting

    
    -methyl amide lowers TPSA and prevents the linker from acting as a substrate for certain efflux pumps.[1]
    

References

  • Sigma-Aldrich. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Product Sheet. CAS: 1188263-67-3.[1][3][6][7] Link

  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Link[1]

  • PubChem. Compound Summary: tert-butyl N-(3-aminopropyl)-N-methylcarbamate.[1][2] CID 2756543. Link

  • Maple, H. J., et al.PROTAC Linker Design: The Role of Linker Methylation in Bioavailability.
  • BroadPharm. PROTAC Linkerology: PEG and Alkyl Linkers. Link

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Introduction: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary amine (as a stable hydrochloride salt) and a Boc-protected secondary amine, makes it a versatile intermediate for constructing more complex molecules, including spermidine analogues and ligands for chemokine receptors.[1] The presence of the tert-butoxycarbonyl (Boc) group allows for orthogonal protection strategies, a cornerstone of modern multi-step organic synthesis.

This technical guide provides an in-depth analysis of the core physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the "why" behind its characteristics, offering field-proven insights into its handling, analysis, and reactivity. The protocols described herein are designed to be self-validating, ensuring researchers can confidently characterize this intermediate and integrate it into their synthetic workflows.

Section 1: Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to predicting its behavior. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is characterized by a three-carbon propyl chain separating two distinct nitrogen functionalities.

  • Boc-Protected Secondary Amine: One nitrogen is part of a methylcarbamate group, protected by a tert-butoxycarbonyl (Boc) moiety. This group is sterically hindered and electronically stabilized, rendering it stable to a wide range of reagents while being selectively removable under specific acidic conditions.[2]

  • Primary Ammonium Chloride: The terminal primary amine is protonated and paired with a chloride counter-ion. This salt formation significantly enhances the compound's stability, crystallinity, and solubility in polar solvents compared to the free base, making it easier to handle and store as a solid.[1]

Key Identifiers and Properties:
PropertyValueSource(s)
CAS Number 1188263-67-3[1][3]
Molecular Formula C₉H₂₁ClN₂O₂[1][3]
Molecular Weight 224.73 g/mol [1][3]
IUPAC Name tert-butyl (3-aminopropyl)(methyl)carbamate;hydrochlorideN/A
InChI Key ZPISLPKNUNZUJQ-UHFFFAOYSA-N[1]
Synonyms tert-butyl 3-aminopropyl(methyl)carbamate hydrochloride
Chemical Structure Diagram:

Caption: Chemical structure of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride.

Section 2: Physical Properties

The physical state and solubility dictate the appropriate handling, storage, and application of a chemical.

PropertyObservationRationale & InsightsSource(s)
Appearance SolidThe ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice, resulting in a solid state at room temperature.
Solubility Water-solubleThe primary ammonium chloride group makes the molecule readily soluble in water and other polar protic solvents. It is also soluble in polar organic solvents like DMSO.[1]
Storage Room temperature, under inert atmosphereThe compound is stable under normal laboratory conditions. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential long-term degradation from atmospheric moisture and CO₂.[3]
Expert Insights on Solubility for Synthesis:

While the compound is water-soluble, for reactions involving the primary amine, it is typically dissolved in an organic solvent, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. This deprotonates the ammonium ion, liberating the free, nucleophilic primary amine in situ for subsequent reactions such as acylation or alkylation. The choice of solvent will depend on the solubility of the other reactants, but polar aprotic solvents like DMF or CH₂Cl₂ are common.

Section 3: Chemical Properties and Stability

The compound's utility is defined by the predictable reactivity of its functional groups, particularly the lability of the Boc protector.

Stability Profile:

The Boc group is the most chemically sensitive part of the molecule. Its stability is highly pH-dependent.

ConditionStabilityDegradation Pathway & RationaleSource(s)
Acidic pH Unstable The Boc group is designed to be cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid decarboxylates to yield the free amine.[2]
Neutral pH Generally StableMinimal degradation is expected at or near neutral pH.[2]
Basic pH Generally StableThe Boc group is robust and stable towards most basic conditions, both aqueous and non-aqueous.[2]
Temperature Susceptible to thermal degradationAt elevated temperatures (typically >85-90°C), thermolytic cleavage of the Boc group can occur. This is a critical consideration for reaction workups involving high-temperature distillation.[2]
Reducing Agents Generally StableStable to common reducing agents like NaBH₄ and catalytic hydrogenation (e.g., H₂/Pd), which allows for selective modifications at other parts of a molecule without affecting the Boc group.N/A
Oxidizing Agents Incompatible with strong oxidizersAs with most organic amines, the compound can be degraded by strong oxidizing agents.[4]
Key Reaction: Acid-Catalyzed Deprotection

The selective removal of the Boc group is one of the most common and critical transformations for this molecule. This reaction unmasks the secondary amine, allowing for further functionalization.

G start Boc-Protected Amine step1 Protonation (Carbonyl Oxygen) start->step1 + H+ (e.g., TFA, HCl) intermediate1 Protonated Carbamate step1->intermediate1 step2 Elimination intermediate1->step2 intermediate2 tert-Butyl Cation + Carbamic Acid step2->intermediate2 step3 Decarboxylation & Deprotonation intermediate2->step3 end Free Diamine Salt + CO2 + Isobutylene step3->end

Caption: Workflow of the acid-catalyzed deprotection of the Boc group.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity, structure, and purity of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected Chemical Shifts:

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Rationale
¹H tert-Butyl (9H) ~1.4 A sharp singlet due to the nine magnetically equivalent protons of the Boc group.
¹H N-CH₃ (3H) ~2.2 - 2.5 A singlet for the methyl group attached to the carbamate nitrogen.
¹H Propyl chain (-CH₂-) ~2.6 - 3.1 Multiplets corresponding to the three methylene groups of the propyl chain. The groups adjacent to the nitrogens will be further downfield.
¹³C Carbamate C=O ~155 The carbonyl carbon of the carbamate group is characteristically deshielded.
¹³C tert-Butyl C(CH₃)₃ ~80 The quaternary carbon of the Boc group.

| ¹³C | tert-Butyl C(CH₃)₃ | ~28 | The methyl carbons of the Boc group. |

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). D₂O is a good choice given the compound's solubility and will exchange with the acidic N-H protons.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a singlet in a clear region of the spectrum.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters (e.g., 16 scans, 1-5 second relaxation delay) are typically sufficient.

  • Processing: Fourier transform the FID, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak. Integrate all peaks to confirm proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3000-2800 N-H Stretch Primary Ammonium (NH₃⁺)
1680–1720 C=O Stretch Carbamate

| ~1600 | N-H Bend | Primary Amine |

Protocol for ATR-IR Analysis:

  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of the required functional groups.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the analysis will detect the cationic form of the free base.

  • Expected Ion: [C₉H₂₀N₂O₂ + H]⁺

  • Expected m/z (Monoisotopic): 189.1598

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated prior to analysis.

  • Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The observed m/z should be within 5 ppm of the theoretical value for a high-resolution mass spectrometer.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.[1][5]

G prep 1. Mobile Phase & Sample Prep (e.g., 0.1 mg/mL in Water/ACN) setup 2. Instrument Setup (C18 Column, UV Detector @ 210 nm) prep->setup suitability 3. System Suitability (Inject standard 5x, check RSD < 2%) setup->suitability analysis 4. Sample Injection (Inject sample and standards) suitability->analysis processing 5. Data Processing (Integrate peaks, generate calibration curve) analysis->processing report 6. Purity Calculation (% Area Normalization or vs. Standard) processing->report

Caption: A standard workflow for determining compound purity using HPLC.

Exemplary HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Rationale: The C18 column provides good retention for this moderately polar compound. The acidic TFA in the mobile phase ensures the primary amine is protonated and yields sharp peak shapes. Detection at low UV wavelengths (~210 nm) is necessary as the molecule lacks a strong chromophore.

Section 5: Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information:

Code Hazard Statement Pictogram Signal Word
H302 Harmful if swallowed GHS07 (Exclamation Mark) Warning
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation | | |

Sources:[3]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use.[6]

  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[6]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]

First Aid Measures:

  • If Inhaled: Move person to fresh air.[7]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]

Conclusion

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a valuable and versatile synthetic intermediate. Its key features—a stable, solid hydrochloride salt and an acid-labile Boc protecting group—make it well-suited for complex synthetic routes. A thorough understanding of its physical properties, chemical stability, and analytical profiles, as outlined in this guide, empowers researchers to use this building block with confidence and precision, ensuring the integrity and success of their scientific endeavors.

References

  • Benchchem. (n.d.). tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3.
  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

Sources

Foundational

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride molecular weight

Topic: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Molecular Weight, Physicochemical Profiling, and Synthetic Utility in Linker Design. Executive Summary tert-Butyl (3-aminopropyl)(methyl)carbamate hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Molecular Weight, Physicochemical Profiling, and Synthetic Utility in Linker Design.

Executive Summary

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a specialized heterobifunctional linker intermediate used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1]

Unlike standard linear diamine linkers, this molecule features an N-methylated secondary amine protected by a tert-butoxycarbonyl (Boc) group, leaving a primary amine available as a hydrochloride salt.[2][1] This structural nuance is critical: the N-methyl group alters the linker's conformational entropy, improves solubility profiles, and prevents intramolecular hydrogen bonding that can collapse linker chains.[2][1]

This guide provides a definitive analysis of its molecular weight, physicochemical properties, and experimental protocols for its integration into drug discovery workflows.[2]

Part 1: Chemical Identity & Molecular Weight Analysis

Precise molecular weight calculations are vital for stoichiometry in high-value synthesis.[2][1] The commercial form is typically the monohydrochloride salt .[2]

Structural Specifications
  • IUPAC Name: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate hydrochloride[1][3]

  • Common Name: N-Boc-N-methyl-1,3-diaminopropane HCl[1][4]

  • CAS Number: 1188263-67-3 (HCl salt) / 150349-36-3 (Free base)[1]

  • Molecular Formula:

    
     (Salt)[2][1][3][5]
    
  • SMILES: CC(C)(C)OC(=O)N(C)CCCN.Cl

Molecular Weight Calculation

The following table breaks down the atomic contributions to the exact molecular weight, ensuring accuracy for gravimetric preparation.

ComponentFormulaCalculation (Standard Atomic Weights)Exact Mass ( g/mol )
Free Base


188.27
Counterion


36.46
Total Salt

Free Base + HCl 224.73

Critical Note: Commercial batches may vary slightly due to hydration states.[2] Always check the Certificate of Analysis (CoA) for water content (Karl Fischer titration) if extremely precise stoichiometry (<1% error) is required.

Part 2: The "Core" – Synthetic Utility & Mechanism[1][2]

The value of this molecule lies in its regiochemistry .[2] It allows for the sequential elaboration of two amine termini with distinct steric and electronic profiles.[2]

Why N-Methylation Matters

In PROTAC design, the linker is not merely a connector; it influences the ternary complex formation.[2][1]

  • Solubility: The N-methyl group breaks the symmetry and reduces the ability of the amide/carbamate backbone to act as a hydrogen bond donor, often improving the solubility of greasy PROTAC molecules.[2][1]

  • Conformation: The methyl group introduces a steric "kink" (cis/trans rotamers of the carbamate), which can favorably restrict the conformational space of the linker, potentially reducing the entropic penalty upon binding.[2]

  • Orthogonality: The primary amine (free) is highly nucleophilic and unhindered, allowing for rapid amide coupling.[2] The secondary amine (Boc-protected) is sterically hindered; once deprotected, it reacts slower, providing a level of kinetic control during subsequent steps.[2][1]

Visualizing the Linker Strategy

The following diagram illustrates the logical flow of incorporating this linker into a degradation platform.

LinkerStrategy cluster_legend Key Transformation Phase Start Start: tert-Butyl (3-aminopropyl)(methyl) carbamate HCl Step1 Step 1: Amide Coupling (React Free Primary Amine) Start->Step1 + Target Ligand-COOH HATU/DIPEA Intermediate1 Intermediate A: Ligand-Linker-N(Me)Boc Step1->Intermediate1 Step2 Step 2: Acidic Deprotection (Remove Boc) Intermediate1->Step2 TFA or HCl/Dioxane Intermediate2 Intermediate B: Ligand-Linker-NH(Me) Step2->Intermediate2 Step3 Step 3: Final Coupling (React Secondary Amine) Intermediate2->Step3 + E3 Ligase Ligand-COOH Final Final PROTAC: Ligand-Linker(Me)-E3 Ligase Step3->Final

Caption: Workflow for sequential bifunctionalization using the N-methylated linker. Note the orthogonality between the free primary amine and the protected secondary amine.[2]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The color change and solubility shifts serve as checkpoints.

Handling & Storage
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It should be stored at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh quickly in ambient air or use a glovebox. If the solid appears "sticky" or clumped, it has absorbed moisture, which will skew the molecular weight calculation.[2]

  • Validation: A simple

    
     NMR in 
    
    
    
    should show a sharp singlet for the Boc group (~1.4 ppm) and the N-methyl group (~2.8 ppm).[2][1]
Protocol: Amide Coupling (Primary Amine)

Objective: Couple the linker to a carboxylic acid-containing ligand (e.g., a VHL ligand derivative).

Reagents:

  • Carboxylic Acid Ligand (1.0 equiv)[2][1][6]

  • tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.1 equiv)[1][3]

  • HATU (1.1 equiv)[2][1]

  • DIPEA (3.0 equiv) — Critical: Extra base is needed to neutralize the HCl salt.[2][1]

  • DMF (anhydrous)[2][1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid Ligand and HATU in anhydrous DMF (0.1 M concentration). Stir for 5 minutes.

  • Neutralization: Add DIPEA. The solution may turn slightly yellow (activation check).[2]

  • Addition: Add the tert-Butyl (3-aminopropyl)(methyl)carbamate HCl solid directly to the stirring solution.

    • Why? Adding the salt directly minimizes handling losses.[2] The excess DIPEA will free the amine in situ.[2]

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: LC-MS should show the disappearance of the acid mass and the appearance of product mass [M+H]+ = (Ligand + 188.27).[2][1]

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[2]
Protocol: Boc Deprotection (Secondary Amine)

Objective: Reveal the N-methyl secondary amine for the second coupling.

Reagents:

  • Intermediate A (from above)[2][1][6][7]

  • 4M HCl in Dioxane or TFA/DCM (1:4 ratio)[2][1]

Step-by-Step:

  • Dissolution: Dissolve Intermediate A in DCM (if using TFA) or Dioxane (if using HCl).

  • Acidolysis: Add the acid slowly at 0°C, then warm to Room Temperature. Stir for 1 hour.

  • Validation: TLC or LC-MS must show complete loss of the Boc-protected material (-100 mass units approx).[2][1]

  • Workup (Critical):

    • Volatile Acid:[2][1] Rotary evaporate to dryness.[2]

    • Free Basing: Since the next step involves a secondary amine (less nucleophilic), it is often best to free-base this intermediate before the next coupling.[2][1] Redissolve in DCM, wash with saturated

      
      , dry, and concentrate.[2]
      

Part 4: Physicochemical Data Summary

PropertyValueContext
Appearance White to off-white solidCrystalline powder form preferred for stability.[1]
Solubility Water, DMSO, Methanol, DMFHighly soluble in polar aprotic solvents; insoluble in hexanes.[2][1]
pKa (est) ~10.5 (Primary amine)Typical for alkyl amines; requires base for coupling.[2][1]
Melting Point ~160–165°C (Decomposes)Characteristic of amine salts.[2][1]
Hygroscopicity Moderate to HighKeep desiccated.[2][1]

References

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate hydrochloride.[1][3][8] National Library of Medicine.[2] Available at: [Link][2][1]

Sources

Exploratory

Technical Guide: Storage &amp; Stability of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Executive Summary & Compound Profile tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a critical heterobifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a critical heterobifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics. It features a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a free primary amine (stabilized as a hydrochloride salt).

The hydrochloride salt form significantly improves the oxidative stability of the primary amine compared to the free base. However, this salt form introduces hygroscopicity , making moisture exclusion the single most critical factor in its long-term storage.

Chemical Identity
AttributeDetail
Chemical Name tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
Synonyms N-Boc-N-methyl-1,3-diaminopropane HCl; 3-(N-Boc-N-methylamino)propylamine HCl
CAS Number 1188263-67-3 (Primary), 1188264-02-9 (Alternate)
Molecular Formula

Molecular Weight 224.73 g/mol
Physical Form White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar organics (DCM, Hexanes)

Physicochemical Stability Profile

Understanding the degradation mechanisms is essential for implementing a self-validating storage protocol.

Hygroscopicity & Hydrolysis

As a hydrochloride salt, the compound acts as a desiccant, readily absorbing atmospheric moisture.

  • Mechanism: Water absorption leads to "caking" and the formation of an aqueous micro-environment on the crystal surface.

  • Risk: While the Boc group is generally stable to base and mild hydrolysis, the local acidity provided by the HCl salt in the presence of water can catalyze the acidolytic cleavage of the Boc group , releasing isobutylene and carbon dioxide.

  • Result: Loss of the protecting group and formation of N-methyl-1,3-diaminopropane dihydrochloride.

Oxidative Instability

While the primary amine is protonated (


), rendering it resistant to oxidation, any presence of free base (due to improper pH buffering or synthesis impurities) allows for oxidation to N-oxides or oxidative deamination upon exposure to air.
Thermal Sensitivity

The Boc carbamate linkage is thermally stable up to ~100°C in neutral conditions. However, in the presence of trace acids (from the HCl salt) and moisture, thermal degradation rates accelerate significantly above 25°C.

Storage Protocols: The "Zero-Moisture" Standard

This guide defines two tiers of storage: Long-Term Archival (for bulk stocks) and Working Aliquots (for active use).

Tier 1: Long-Term Archival (> 1 Month)

Objective: Halt all hydrolysis and oxidative pathways.

  • Temperature: Store at -20°C .

  • Atmosphere: Replace headspace with Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred due to its higher density, which blankets the solid more effectively.
    
  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or

    
    ) to create a double-barrier against moisture.
    
Tier 2: Working Aliquots (< 1 Month)

Objective: Balance accessibility with stability.

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Flush with inert gas after every use.

  • Handling: Seal with Parafilm® immediately after closing to reduce gas exchange.

The Thawing Protocol (Critical Step)

The most common failure point occurs when cold vials are opened in humid lab air, causing immediate condensation.

Protocol:

  • Remove vial from freezer/fridge.

  • Place in a desiccator at room temperature.

  • Wait 30–45 minutes until the vial reaches ambient temperature.

  • Wipe the exterior of the vial with a lint-free tissue before opening.

Visual Workflows

Storage Decision Tree

This diagram outlines the logical flow for handling incoming material to ensure integrity.

StorageWorkflow Receipt Material Receipt (Check CoA & Seal) Inspection Visual Inspection (Free flowing powder?) Receipt->Inspection Caking Alert: Caking Detected (Moisture Compromise) Inspection->Caking Clumps/Wet Pass Pass: Free Flowing Inspection->Pass Powder Purify or Discard Purify or Discard Caking->Purify or Discard Aliquot Aliquot under Inert Gas (Glovebox or Cone) Pass->Aliquot Seal Seal: PTFE Cap + Parafilm Aliquot->Seal Secondary Secondary Containment (Desiccant Jar) Seal->Secondary Freezer Store at -20°C Secondary->Freezer

Figure 1: Decision tree for incoming material inspection and storage.

Degradation Pathway Analysis

Understanding the chemical breakdown helps in troubleshooting.

Degradation Compound tert-Butyl (3-aminopropyl) (methyl)carbamate HCl Intermediate Carbamic Acid Intermediate Compound->Intermediate Hydrolysis Moisture Moisture ($H_2O$) + Acidic Salt Environment Moisture->Intermediate Product N-methyl-1,3-diaminopropane (Boc Loss) Intermediate->Product Gas Release of $CO_2$ + Isobutylene Intermediate->Gas

Figure 2: Acid-catalyzed hydrolysis pathway of the Boc group in the presence of moisture.

Quality Control & Re-Validation

Before using stored material in critical synthesis steps (e.g., GMP manufacturing or late-stage coupling), validate purity using these markers.

NMR Validation ( or )
  • Target Signal: The tert-butyl group appears as a sharp singlet at ~1.4 ppm (9H).

  • Degradation Indicator: Loss of the 1.4 ppm singlet indicates Boc cleavage. Appearance of new methylene signals or shifts in the N-methyl group (singlet at ~2.8 ppm) suggests hydrolysis.

LC-MS Validation
  • Method: Reverse Phase (C18), Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass:

    
     (Free base mass).
    
  • Impurity: A peak at

    
     corresponds to the deprotected N-methyl-1,3-diaminopropane.
    

References

  • Sigma-Aldrich . tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Product Specification. Accessed Jan 2026. [1]

  • BenchChem . tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Datasheet. Accessed Jan 2026.

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc stability and cleavage conditions).

  • ChemicalBook . Safety Data Sheet: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate. Accessed Jan 2026.

  • Ambeed . Safety Data Sheet (SDS) for CAS 1188263-67-3. Accessed Jan 2026.

Sources

Foundational

Technical Whitepaper: tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Advanced Linkerology in Medicinal Chemistry[1] Executive Summary: The "Privileged" Linker Motif In the rapidly evolving field of targeted protein degradation (TPD) and PROTAC® (Proteolysis Targeting Chimera) development,...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Linkerology in Medicinal Chemistry[1]

Executive Summary: The "Privileged" Linker Motif

In the rapidly evolving field of targeted protein degradation (TPD) and PROTAC® (Proteolysis Targeting Chimera) development, the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (hereafter referred to as TB-MAP-C ) represents a "privileged" linker motif.[1] Unlike simple diamine linkers, the incorporation of the


-methyl group on the carbamate nitrogen confers distinct advantages:
  • Solubility Modulation: Disrupts crystal lattice energy and reduces hydrogen bond donor (HBD) count.

  • Conformational Bias: The

    
    -methyl group restricts bond rotation, potentially reducing the entropic penalty upon binding to E3 ligases or target proteins.
    
  • Orthogonality: The molecule possesses two distinct nitrogen centers—a free primary amine for immediate coupling and a Boc-protected secondary amine for late-stage diversification.[1]

This guide provides a comprehensive technical analysis of TB-MAP-C, focusing on its synthesis, unique reactivity, and application in high-value drug discovery workflows.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5]

Confusion Alert (CAS Registry): Researchers often encounter ambiguity regarding CAS numbers for this structure.[1]

  • CAS 1626353-86-9: Often associated with specific salt forms or vendor-specific entries.[1]

  • CAS 1188263-67-3: The widely recognized registry number for the hydrochloride salt.[1]

  • CAS 150349-36-3: The free base form.[1]

Key Physiochemical Data:

PropertyValueRelevance to Protocol
Formula

Molecular weight calculations for stoichiometry.
MW 224.73 g/mol (HCl Salt)Use this value for all molarity calculations, not the free base (188.27).
Appearance White to off-white hygroscopic solidMust be stored in a desiccator; absorbs atmospheric water rapidly.[1]
Solubility High in

, MeOH, DMSO
Compatible with standard amide coupling solvents (DMF, NMP).
pKa (est) ~10.5 (Primary

)
Requires basic conditions (DIEA/TEA) during coupling to activate the amine.
Synthesis & Production Strategies

To ensure "Scientific Integrity" and reproducibility, we must distinguish between statistical synthesis (low purity) and directed synthesis (high purity).

A. The Statistical Trap (Not Recommended)

Reacting


-methyl-1,3-diaminopropane directly with 

typically yields a mixture of:
  • Mono-Boc on primary amine (Undesired).[1]

  • Mono-Boc on secondary amine (Desired).[1]

  • Bis-Boc (Over-reacted).[1] Why it fails: The steric bulk of the methyl group makes the secondary amine slightly less nucleophilic, often favoring protection of the wrong nitrogen (the primary amine).

B. The Directed "Gabriel-Type" Route (Recommended)

The most robust protocol utilizes a phthalimide protecting group to mask the primary amine, forcing the Boc protection onto the secondary amine, followed by hydrazine release.

SynthesisRoute Start N-Boc-N-methylamine Inter1 Intermediate: Phthalimide-Protected Linker Start->Inter1 Base (NaH/K2CO3) DMF, 60°C Reagent1 + N-(3-Bromopropyl) phthalimide Reagent1->Inter1 Final Final Product: TB-MAP-C (HCl) Inter1->Final 1. Hydrazine 2. HCl/Dioxane Step2 Hydrazinolysis (NH2NH2)

Figure 1: Directed synthesis pathway ensuring regiospecificity of the Boc group.

The "Magic Methyl" Effect in PROTAC Design

Why choose TB-MAP-C over the simpler tert-butyl (3-aminopropyl)carbamate? The presence of the


-methyl group is a strategic medicinal chemistry decision.[1]
1. Solubility & Permeability

Standard amide bonds are Hydrogen Bond Donors (HBD).[1] Too many HBDs reduce membrane permeability (Lipinski's Rule of 5).

  • Mechanism: The methyl group replaces the H-atom on the carbamate/amide nitrogen.

  • Result: Reduced HBD count

    
     Improved passive diffusion across cell membranes.
    
2. The Rotamer Effect (NMR Quality Control)

Critical Note for Analysts: When analyzing TB-MAP-C or its derivatives via NMR, you will likely observe rotamers .[1]

  • Cause: The

    
    -Methyl-N-Boc bond has restricted rotation due to the partial double bond character of the carbamate.[1]
    
  • Observation: Peaks (especially the

    
    -Butyl singlet and 
    
    
    
    -Methyl singlet) may appear as split signals (e.g., a 60:40 ratio) in
    
    
    or
    
    
    at room temperature.[1]
  • Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50°C–60°C). The signals should coalesce into sharp singlets.

Experimental Protocols
Protocol A: Amide Coupling (Connecting the Linker)

Objective: Couple the free primary amine of TB-MAP-C to a carboxylic acid (e.g., a Cereblon ligand derivative).[1]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • TB-MAP-C (HCl salt) (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Salt Break: In a separate vial, dissolve TB-MAP-C in minimal DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt. Crucial: The reaction will fail if the amine remains protonated.

  • Addition: Add the neutralized linker solution to the activated acid mixture.

  • Completion: Add the remaining DIPEA. Stir at Room Temp for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
Protocol B: Orthogonal Deprotection (Boc Removal)

Objective: Remove the Boc group to reveal the secondary amine for the second coupling (the "Warhead").

Reagents:

  • 4M HCl in Dioxane (Excess)[1]

  • Solvent: Dichloromethane (DCM) or MeOH.[1]

Step-by-Step:

  • Dissolve the intermediate from Protocol A in DCM.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT.[1][2] Monitor by LCMS (Boc removal is usually fast, <1 hour).

  • Purification: Concentrate in vacuo. The product will be the secondary amine hydrochloride salt.

    • Note: The

      
      -methyl secondary amine is more basic than a primary amine; ensure thorough neutralization in the next step.[1]
      
Workflow Visualization: PROTAC Assembly

The following diagram illustrates where TB-MAP-C fits into a convergent PROTAC synthesis workflow.

PROTAC_Assembly cluster_step1 Step 1: Primary Amine Coupling cluster_step2 Step 2: Deprotection & Final Coupling Ligand E3 Ligase Ligand (e.g., Thalidomide-COOH) Complex1 Intermediate A: Ligand-Linker(Boc) Ligand->Complex1 HATU/DIPEA Linker TB-MAP-C (Linker) Linker->Complex1 Free NH2 reacts Warhead Target Warhead (e.g., JQ1-COOH) FinalPROTAC Final PROTAC Warhead->FinalPROTAC Coupling to Secondary Amine Deprotected Intermediate B: Ligand-Linker(NH-Me) Complex1->Deprotected HCl/Dioxane (-Boc) Deprotected->FinalPROTAC

Figure 2: Convergent synthesis workflow utilizing the orthogonal nitrogen centers of TB-MAP-C.

References & Authoritative Sources
  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 2756543 (Free Base equivalent).[1] National Center for Biotechnology Information (2025).[1] Link

    • Sigma-Aldrich Product Sheet (CAS 1188263-67-3).[1][3] Merck KGaA.[1] Link

  • The "Magic Methyl" Effect & Solubility:

    • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie International Edition. (Discusses solubility/conformation modulation).

    • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.[1] (Example of linker optimization using methylated amines).

  • Synthetic Methodology (Gabriel/Phthalimide Route):

    • Khan, M. N. (1995). "Kinetics and mechanism of the alkaline hydrolysis of N-substituted phthalimides." Journal of Organic Chemistry. (Foundational chemistry for the deprotection step).

    • Organic Syntheses, Coll. Vol. 7, p.27 (1990). (General protocols for selective diamine protection).

  • PROTAC Linker Design:

    • Maple, H. J., et al. (2019). "Development of a general set of linker building blocks for PROTAC synthesis." Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride in Drug Design

Introduction: The Strategic Role of a Versatile Linker in Modern Drug Development In the intricate landscape of targeted therapeutics, the choice of a linker molecule is a critical determinant of the ultimate success of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of a Versatile Linker in Modern Drug Development

In the intricate landscape of targeted therapeutics, the choice of a linker molecule is a critical determinant of the ultimate success of a drug candidate. The linker, while not possessing inherent pharmacological activity, governs the spatial orientation of the targeting moiety and the therapeutic payload, influences the physicochemical properties of the conjugate, and dictates the mechanism of drug release. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride has emerged as a valuable building block in the medicinal chemist's toolkit, particularly in the construction of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the applications and protocols for the effective utilization of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in drug design. We will delve into its chemical properties, provide detailed, step-by-step experimental protocols for its incorporation into drug conjugates, and discuss the critical parameters and troubleshooting strategies that are essential for successful synthesis and characterization.

Physicochemical Properties and Structural Advantages

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a bifunctional linker that offers several advantages in drug design. Its structure features a primary amine, which serves as a handle for conjugation, and a Boc-protected secondary amine, which allows for orthogonal chemical transformations. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
Molecular Formula C₉H₂₁ClN₂O₂
Molecular Weight 224.73 g/mol
Appearance Solid
Solubility Soluble in polar organic solvents
Storage Inert atmosphere, room temperature

The presence of the N-methyl group is a subtle yet significant feature. It can impart a degree of conformational rigidity to the linker, which can be advantageous in optimizing the binding interactions of the final conjugate with its biological targets. Furthermore, N-methylation can enhance the metabolic stability of the linker by sterically hindering enzymatic degradation.

Experimental Workflows: From Linker to Conjugate

The following sections provide detailed protocols for the sequential conjugation of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride to a payload molecule (e.g., a cytotoxic agent or a fluorescent dye) and subsequently to a targeting moiety (e.g., a small molecule ligand for a PROTAC or a reactive group for antibody conjugation).

Workflow Overview

Caption: A generalized workflow for the synthesis of a drug conjugate using tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride.

Protocol 1: Amide Bond Formation with a Payload Molecule

This protocol describes the coupling of the primary amine of the linker to a payload molecule containing a carboxylic acid functional group.

Materials:

  • tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

  • Payload molecule with a carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the payload molecule (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) or HATU (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • In a separate flask, dissolve tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) or TEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the coupling reaction. Stir for 10 minutes at room temperature.

    • Slowly add the solution of the linker to the activated payload solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Boc-protected linker-payload conjugate.

Causality Behind Experimental Choices:

  • Activation of the Carboxylic Acid: The use of coupling reagents like DCC or HATU in combination with NHS or HOBt converts the carboxylic acid into a more reactive species (an NHS ester or an HOBt ester), which is more susceptible to nucleophilic attack by the amine.

  • Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the hydrochloride salt of the linker and to scavenge the acid generated during the coupling reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid with moisture, which would lead to its hydrolysis back to the starting material.

  • Monitoring the Reaction: TLC or LC-MS is essential to determine the completion of the reaction and to identify any side products.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for the subsequent conjugation step.

Materials:

  • Boc-protected linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected linker-payload conjugate in DCM (e.g., 10 mL per 100 mg of substrate).

    • Add TFA dropwise at 0 °C (typically 20-50% v/v in DCM). The reaction is often accompanied by the evolution of gas (isobutylene and carbon dioxide).

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting deprotected linker-payload conjugate is often used in the next step without further purification. If necessary, it can be purified by reverse-phase HPLC.

Causality Behind Experimental Choices:

  • Acidic Cleavage: The Boc group is labile under acidic conditions. TFA is a strong acid that effectively cleaves the carbamate bond.

  • Scavengers (Optional): In cases where the payload or linker contains acid-sensitive functional groups, scavengers such as triethylsilane or anisole can be added to the reaction mixture to trap the reactive tert-butyl cation that is generated during deprotection, thereby preventing side reactions.

Protocol 3: Conjugation to a Targeting Moiety

This protocol describes the coupling of the deprotected linker-payload conjugate to a targeting moiety. The specific chemistry will depend on the reactive handle present on the targeting moiety. Here, we provide an example of coupling to a targeting moiety containing an isothiocyanate group.

Materials:

  • Deprotected linker-payload conjugate

  • Targeting moiety with an isothiocyanate group

  • Anhydrous DMF or DMSO

  • DIPEA or TEA

Procedure:

  • Conjugation Reaction:

    • Dissolve the deprotected linker-payload conjugate (1.0 eq) and the targeting moiety with an isothiocyanate group (1.1 eq) in anhydrous DMF or DMSO.

    • Add DIPEA (1.5 eq) or TEA (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Purification:

    • The final conjugate is typically purified by preparative reverse-phase HPLC to obtain a highly pure product.

Analytical Characterization

Thorough characterization of the intermediates and the final conjugate is essential to confirm the identity, purity, and integrity of the synthesized molecules.

TechniquePurpose
¹H and ¹³C NMR To confirm the structure of the intermediates and the final conjugate by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.
LC-MS To determine the molecular weight of the synthesized compounds and to assess their purity.
HPLC To determine the purity of the final conjugate and to quantify the amount of any impurities. For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) are used to determine the drug-to-antibody ratio (DAR).

Troubleshooting

ProblemPossible CauseSolution
Low yield in amide coupling Incomplete activation of the carboxylic acid. Steric hindrance. Side reactions.Increase the amount of coupling reagent and NHS/HOBt. Use a more potent coupling reagent like HATU. Optimize the reaction temperature and time. Ensure anhydrous conditions.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the concentration of TFA or the reaction time. Monitor the reaction closely by LC-MS.
Side reactions during Boc deprotection Alkylation of sensitive functional groups by the tert-butyl cation.Add a scavenger like triethylsilane or anisole to the reaction mixture.
Difficulty in purifying the final conjugate Similar polarity of the product and impurities.Optimize the HPLC purification method (e.g., change the column, mobile phase, or gradient).

Conclusion

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a highly versatile and valuable linker for the construction of complex drug conjugates. Its bifunctional nature, coupled with the orthogonal protection strategy afforded by the Boc group, allows for the sequential and controlled assembly of targeting moieties and therapeutic payloads. The protocols and guidelines presented in this technical guide are intended to provide a solid foundation for researchers and scientists in the field of drug development to effectively utilize this linker in their synthetic endeavors. A thorough understanding of the underlying chemical principles and meticulous attention to experimental detail are paramount for the successful synthesis and characterization of novel and effective targeted therapeutics.

References

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • NIH. PROTACs– a game-changing technology. [Link]

  • NIH. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • NIH. Degradation of proteins by PROTACs and other strategies. [Link]

Application

Application Note &amp; Protocol: Acid-Catalyzed Boc-Deprotection of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Introduction: The Strategic Importance of Amine Protection and Deprotection In the landscape of synthetic organic chemistry, particularly in pharmaceutical and materials science, the precise manipulation of functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amine Protection and Deprotection

In the landscape of synthetic organic chemistry, particularly in pharmaceutical and materials science, the precise manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and, crucially, its susceptibility to clean removal under acidic conditions.[1][2]

This document provides an in-depth protocol for the deprotection of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride to synthesize N-methylpropane-1,3-diamine as its dihydrochloride salt. This diamine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and surfactants.[3] The protocol herein is designed to be a self-validating system, offering researchers a reliable and reproducible method, complete with mechanistic insights, troubleshooting, and characterization data.

Mechanistic Rationale: The Chemistry of Acid-Labile Cleavage

The cleavage of the Boc group is a classic example of an acid-catalyzed carbamate hydrolysis.[2] The process is efficient and proceeds through a well-understood, multi-step mechanism that ensures a high yield of the desired amine salt.

The key steps are as follows: [4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (H+), in this case from hydrochloric acid. This initial step activates the carbamate group.

  • Formation of a Carbamic Acid: The protonated intermediate is unstable and collapses. This results in the loss of a stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂).

  • Amine Salt Formation: The newly liberated primary and secondary amines are basic and are immediately protonated by the excess hydrochloric acid in the reaction medium to form the stable dihydrochloride salt.

The generation of the volatile and inert byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, simplifies the purification process, as they are easily removed under reduced pressure.[1]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation (forms Isobutylene) ProtonatedBoc->tBuCation FreeAmine Free Diamine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Diamine Dihydrochloride (Final Product) FreeAmine->AmineSalt + 2 HCl

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the successful synthesis of N-methylpropane-1,3-diamine dihydrochloride.

Materials and Reagents
ReagentFormulaMW ( g/mol )ConcentrationSupplierNotes
tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochlorideC₉H₂₁ClN₂O₂224.73-VariousStarting Material
Hydrochloric Acid SolutionHCl36.464.0 M in 1,4-DioxaneSigma-AldrichDeprotecting agent. Corrosive.
Methanol (MeOH)CH₄O32.04AnhydrousVariousReaction solvent.
Diethyl Ether (Et₂O)C₄H₁₀O74.12AnhydrousVariousFor precipitation/trituration. Flammable.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Rotary evaporator

  • High-vacuum pump and manifold

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride (e.g., 5.0 g, 1.0 equiv).

  • Dissolution: Add anhydrous methanol (approx. 10-20 mL) to dissolve the starting material completely. Stir at room temperature. Rationale: Methanol is an excellent polar solvent for the starting material salt. While chlorinated solvents like dichloromethane are common, methanol is a greener alternative.[1][5]

  • Acid Addition: Slowly add the 4.0 M solution of HCl in 1,4-dioxane (e.g., 2.5 - 3.0 equivalents) to the stirred solution at room temperature. Note: The reaction is often accompanied by gas evolution (CO₂). Ensure adequate ventilation.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator. This will remove the methanol, excess HCl, dioxane, and volatile byproducts.

  • Isolation - Precipitation/Trituration: To the resulting residue (which may be an oil or a semi-solid), add anhydrous diethyl ether (approx. 30-50 mL). Stir or sonicate the mixture vigorously. This will cause the desired dihydrochloride salt to precipitate as a solid. Rationale: The polar amine salt is insoluble in the non-polar diethyl ether, allowing for effective isolation from any non-polar impurities.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of fresh diethyl ether to remove any residual soluble impurities. Dry the collected white solid under high vacuum for several hours to remove all traces of solvent. The product, N-methylpropane-1,3-diamine dihydrochloride, is often hygroscopic and should be stored in a desiccator.

Workflow and Characterization

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Isolation cluster_Analysis Analysis A 1. Dissolve Starting Material in MeOH B 2. Add HCl/Dioxane A->B C 3. Stir at Room Temp (2-4 hours) B->C D 4. Concentrate on Rotary Evaporator C->D E 5. Precipitate/Triturate with Diethyl Ether D->E F 6. Filter & Wash Solid E->F G 7. Dry Under High Vacuum F->G H Characterization (NMR, MS) G->H

Caption: Overall workflow for Boc deprotection and product isolation.

Expected Product Characteristics

The final product is N-methylpropane-1,3-diamine dihydrochloride (C₄H₁₄Cl₂N₂).

PropertyExpected Result
Appearance White to off-white crystalline solid
Molecular Weight 161.07 g/mol
¹H NMR (D₂O) δ ~3.2-3.4 (m), δ ~3.1 (t), δ ~2.7 (s), δ ~2.0-2.2 (m)
¹³C NMR (D₂O) δ ~45, δ ~35, δ ~33, δ ~23
Mass Spec (ESI+) m/z = 89.12 [M+H]⁺ for the free base (C₄H₁₂N₂)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Short reaction time.1. Add an additional 0.5-1.0 equivalent of the HCl solution. 2. Extend the reaction time and monitor by TLC/LC-MS. Gentle warming (to 30-40 °C) can be considered if necessary.
Product is an Oil/Gummy Solid 1. Residual solvent (MeOH, Dioxane). 2. Product is hygroscopic and has absorbed moisture.1. Ensure thorough drying on the rotary evaporator and under high vacuum. 2. Perform trituration with fresh, anhydrous diethyl ether. If it remains oily, dissolve in a minimal amount of MeOH and re-precipitate into a larger volume of ether.
Low Yield 1. Mechanical loss during filtration. 2. Product is partially soluble in the precipitation solvent.1. Ensure complete transfer of the solid during filtration. 2. Cool the ether suspension in an ice bath before filtering to minimize solubility. Use minimal solvent for washing.

Conclusion

This application note provides a robust and well-vetted protocol for the acid-catalyzed deprotection of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride. By understanding the underlying chemical mechanism and following the detailed procedural steps, researchers can reliably synthesize N-methylpropane-1,3-diamine dihydrochloride in high yield and purity. The inclusion of troubleshooting guidance further empowers scientists to overcome common experimental challenges, making this protocol a valuable asset for drug development and chemical synthesis professionals.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-1,3-propanediamine. PubChem Compound Database. Retrieved from [Link]

  • Karki, M., Timsina, R., & Sharma, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

Sources

Method

acylation of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride conditions

Application Note & Protocol: Acylation of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride Part 1: Abstract & Strategic Overview Target Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS: 11...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Acylation of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Part 1: Abstract & Strategic Overview

Target Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS: 1188263-67-3 Molecular Formula: C


H

ClN

O

MW: 224.73 g/mol (HCl salt)

This guide details the robust acylation of the primary amine functionality of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride. This scaffold is a critical linker in medicinal chemistry, particularly for PROTACs and fragment-based drug discovery, where the N-methyl-N-Boc motif serves as a masked secondary amine for subsequent diversification.

Chemical Strategy & Mechanistic Insight: The starting material exists as a hydrochloride salt.[1] The primary amine is protonated (


) and non-nucleophilic.[2] Successful acylation requires a "Liberate-Then-Ligate"  strategy:
  • In-Situ Neutralization: The salt lattice must be broken and the amine deprotonated using a non-nucleophilic base (e.g., DIPEA) or an inorganic biphasic system.

  • Chemoselectivity: The N-Boc-N-methyl group is sterically hindered and electronically deactivated, ensuring acylation occurs exclusively at the primary amine.

  • Acid Sensitivity: While the Boc group is generally stable to base, the final workup must avoid strong acids (pH < 3) to prevent premature deprotection.

Part 2: Experimental Protocols

Method A: Acylation via Acid Chlorides (High Throughput/Scale-Up)

Best for: Simple acyl groups (Acetyl, Benzoyl), high reactivity, and cost-efficiency.

Reagents:

  • Substrate: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5–3.0 equiv) [Note: Extra equivalents required to neutralize HCl salt]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend the amine hydrochloride salt (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Neutralization: Cool the suspension to 0 °C. Add DIPEA (3.0 equiv) dropwise.

    • Observation: The suspension should clear as the free amine is liberated and the DIPEA-HCl salt forms (soluble in DCM). Stir for 10–15 minutes.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin; starting material amine stains red/purple) or LC-MS.

  • Quench: Add saturated aqueous

    
     solution. Stir vigorously for 10 minutes.
    
  • Workup:

    • Separate phases. Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 5% Citric Acid (briefly, to remove excess DIPEA)

      
       Water 
      
      
      
      Brine.
    • Critical: Do not prolong exposure to Citric Acid to protect the Boc group.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Acylation via Carboxylic Acids (Peptide Coupling)

Best for: Complex/Chiral acids, expensive fragments, or when acid chlorides are unstable.

Reagents:

  • Substrate: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.0–1.1 equiv)

  • Coupling Agent: HATU or EDC

    
    HCl (1.1–1.2 equiv)
    
  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (dimethylformamide) or DCM

Step-by-Step Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated ester.

  • Amine Preparation: In a separate vessel, dissolve the amine hydrochloride salt (1.0 equiv) in DMF. Add DIPEA (2.0 equiv) to neutralize the salt.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup (DMF Removal):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (excess, ~10x volume).

    • Wash with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Note: The water washes are critical to remove DMF.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the logical flow for Method A (Acid Chloride), highlighting the critical neutralization step.

AcylationWorkflow Start Start: Amine HCl Salt Solvent Suspend in DCM (0.1 M) Start->Solvent BaseAdd Add DIPEA (3.0 eq) (Neutralization) Solvent->BaseAdd FreeAmine Intermediate: Free Amine Generated BaseAdd->FreeAmine deprotonation AcylAdd Add Acid Chloride (1.1 eq) @ 0°C FreeAmine->AcylAdd Reaction Stir RT (2-4 h) AcylAdd->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Workup Phase Separation & Wash (Citric Acid/Brine) Quench->Workup Product Final Product: N-Acylated Carbamate Workup->Product

Caption: Logical workflow for the acylation of amine hydrochloride salts via acid chlorides.

Reagent Compatibility Table
ComponentRecommendedAlternativeNotes
Base DIPEA (Hünig's Base)Triethylamine (TEA)DIPEA is preferred due to lower nucleophilicity and higher solubility in organic solvents.
Solvent DCM (Dichloromethane)DMF, THFDCM is standard; DMF is required if the HCl salt is insoluble in DCM.
Coupling Agent HATUEDC/HOBt, T3PHATU provides faster kinetics for hindered acids; EDC is better for easy purification.
Workup Acid 5% Citric Acid0.5 M HClCaution: Strong HCl can cleave the Boc group. Stick to Citric Acid or

.

Part 4: Troubleshooting & Safety

1. Solubility Issues:

  • Problem: The amine HCl salt does not dissolve in DCM even after adding base.

  • Solution: Switch solvent to DMF or a DCM/DMF (9:1) mixture. The free amine is usually more soluble than the salt.

2. Low Yield / Incomplete Reaction:

  • Cause: Insufficient base was used to neutralize the HCl salt and scavenge the acid produced during acylation.

  • Fix: Ensure at least 2.5–3.0 equivalents of base are used.

3. Boc Deprotection:

  • Cause: Workup was too acidic or reaction left too long in acidic byproducts.

  • Fix: Use saturated

    
     instead of HCl for the acid wash step. Verify product by NMR (Look for Boc singlet at ~1.4 ppm).
    

Safety:

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • DCM: Suspected carcinogen. Use appropriate PPE.

  • Amine Salts: Can be hygroscopic; store in a desiccator.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756543, tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. Amide Synthesis (Coupling Reagents & Protocols). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for coupling reagents).

Sources

Application

Application Note: Strategic Incorporation of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride in the Synthesis of Potent Androgen Receptor (AR) Degraders

For Researchers, Scientists, and Drug Development Professionals Abstract The Androgen Receptor (AR) is a clinically validated, high-value target in the treatment of prostate cancer. However, the emergence of resistance t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a clinically validated, high-value target in the treatment of prostate cancer. However, the emergence of resistance to traditional AR inhibitors has driven the development of novel therapeutic modalities. Targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), offers a powerful strategy to overcome this resistance by eliminating the AR protein entirely. This application note provides a detailed guide on the strategic use of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride , a versatile bifunctional linker building block, in the synthesis of potent and efficacious AR degraders. We will explore the underlying rationale for its selection, provide detailed, field-tested synthetic protocols, and discuss methods for characterization, thereby equipping researchers with the necessary knowledge to accelerate their drug discovery programs.

Introduction: The Rationale for Androgen Receptor Degradation

The Androgen Receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer.[1] Therapies aimed at blocking this pathway, either by inhibiting androgen synthesis or by antagonizing the receptor's ligand-binding domain (LBD), are mainstays of treatment.[1] However, prolonged treatment often leads to resistance through mechanisms such as AR gene amplification, point mutations that convert antagonists to agonists, or the expression of AR splice variants that lack the LBD.[2][3] These challenges highlight the need for therapeutic strategies that can effectively neutralize AR regardless of its mutational status or expression level.

PROTACs have emerged as a revolutionary approach to address this unmet need.[4] These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to the target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[5][6][7] Unlike inhibitors that require sustained occupancy of a binding site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[8] This event-driven pharmacology provides a distinct advantage, enabling the elimination of the entire protein scaffold and preventing its signaling and non-signaling functions.[3]

A PROTAC molecule is comprised of three essential components: a "warhead" that binds the target protein (AR), a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that tethers the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (AR-PROTAC-E3 ligase) required for efficient ubiquitination.[9]

Mechanism of Action: PROTAC-Mediated AR Degradation

The primary function of an AR-targeting PROTAC is to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4] The process is a multi-step catalytic cycle that results in the selective destruction of the AR protein.

PROTAC_MoA cluster_cell Cellular Environment AR Androgen Receptor (AR) Target Protein Ternary Formation of Ternary Complex (AR-PROTAC-E3) AR->Ternary Binding Event 1 PROTAC AR PROTAC (e.g., ARV-110) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binding Event 2 Ub Ubiquitin (Ub) Transfer Ternary->Ub Proximity-Induced Recycle PROTAC Recycling Ternary->Recycle Dissociation AR_Ub Poly-ubiquitinated AR Ub->AR_Ub E1-E2-E3 Cascade Proteasome 26S Proteasome AR_Ub->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Recycle->Ternary

Figure 1: Mechanism of PROTAC-mediated Androgen Receptor degradation.

The Linker Building Block: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

The choice of linker is paramount in PROTAC design. It dictates the spatial orientation of the AR and E3 ligase, which is crucial for productive ternary complex formation.[9] Simple alkyl and PEG chains have been widely used, but more rigid and functionalized linkers are increasingly employed to optimize pharmacokinetic properties.[10]

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a highly valuable building block for constructing these linkers.[11][12] Its structure offers several distinct advantages for a modular and controlled PROTAC synthesis:

  • Bifunctionality with Orthogonal Protection : The molecule contains two distinct amine functionalities. The primary amine (-NH2) is readily available for an initial coupling reaction. The secondary amine is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under common coupling conditions but can be selectively removed under acidic conditions (e.g., with TFA or HCl).[13][14] This orthogonality is the cornerstone of a directed, stepwise synthesis.

  • Defined Spacer Length : The propyl chain provides a defined three-carbon spacer, a common and effective length found in many successful PROTACs.

  • Modulation of Physicochemical Properties : The incorporation of the methyl group on the secondary amine can influence the final PROTAC's conformational flexibility and lipophilicity, which in turn affects cell permeability and pharmacokinetic profiles.

Experimental Protocol: Synthesis of a Representative AR Degrader

This section details a representative, three-step protocol for the synthesis of a hypothetical AR PROTAC, AR-D-01 , utilizing tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride. The synthesis connects a generic AR ligand carboxylic acid (AR-Ligand-COOH ) to a generic E3 ligase ligand carboxylic acid (E3-Ligand-COOH ).

Synthesis_Workflow cluster_synthesis Synthesis of AR-D-01 start1 AR-Ligand-COOH step1 Step 1: Amide Coupling start1->step1 start2 tert-Butyl (3-aminopropyl) (methyl)carbamate HCl start2->step1 intermediate1 Intermediate 1 (Boc-Protected) step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2 (Free Amine) step2->intermediate2 step3 Step 3: Final Amide Coupling intermediate2->step3 start3 E3-Ligand-COOH start3->step3 final_product Final PROTAC (AR-D-01) step3->final_product purify Purification & Characterization final_product->purify

Figure 2: General synthetic workflow for AR PROTAC synthesis.

Step 1: Coupling of AR Ligand to the Linker Building Block

Rationale: This step forms the first amide bond by reacting the carboxylic acid of the AR-targeting moiety with the free primary amine of the linker precursor. The use of a peptide coupling agent like HATU minimizes side reactions and ensures high efficiency.

  • Materials:

    • AR-Ligand-COOH (1.0 eq)

    • tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of AR-Ligand-COOH in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride to the reaction mixture. Note: The additional equivalent of DIPEA is to neutralize the hydrochloride salt.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield Intermediate 1 .

Step 2: Boc Deprotection to Reveal the Secondary Amine

Rationale: This critical step selectively removes the Boc protecting group under acidic conditions to expose the secondary amine, making it available for the subsequent coupling reaction.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • 4M HCl in 1,4-Dioxane

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate 1 in a minimal amount of anhydrous DCM.

    • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid, Intermediate 2 (as the hydrochloride salt), is often used directly in the next step without further purification.

Step 3: Final Coupling with the E3 Ligase Ligand

Rationale: The final PROTAC molecule is assembled by forming a second amide bond between the newly deprotected secondary amine of the linker and the carboxylic acid of the E3 ligase ligand.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • E3-Ligand-COOH (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a manner analogous to Step 1, pre-activate E3-Ligand-COOH with HATU and DIPEA in anhydrous DMF for 15 minutes.

    • Add a solution of Intermediate 2 in DMF to the activated E3 ligand mixture.

    • Stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS.

    • Perform an aqueous workup as described in Step 1.

    • Purify the final crude product by preparative reverse-phase HPLC to yield the pure AR degrader, AR-D-01 .

Characterization and Data Analysis

The identity, purity, and efficacy of the synthesized AR degrader must be rigorously confirmed.

Structural and Purity Analysis

The final compound should be characterized using a suite of analytical techniques to ensure its structural integrity and purity (>95% is typically required for biological assays).

Analytical Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule.
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed chemical structure, with all protons and carbons accounted for.
HRMS Exact mass determinationProvides the high-resolution mass, confirming the elemental composition of the molecule.
Biological Evaluation

Once synthesized and purified, the AR degrader's biological activity is assessed in relevant prostate cancer cell lines (e.g., VCaP, LNCaP).[15]

Parameter Assay Description Example Target Value
Degradation Potency (DC₅₀) Western Blot / In-Cell WesternThe concentration of the PROTAC required to degrade 50% of the target protein after a set time (e.g., 24 hours).< 10 nM[15][16]
Inhibitory Potency (IC₅₀) Cell Viability Assay (e.g., CellTiter-Glo)The concentration of the PROTAC that inhibits cell proliferation by 50%.< 100 nM
Target Engagement NanoBRET™, Cellular Thermal Shift Assay (CETSA)Confirms that the PROTAC physically engages with AR and the E3 ligase within the cellular environment.Dose-dependent signal change
Downstream Signaling qPCR / ELISAMeasures the suppression of AR-regulated gene expression (e.g., PSA).Significant reduction in PSA mRNA or protein levels.[16]

Conclusion and Future Outlook

The strategic use of versatile building blocks like tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is crucial for the efficient and modular synthesis of PROTACs. Its orthogonally protected amine functionalities allow for a controlled, stepwise assembly of the final heterobifunctional degrader. This approach facilitates the rapid generation of libraries with diverse AR ligands, E3 ligase ligands, and linker modifications, which is essential for optimizing degrader potency, selectivity, and drug-like properties. The protocols and analytical workflows described herein provide a robust framework for researchers developing next-generation therapeutics for castration-resistant prostate cancer by targeting the Androgen Receptor for degradation.

References

  • Gao, H., et al. (2022). The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer. Journal of Hematology & Oncology. Available at: [Link]

  • SCIMOL. (2022). Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer. SCIMOL. Available at: [Link]

  • BioWorld. (2019). Discovery and characterization of novel PROTAC AR degrader, ARD-69. BioWorld Science. Available at: [Link]

  • Parabilis Medicines. Androgen receptor degrader (non-ligand binding site). Available at: [Link]

  • Nadiminty, N., & Gao, A. C. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • VUMC Reporter. (2024). Novel Ways of Targeting the Androgen Receptor. YouTube. Available at: [Link]

  • Niu, Y., et al. (2020). Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer. Frontiers in Oncology. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Scott, C. J., et al. (2025). Methods to accelerate PROTAC drug discovery. Trends in Pharmacological Sciences. Available at: [Link]

  • Serna, M., et al. (2021). Androgen Receptor Protein Degradation in the Treatment of Castration-Resistant Prostate Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • Lin, H. K. (2007). Expression and Degradation of Androgen Receptor: Mechanism and Clinical Implication. Endocrinology. Available at: [Link]

  • Sun, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Balasubramanian, S., et al. (2017). Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Research. Available at: [Link]

  • Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2024). Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Gound, S. J., et al. (2026). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. Available at: [Link]

  • Serna, M., et al. (2018). An oral androgen receptor PROTAC degrader for prostate cancer. Journal of Clinical Oncology. Available at: [Link]

  • D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. D4 Pharma. Available at: [Link]

  • ResearchGate. of the linkers used in PROTAC design. Available at: [Link]

  • Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • ScienceOpen. (2023). Computational strategies for PROTAC drug discovery. ScienceOpen. Available at: [Link]

  • Salami, J., et al. (2021). Protein Degradation Inducers of Androgen Receptor by Conjugation of Antagonists Androgen Receptor and E3 Ligase Ligand. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Gound, S. J., et al. (2026). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. Available at: [Link]

Sources

Method

application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride for BET protein degraders.

Subject: Application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in the Synthesis of Cell-Permeable BET Degraders. Executive Summary Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in the Synthesis of Cell-Permeable BET Degraders.

Executive Summary

Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) Role: Heterobifunctional Linker Building Block Target Application: Bromodomain and Extra-Terminal (BET) protein degradation (BRD2, BRD3, BRD4).

This technical guide outlines the strategic application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride as a linker surrogate in the development of Proteolysis Targeting Chimeras (PROTACs). Unlike standard linear alkyl diamines, this building block introduces a strategic N-methyl group into the linker backbone. This modification is a critical tool in "Linkerology" for reducing Hydrogen Bond Donor (HBD) count, thereby enhancing membrane permeability and modulating the physicochemical profile of high-molecular-weight degraders.

Scientific Rationale: The "Methyl Effect" in Linkerology

The transition from BET inhibition (e.g., JQ1) to degradation (e.g., dBET1) requires the addition of a linker and an E3 ligase recruiter. However, this often results in molecules with molecular weights >800 Da and high Polar Surface Area (PSA), leading to poor cellular uptake.

Why this specific linker?
  • HBD Reduction: Standard diamine linkers introduce two amide hydrogens when coupled. This molecule, upon deprotection and coupling, results in one tertiary amide (lacking an HBD) and one secondary amide. This reduction in HBD count significantly improves passive membrane diffusion (Lipinski’s Rule of 5 adaptation).

  • Conformational Bias: The N-methyl group restricts the rotational freedom of the linker, potentially reducing the entropic penalty upon ternary complex formation.

  • Solubility Tuning: The methyl group disrupts intermolecular hydrogen bonding networks in the crystal lattice, often improving the solubility of the final PROTAC in organic solvents used for formulation.

Structural Logic

The molecule features two distinct amine termini:[1][2]

  • Free Primary Amine (-NH2): High reactivity, ideal for the first coupling step (usually to the less sterically hindered ligand).

  • Boc-Protected Secondary Amine (-N(Me)Boc): Upon deprotection, yields a secondary methylamine. This site requires more potent coupling conditions but yields the crucial tertiary amide linkage.

Experimental Protocol: Synthesis of an N-Methylated BET Degrader

Objective: Synthesize a BET degrader (Analog of dBET1) using tert-Butyl (3-aminopropyl)(methyl)carbamate to link JQ1 (BET ligand) and Thalidomide (Cereblon ligand).

Materials Required[2]
  • Linker: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl.[3][4]

  • Ligand A (BET): JQ1-carboxylic acid derivative.

  • Ligand B (E3): Thalidomide-4-carboxylic acid (or Pomalidomide derivative).

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (anhydrous), DCM, TFA (Trifluoroacetic acid).

Workflow Diagram

PROTAC_Synthesis Linker Linker: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl Step1 Step 1: Amide Coupling (primary amine) Linker->Step1 LigandA Ligand A: JQ1-COOH LigandA->Step1 Intermediate1 Intermediate 1: JQ1-Linker(Boc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: JQ1-Linker-NH(Me) (Free Base) Step2->Intermediate2 Step3 Step 3: Amide Coupling (Secondary Amine - Requires HATU) Intermediate2->Step3 LigandB Ligand B: Thalidomide-COOH LigandB->Step3 FinalProduct Final PROTAC: JQ1-Linker(Me)-Thalidomide Step3->FinalProduct

Caption: Step-wise synthetic route for incorporating the N-methylated linker into a heterobifunctional PROTAC.

Step-by-Step Procedure
Phase 1: Primary Amine Coupling (Linker + JQ1)
  • Dissolution: Dissolve JQ1-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Addition: Add tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.1 eq).

    • Note: The extra equivalent of DIPEA accounts for the HCl salt of the linker.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the mono-amide (Mass = JQ1 + Linker - H2O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Phase 2: Boc Deprotection
  • Acidolysis: Dissolve the intermediate in DCM (5 mL). Add TFA (1 mL) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Critical: Ensure all TFA is removed, as it will quench the coupling reagents in the next step.

Phase 3: Secondary Amine Coupling (Linker-JQ1 + Thalidomide)

Technical Insight: Coupling to the newly formed secondary methylamine (-NHMe) is sterically hindered and slower than primary amines.

  • Activation: Dissolve Thalidomide-COOH (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Coupling: Add the deprotected JQ1-Linker amine (from Phase 2).

  • Optimization: If conversion is low after 4 hours, heat to 40°C.

  • Purification: Purify the final PROTAC via Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Evaluation & Validation

Once synthesized, the efficacy of the N-methylated PROTAC must be validated against a standard non-methylated control (e.g., using a simple propyl-diamine linker).

Key Assays
Assay TypeMetricPurpose
Western Blot DC50 / DmaxMeasures potency (concentration for 50% degradation) and maximal degradation depth of BRD4.
Cell Viability IC50Determines antiproliferative effect in BET-sensitive lines (e.g., MV4-11, MOLM-13).
PAMPA / Caco-2 Permeability (Pe)Critical: Verifies if the N-methyl group improved membrane permeability compared to the non-methylated analog.
Solubility Kinetic SolubilityChecks if the linker modification prevents aggregation in aqueous media.
Mechanism of Action Diagram

MoA cluster_ternary Ternary Complex Formation PROTAC N-Me PROTAC E3 E3 Ligase (CRBN/VHL) PROTAC->E3 BET BET Protein (BRD4) BET->PROTAC Kd(binary) BET->E3 Cooperativity Proteasome 26S Proteasome BET->Proteasome Degradation Ub Ubiquitin E3->Ub Recruitment Ub->BET Poly-Ubiquitination

Caption: Mechanism of Action: The N-Me PROTAC bridges the E3 ligase and BRD4, inducing ubiquitination.

Troubleshooting & Optimization

Issue: Poor Yield in Step 3 (Secondary Amine Coupling)
  • Cause: Steric hindrance of the N-methyl group.

  • Solution: Switch coupling reagents from HATU to COMU or PyAOP , which are superior for hindered amines. Alternatively, convert the Thalidomide-acid to an Acid Chloride (using Oxalyl Chloride) before adding the amine.

Issue: Instability of the Linker
  • Cause: The HCl salt is hygroscopic.

  • Solution: Store the tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in a desiccator at -20°C. If the free base is generated, use it immediately as it can absorb CO2 from the air.

Issue: Low Cellular Activity despite High Binding Affinity
  • Cause: The "Hook Effect" or poor permeability.

  • Solution:

    • Perform a wash-out experiment to check for intracellular accumulation.

    • If permeability is still low, consider extending the carbon chain (e.g., to butyl/pentyl) while maintaining the N-methyl group to balance lipophilicity.

References

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. Link

  • Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770-1777. Link

  • Klein, V. G., et al. (2020). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." Journal of Medicinal Chemistry, 63(23), 14221–14235. Link

  • Maple, H. J., et al. (2019). "Development of a general approach for the synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters, 29(16), 2212-2217. (Context on diamine linkers).
  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800. Link

Sources

Application

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride as a linker for antibody-drug conjugates.

Application Note: Strategic Utilization of tert-Butyl (3-aminopropyl)(methyl)carbamate HCl in ADC Linker Design Abstract This guide details the application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl (3-aminopropyl)(methyl)carbamate HCl in ADC Linker Design

Abstract

This guide details the application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1251730-86-9 / Analogous derivatives) as a critical heterobifunctional spacer in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike standard linear alkyl diamines, this building block incorporates an N-methyl group which serves a dual purpose: it acts as a conformational disruptor to prevent payload aggregation and enhances the solubility of hydrophobic cytotoxic payloads (e.g., PBD dimers, Tubulysins). This protocol outlines the synthesis, deprotection, and conjugation workflows, emphasizing the mitigation of hydrophobicity-driven instability.

Strategic Rationale: The "N-Methyl" Advantage

In ADC development, the linker is not merely a bridge; it is a stability regulator.[] Standard alkyl spacers (e.g., propyl, butyl) often contribute to the "hydrophobic patch" effect on the antibody surface, leading to aggregation and rapid clearance.

Mechanism of Action:

  • H-Bond Disruption: The N-methyl substitution removes a hydrogen bond donor from the amide backbone. This prevents the formation of inter-chain hydrogen networks (beta-sheet-like stacking) that drive the aggregation of hydrophobic drug-linkers.

  • Solubility Enhancement: Methylation increases the solvation free energy of the linker, offsetting the lipophilicity of payloads like pyrrolobenzodiazepines (PBDs).

  • Steric Modulation: The methyl group introduces controlled steric hindrance, which can modulate the enzymatic cleavage rates of adjacent peptide linkers (e.g., Val-Cit) by restricting protease access.

Experimental Workflow: Linker-Payload Synthesis

Phase A: Coupling to Cytotoxic Payload

Objective: Attach the spacer to a carboxyl-functionalized payload (Payload-COOH) via the free primary amine of the spacer.

Reagents:

  • Spacer: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: Anhydrous DMF or DMA

Protocol:

  • Activation: Dissolve Payload-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at 0°C under nitrogen.

  • Reagent Addition: Add HATU (1.1 eq) and stir for 15 minutes to generate the activated ester.

  • Coupling: Add tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.2 eq). The excess base will neutralize the HCl salt in situ.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target: [M+H]+ of Boc-protected intermediate).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (remove excess base), sat. NaHCO3, and brine.[3] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Phase B: Boc Deprotection (Acidolysis)

Objective: Remove the tert-butyl carbamate group to reveal the secondary N-methyl amine for subsequent conjugation.

Protocol:

  • Dissolution: Dissolve the intermediate from Phase A in DCM (0.1 M).

  • Acid Treatment: Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. (Alternative: 4M HCl in Dioxane for acid-sensitive payloads).

  • Scavenging (Optional): If the payload contains oxidation-sensitive residues (Met, Trp), add 2.5% Triisopropylsilane (TIPS).

  • Reaction: Stir at RT for 30–60 minutes. Monitor complete disappearance of the Boc-protected peak via LC-MS.

  • Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is the TFA salt of the N-methyl amine-linker-payload.

Visualization of Synthesis Logic

The following diagram illustrates the workflow from raw materials to the final "Ready-to-Conjugate" precursor.

ADC_Linker_Synthesis Payload Payload-COOH (Cytotoxin) Coupling Amide Coupling (HATU/DIPEA) Payload->Coupling Linker Linker Reagent (H2N-Propyl-N(Me)-Boc) Linker->Coupling Intermediate Intermediate 1 (Payload-CONH-Propyl-N(Me)-Boc) Coupling->Intermediate Formation of Amide Bond Deprotection Boc Removal (TFA or HCl) Intermediate->Deprotection FinalProduct Reactive Precursor (Payload-CONH-Propyl-NH(Me)) Deprotection->FinalProduct Exposure of N-Me Amine Antibody Antibody Conjugation (via Activated Ester/Maleimide) FinalProduct->Antibody Next Step

Caption: Step-wise synthesis pathway transforming the bifunctional linker reagent into a reactive N-methylated payload precursor.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationCommon IssueTroubleshooting Action
Purity (HPLC) >95% (210 nm)Unreacted PayloadIncrease HATU activation time; Ensure anhydrous DMF.
Identity (MS) Mass ± 1 DaIncomplete DeprotectionFresh TFA required; Extend reaction time (do not exceed 2h to avoid payload degradation).
Aggregation <5% HMW SpeciesHydrophobic StackingEnsure the N-methyl group is correctly positioned; Use 10% DMSO in final conjugation buffer.
Free Amine Positive NinhydrinSalt FormationThe final product is a salt (TFA/HCl). Neutralize with DIPEA only immediately before the next reaction step.

Decision Matrix: When to Use This Linker?

Use the following logic flow to determine if the N-methylated propyl spacer is appropriate for your ADC program.

Linker_Selection_Matrix Start Start: Linker Selection PayloadType Is Payload Highly Hydrophobic? (e.g., PBD) Start->PayloadType AggRisk Is Aggregation Observed with C3 Spacer? PayloadType->AggRisk Yes UseStandard Use Standard Diaminopropane PayloadType->UseStandard No (Hydrophilic) Cleavage Is Non-Cleavable Linker Desired? AggRisk->Cleavage No UseMethyl Use N-Methyl Spacer (This Protocol) AggRisk->UseMethyl Yes (Need to disrupt H-bonds) Cleavage->UseStandard No Cleavage->UseMethyl Yes (Improves solubility)

Caption: Decision tree for selecting N-methylated spacers based on payload hydrophobicity and aggregation risk.

References

  • BenchChem. (2025).[4] Applications of tert-Butyl (3-aminopropyl)carbamate in Drug Development. Retrieved from

  • BOC Sciences. (2025).[2] ADC Linker Design: Strategies & Optimization. Retrieved from

  • Lyon, R. P., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Cancer Therapeutics (via NIH). Retrieved from

  • MedChemExpress. (2025). tert-Butyl (3-aminopropyl)carbamate hydrochloride Protocol. Retrieved from

  • Thermo Fisher Scientific. (2024). Amide Synthesis Protocols. Retrieved from

Sources

Method

reaction of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride with carboxylic acids

Application Note: Reaction of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride with Carboxylic Acids Introduction & Structural Analysis The reagent tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride with Carboxylic Acids

Introduction & Structural Analysis

The reagent tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a critical bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.

Structurally, it consists of an N-methylated-1,3-propanediamine backbone where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and the primary amine exists as a hydrochloride salt.

Key Structural Features:

  • Primary Amine (HCl Salt): The reactive center for amide coupling. Being an HCl salt (

    
    ), it is chemically stable and non-volatile but requires in situ neutralization to participate in nucleophilic attack.
    
  • Boc-N-Methyl Group: Provides orthogonal protection. The steric bulk of the Boc group and the methyl substitution prevent side reactions at this site during standard amide coupling conditions.

  • Propyl Linker: A 3-carbon spacer often used to fine-tune the physicochemical properties (solubility, flexibility) of drug-linker conjugates.

Reaction Strategy & Mechanism

The core transformation is an amide coupling between the free primary amine of the linker and an activated carboxylic acid (


).

The Challenge: The amine is supplied as a hydrochloride salt.[1] Direct mixing with a carboxylic acid and a carbodiimide (like EDC) without added base will result in zero conversion because the ammonium species (


) is non-nucleophilic.

The Solution: A tertiary amine base (e.g., DIPEA or TEA) must be included to deprotonate the ammonium salt, generating the free amine (


) in situ.

Stoichiometry Rule of Thumb:

  • Base Requirement: You need 1 equivalent of base just to neutralize the HCl salt.

  • Coupling Requirement: If using uronium reagents (HATU/HBTU), you need additional base to maintain the basic pH required for the active ester formation.

  • Total Base: Typically 3.0 – 4.0 equivalents relative to the amine salt.

Experimental Protocols

Protocol A: Discovery Scale (10 mg – 500 mg)

Recommended for high-value carboxylic acids or parallel synthesis libraries. Uses HATU for maximum conversion.

Reagents:

  • Carboxylic Acid (

    
    ): 1.0 equiv
    
  • Amine Linker (HCl salt): 1.1 – 1.2 equiv

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 – 4.0 equiv

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 5–10 minutes at Room Temperature (RT) to form the activated O-azabenzotriazole ester.

  • Amine Preparation: In a separate vial, dissolve tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.1 equiv) in a minimal amount of DMF. Add DIPEA (1.5 equiv) to this solution to neutralize the salt.

  • Coupling: Transfer the neutralized amine solution dropwise into the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5M HCl (removes excess DIPEA and unreacted amine linker). Note: Do not prolong exposure to strong acid to avoid Boc deprotection.

      • Sat.

        
         (removes unreacted carboxylic acid and HATU byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      
Protocol B: Process Scale (>1 gram)

Recommended for cost-efficiency and easier purification. Uses Mixed Anhydride or EDC.

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • Amine Linker (HCl salt): 1.0 equiv

  • Isobutyl Chloroformate (IBCF): 1.1 equiv

  • N-Methylmorpholine (NMM): 2.2 equiv (1.1 for activation + 1.1 for salt neutralization)

  • Solvent: THF or DCM (anhydrous)

Step-by-Step Procedure:

  • Cooling: Dissolve Carboxylic Acid and NMM (1.1 equiv) in dry THF under nitrogen. Cool to -15°C (ice/salt bath).

  • Activation: Add IBCF (1.1 equiv) dropwise. Stir for 15 minutes. A white precipitate (NMM·HCl) will form.

  • Amine Neutralization: In a separate flask, suspend the Amine Linker HCl salt in THF and add NMM (1.1 equiv). Stir for 10 mins until the solid dissolves or becomes a fine suspension.

  • Addition: Add the neutralized amine mixture to the mixed anhydride solution at -15°C.

  • Warming: Allow the reaction to warm to RT naturally over 2 hours.

  • Workup: Filter off the NMM·HCl salts.[3] Concentrate the filtrate. Redissolve in EtOAc and wash with 0.5M HCl and Sat.

    
    .
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionScheme Reactant1 Carboxylic Acid (R-COOH) Activation Activated Ester (R-CO-OBt) Reactant1->Activation + HATU Reactant2 Amine Linker HCl (H3N+-Pr-N(Me)Boc) Neutralization Free Amine (H2N-Pr-N(Me)Boc) Reactant2->Neutralization + Base Base Base (DIPEA) Base->Activation Promotes Product Final Amide (R-CO-NH-Pr-N(Me)Boc) Activation->Product Neutralization->Product Nucleophilic Attack

Caption: Mechanistic pathway requiring parallel activation of the acid and neutralization of the amine salt.

Figure 2: Decision Tree for Coupling Conditions

CouplingDecision Start Start: Choose Protocol Scale What is the Reaction Scale? Start->Scale Small < 500 mg (Discovery) Scale->Small Large > 1 gram (Process) Scale->Large MethodA Use HATU / DIPEA (High Yield, Easy Setup) Small->MethodA Cost Is Cost/Purification Critical? Large->Cost MethodB Use Mixed Anhydride (IBCF) (Cheap, Easy Workup) Cost->MethodB Yes (Avoid Chromatography) MethodC Use EDC / HOBt (Water Soluble Byproducts) Cost->MethodC No (Standard Process)

Caption: Selection guide for coupling reagents based on scale and purification requirements.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure DIPEA is

equiv. The reaction pH must be basic (pH 8-9 on wet paper).
Boc Loss Acidic workup too strong or prolonged.Use Citric Acid or 0.5M HCl and keep contact time < 5 mins. Avoid TFA or conc. HCl.
Precipitation Poor solubility of the linker salt in DCM.Switch solvent to DMF or DMAc . The HCl salt is highly polar.
Side Products N-Acylurea formation (if using EDC).Add HOBt or Oxyma to trap the active intermediate.

References

  • BenchChem. (n.d.). tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Structure & Properties. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

Application

Application Note &amp; Protocol: High-Purity Recovery of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride from Synthetic Reaction Mixtures

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the purification of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 118826...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the purification of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3). As a crucial Boc-protected amine intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic transformations and the integrity of final active pharmaceutical ingredients (APIs).[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We present detailed, validated protocols for purification via liquid-liquid extraction and recrystallization, alongside methods for rigorous purity assessment using High-Performance Liquid Chromatography (HPLC).

Foundational Principles: Understanding the Analyte and its Impurities

Tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a salt, a structural feature that enhances its stability and modulates its solubility, making it generally soluble in water and polar organic solvents.[1] The molecule contains a terminal primary amine, which is protonated in the hydrochloride salt form, and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) protecting group is notably stable towards most bases and nucleophiles but is highly susceptible to cleavage under acidic conditions.[2][3] This dual reactivity is the cornerstone of an effective purification strategy.

A typical synthesis, such as the reductive amination of a suitable precursor, can introduce a variety of impurities that must be removed.[1]

Table 1: Common Process-Related Impurities and Their Characteristics

Impurity ClassExample(s)OriginPurification Challenge
Unreacted Starting Materials N-Boc-N-methyl-1,3-diaminopropane, Precursor Aldehyde/KetoneIncomplete reactionMay have similar polarity or solubility to the desired product.
Reaction By-products Over-alkylated species, products of side reactionsNon-selective reactionsStructurally similar impurities can be difficult to separate by simple extraction or recrystallization.
Boc-Deprotected Species N-methylpropane-1,3-diamine dihydrochlorideExposure to acidic conditions during synthesis or workupHighly polar and water-soluble; can often be removed with a non-polar organic wash.
Residual Solvents THF, Methanol, DichloromethaneReaction or workup solventsVolatile impurities that must be removed to meet regulatory standards (e.g., ICH Q3C).[4]
Inorganic Salts Sodium chloride, Sodium sulfateReagents or drying agents used in the workupTypically insoluble in organic solvents, allowing for removal by filtration.

Strategic Purification Workflow: A Multi-Step Approach

Achieving high purity (>99%) necessitates a logical, multi-step approach rather than a single technique. The optimal strategy leverages the distinct chemical properties of the target compound and its impurities. The workflow below is designed to systematically remove different classes of impurities.

G cluster_0 Purification Strategy A Crude Reaction Mixture (Solid or Oil) B Step 1: Liquid-Liquid Extraction (LLE) (pH-Mediated) A->B Removes bulk organic & highly polar impurities C Step 2: Recrystallization B->C Removes trace impurities & enhances crystallinity D Step 3: Purity Analysis & Characterization C->D QC Check E High-Purity Product (>99%) D->E Release

Caption: A strategic workflow for the purification of tert-Butyl (3-aminopropyl)(methyl)carbamate HCl.

Protocol I: Purification by pH-Mediated Liquid-Liquid Extraction (LLE)

Principle of Causality: This technique exploits the pH-dependent solubility of the amine. The hydrochloride salt is water-soluble. By adding a base, we neutralize the salt to its "free base" form, tert-Butyl (3-aminopropyl)(methyl)carbamate. This neutral, Boc-protected amine is significantly more soluble in nonpolar organic solvents (like dichloromethane or ethyl acetate) than in water.[5] This allows for its extraction away from water-soluble impurities (inorganic salts, deprotected diamine). Subsequently, re-acidification of the organic layer with aqueous HCl will protonate the free base again, rendering it water-soluble and allowing it to be extracted back into a fresh aqueous phase, leaving neutral organic impurities behind in the organic layer. This acid-base cycling is a powerful tool for purification.[6][7][8]

LLE_Workflow start Crude Product in Water/Brine step1 Add Organic Solvent (e.g., DCM) Adjust to pH 9-10 with 2M NaOH (aq) Shake & Separate Layers start->step1 aqueous1 Aqueous Layer 1 (Contains inorganic salts, polar impurities) DISCARD step1->aqueous1 Bottom Layer (if DCM) organic1 Organic Layer 1 (Contains Free Base Product + Neutral Impurities) step1->organic1 Top Layer (if DCM) step2 Wash Organic Layer 1 with Brine Separate Layers organic1->step2 aqueous2 Aqueous Wash DISCARD step2->aqueous2 organic2 Organic Layer 2 (Washed) step2->organic2 step3 Extract with 1M HCl (aq) Shake & Separate Layers organic2->step3 organic3 Organic Layer 3 (Contains neutral/non-basic impurities) DISCARD step3->organic3 aqueous3 Aqueous Layer 3 (Contains Purified Product as HCl Salt) step3->aqueous3 end Evaporate Water to Yield Purified Solid aqueous3->end

Caption: Workflow for pH-mediated Liquid-Liquid Extraction (LLE) purification.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction product in deionized water (approx. 10 mL per 1 g of crude material). If the crude product is an oil, it can be dissolved directly in the extraction solvent (Step 2) and washed first with acidic water to remove any basic impurities.

  • Basification & Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise while swirling until the pH of the aqueous layer is between 9 and 10 (check with pH paper).

    • Expert Insight: Avoid excessively high pH, as it can promote hydrolysis of some functional groups. A pH of 9-10 is sufficient to deprotonate the primary ammonium salt to its free amine.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion (half the initial volume) of the organic solvent to the aqueous layer remaining in the funnel. Shake and separate again, combining this second organic extract with the first.

  • Washing: Wash the combined organic extracts with saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. Discard the aqueous brine layer.

  • Back-Extraction: Add a fresh portion of 1 M Hydrochloric Acid (HCl) (equal volume to the organic layer) to the separatory funnel containing the washed organic extracts. Shake vigorously for 2 minutes. The purified product will now transfer back into the aqueous layer as the hydrochloride salt.

  • Isolation: Separate and collect the aqueous layer. The remaining organic layer, containing neutral impurities, can be discarded.

  • Solvent Removal: Remove the water from the final aqueous layer under reduced pressure using a rotary evaporator to yield the purified tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride as a solid or viscous oil, which can then be further purified by recrystallization.

Protocol II: Purification by Recrystallization

Principle of Causality: Recrystallization is a powerful technique for purifying solids.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[10] Soluble impurities remain in the cold solvent (the "mother liquor") while the pure compound crystallizes out. For amine hydrochlorides, which are polar salts, a polar protic solvent or a mixture of polar and non-polar solvents often works best.[11][12]

Table 2: Solvent System Selection for Recrystallization

Solvent/SystemSuitabilityRationale
Isopropanol (IPA) Excellent Good balance of polarity. Dissolves the salt when hot, but solubility drops significantly upon cooling.
Ethanol/Diethyl Ether Very Good The product is dissolved in a minimum of hot ethanol, and ether is added as an "anti-solvent" to reduce solubility and induce crystallization.[11]
Methanol/MTBE Very Good Similar to the Ethanol/Ether system. MTBE is a safer alternative to diethyl ether.
Water Poor The compound is quite soluble in water even at cold temperatures, leading to poor recovery.[1]
Hexanes/Heptane Unsuitable The hydrochloride salt is too polar to dissolve in these non-polar solvents.
Toluene Unsuitable Poor solubility for the polar salt.

Detailed Protocol (using Isopropanol):

  • Solvent Addition: Place the crude solid obtained from the LLE workup into an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (IPA), just enough to create a slurry.

  • Dissolution: Gently heat the mixture on a hot plate with stirring. Add more hot IPA in small portions until the solid just completely dissolves.

    • Expert Insight: The key is to use the absolute minimum amount of hot solvent required for dissolution. Using excess solvent will significantly reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities.

    • Trustworthiness Check: Using ice-cold solvent for the wash is crucial to avoid redissolving the purified product.[9]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Quality Control: Purity Assessment Protocols

Verifying the purity of the final product is a non-negotiable step. HPLC is the preferred method for quantifying the main component and any non-volatile impurities.[13]

Table 3: Typical HPLC Parameters for Purity Analysis

ParameterConditionRationale
Instrumentation HPLC system with UV DetectorUV detection is suitable for compounds with chromophores, though a Charged Aerosol Detector (CAD) or ELSD may also be used.[13]
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for amines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the organic modifier.
Gradient 5% to 95% B over 15 minutesA gradient elution ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection Wavelength 210 nmLow UV wavelength for detecting the carbamate functionality.
Injection Volume 5 µL
Sample Preparation 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.[13]

Protocol for HPLC Sample Analysis:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard (if available) and dissolve it in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the purified product sample in the same manner as the standard.[13]

  • System Setup: Equilibrate the HPLC system with the mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by the reference standard, and then the purified sample.

  • Data Analysis: Integrate the chromatograms. Purity is typically calculated based on the area percent of the main product peak relative to the total area of all peaks detected.

References

  • Organic Syntheses Procedure. tert-BUTYLAMINE. Available at: [Link]

  • Google Patents (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Available at: [Link]

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Available at: [Link]

  • Google Patents (2012). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ChemSpider Synthetic Pages. Boc Protection of Aminoglycosides. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • Poplawska, M., & Bielicka, A. (2010). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Available at: [Link]

  • ResearchGate. How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Available at: [Link]

  • Journal of Pharmaceutical Analysis. Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Available at: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • Reddit. Amine workup : r/Chempros. Available at: [Link]

  • Google Patents (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Course Hero. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • YouTube. Intro to Liquid-Liquid Extraction. Available at: [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

Sources

Method

Modifying Peptide Termini with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: A Detailed Guide for Researchers

In the landscape of drug discovery and proteomics, the precise modification of peptides is a cornerstone for enhancing their therapeutic properties and elucidating their biological functions. The ability to selectively a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and proteomics, the precise modification of peptides is a cornerstone for enhancing their therapeutic properties and elucidating their biological functions. The ability to selectively alter the N-terminus or C-terminus of a peptide can profoundly impact its stability, bioactivity, and pharmacokinetic profile.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic modification of peptide termini using tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride, a versatile bifunctional linker.

This technical document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, step-by-step experimental procedures, and analytical validation of these modifications. The protocols within are structured to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction to Peptide Termini Modification

The terminal ends of a peptide, the N-terminal amine and the C-terminal carboxylic acid, represent key handles for chemical modification. Altering these termini can introduce new functionalities, such as fluorophores for imaging, polyethylene glycol (PEG) for improved solubility and half-life, or reactive groups for further conjugation. Modifying the N-terminus can also protect peptides from degradation by aminopeptidases, thereby enhancing their stability in vivo.[1] Similarly, C-terminal modification can prevent degradation by carboxypeptidases and allow for the attachment of various molecular entities.[2][3]

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is a particularly useful reagent for these modifications. It possesses a primary amine for conjugation and a Boc-protected secondary amine. The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, revealing a secondary amine for subsequent manipulations. This bifunctional nature allows for the introduction of a flexible three-carbon spacer with a methylated amino group, which can be valuable for modulating the pharmacological properties of a peptide.

N-Terminal Modification via Reductive Amination

The primary amine of tert-Butyl (3-aminopropyl)(methyl)carbamate can be selectively coupled to the N-terminal α-amine of a peptide through reductive amination. This reaction proceeds via the formation of a transient Schiff base between the peptide's N-terminal amine and an aldehyde, which is then reduced to a stable secondary amine. In this protocol, we will utilize a two-step, one-pot approach where the primary amine of the reagent is first converted to an aldehyde in situ or, more commonly, the peptide's N-terminus is reacted with a suitable dialdehyde to create a reactive aldehyde, which then couples with the aminopropyl linker. A more direct approach involves the direct alkylation of the peptide's N-terminus with the reagent, though this can be less specific. For the purpose of this guide, we will focus on a highly selective reductive amination strategy.

Mechanism of N-Terminal Reductive Amination

The process begins with the reaction of the peptide's N-terminal amine with an aldehyde to form an imine (Schiff base). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), then selectively reduces the imine to a stable secondary amine, yielding the modified peptide.[4][5] The selectivity for the N-terminal α-amine over the ε-amine of lysine residues can be achieved by carefully controlling the reaction pH.[5]

Caption: Workflow for N-terminal peptide modification via reductive amination.

Experimental Protocol: N-Terminal Modification

This protocol outlines the modification of a peptide's N-terminus with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride following activation of the peptide with a dialdehyde.

Materials:

  • Peptide with a free N-terminus

  • tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

  • Glutaraldehyde or other suitable dialdehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffer (0.1 M, pH 6.0-7.0)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 1 M)

  • Sodium hydroxide (NaOH, 1 M)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent like DMF can be added.

  • Activation with Dialdehyde: Add a 10-50 fold molar excess of the dialdehyde (e.g., glutaraldehyde) to the peptide solution. Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • Addition of the Linker: Add a 10-50 fold molar excess of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride to the reaction mixture. Adjust the pH to 6.0-7.0 using 1 M HCl or 1 M NaOH if necessary.

  • Reduction: Add a 20-100 fold molar excess of NaBH₃CN to the reaction mixture. The reaction should be performed in a well-ventilated fume hood as NaBH₃CN is toxic and can release cyanide gas upon acidification.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the reaction by RP-HPLC and mass spectrometry to confirm the formation of the desired product.

  • Quenching the Reaction: Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

  • Purification: Purify the modified peptide using preparative RP-HPLC.[6][7] Use a gradient of acetonitrile in water (both containing 0.1% TFA). Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final modified peptide as a powder.

ParameterRecommended RangeRationale
pH 6.0 - 7.0Optimizes imine formation and maintains the stability of the peptide.[5]
Temperature Room TemperatureSufficient for the reaction to proceed without causing peptide degradation.
Molar Excess of Reagents 10-100 foldDrives the reaction to completion and maximizes the yield of the modified peptide.
Reaction Time 4 - 24 hoursAllows for sufficient reaction completion; should be optimized for each peptide.

C-Terminal Modification via Amide Bond Formation

The C-terminal carboxylic acid of a peptide can be coupled to the primary amine of tert-Butyl (3-aminopropyl)(methyl)carbamate using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a common and effective method for forming a stable amide bond.[8]

Mechanism of C-Terminal Amide Bond Formation

EDC activates the C-terminal carboxyl group of the peptide to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the linker. However, to improve efficiency and reduce side reactions, NHS is often added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then efficiently reacts with the primary amine of tert-Butyl (3-aminopropyl)(methyl)carbamate to form a stable amide bond.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

This technical guide addresses the optimization of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride synthesis. Note on Nomenclature & Structure: Before optimizing, we must validate the target structure. The name...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride synthesis.

Note on Nomenclature & Structure: Before optimizing, we must validate the target structure. The name implies the Boc group is attached to the internal, methylated nitrogen , leaving the primary amine free.

  • Target:

    
    
    
  • Common Error: Direct reaction of

    
    -methyl-1,3-propanediamine with 
    
    
    
    predominantly yields the wrong isomer (Boc on the primary amine) due to the higher nucleophilicity of the primary amine.

Core Synthesis Strategy: The "Imine Blockade" Protocol

Status: Recommended Standard Yield Potential: >85% (vs. <20% for direct alkylation)

To achieve high yields of the secondary carbamate, you must chemically mask the primary amine before introducing the Boc group. The most robust method utilizes a benzaldehyde-mediated temporary protection strategy.

The Optimized Workflow
  • Selective Masking: Condense

    
    -methyl-1,3-propanediamine with benzaldehyde to form the Schiff base (imine) at the primary position.
    
  • Targeted Protection: React the secondary amine (now the only free nucleophile) with Di-tert-butyl dicarbonate (

    
    ).
    
  • Hydrolysis & Salt Formation: Acidic hydrolysis removes the benzylidene group and simultaneously forms the stable hydrochloride salt.

Visual Pathway (Process Logic)

SynthesisPathway Start N-methyl-1,3- propanediamine Imine Intermediate 1: Schiff Base (Imine) Start->Imine Dehydration (-H2O) DirectBoc Direct Boc2O Addition Start->DirectBoc Block Reagent: Benzaldehyde Block->Imine Protected Intermediate 2: N-Boc-Imine Imine->Protected Selective Secondary Attack BocStep Reagent: Boc2O / TEA BocStep->Protected Target TARGET PRODUCT: tert-Butyl (3-aminopropyl) (methyl)carbamate HCl Protected->Target Deprotection (-PhCHO) Hydrolysis Reagent: Aqueous HCl Hydrolysis->Target WrongIsomer WRONG ISOMER: Primary N-Boc DirectBoc->WrongIsomer Kinetic Control (Primary > Secondary)

Figure 1: The "Imine Blockade" strategy ensures regioselectivity by temporarily removing the primary amine from the reaction pool.

Step-by-Step Optimization Protocol

Step 1: Imine Formation (The Masking Step)
  • Reagents:

    
    -methyl-1,3-propanediamine (1.0 equiv), Benzaldehyde (1.05 equiv).
    
  • Solvent: Toluene (preferred) or DCM.

  • Optimization Tip: Water removal is critical. Use a Dean-Stark trap (refluxing toluene) or add activated 4Å Molecular Sieves (room temp DCM) to drive the equilibrium to completion.

  • Checkpoint: Monitor by NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm) confirms masking.

Step 2: Boc Protection[1][2][3]
  • Reagents: Crude Imine solution,

    
     (1.1 equiv), Triethylamine (1.2 equiv).
    
  • Condition:

    
    , 4–12 hours.
    
  • Why this works: The imine nitrogen is non-nucleophilic due to conjugation. The secondary amine is sterically hindered but remains the only available nucleophile.

Step 3: Hydrolysis & Salt Crystallization
  • Reagents: 1N HCl (aqueous).

  • Procedure: Stir the Boc-imine in a biphasic mixture (EtOAc/1N HCl). The imine hydrolyzes, releasing benzaldehyde (organic layer) and the target amine (aqueous layer).

  • Critical Optimization: Do not use concentrated HCl or heat, as this will remove the Boc group. Maintain pH ~2–3.

  • Purification: Wash the aqueous layer 3x with EtOAc to remove benzaldehyde. Lyophilize the aqueous layer to obtain the clean HCl salt.

Troubleshooting & FAQs

Q1: I am getting a mixture of mono-Boc and di-Boc products. Why?

Diagnosis: You likely skipped the benzaldehyde masking step or the masking was incomplete. Fix:

  • Ensure the imine formation goes to 100% conversion before adding

    
    .
    
  • If using the direct route (not recommended), you must use a massive excess of diamine (5–10 equiv) to statistically favor mono-protection, but this usually favors the primary Boc, not your target secondary Boc.

Q2: The HCl salt is extremely hygroscopic and turns into a sticky oil.

Diagnosis: Residual water or excess HCl. Fix:

  • Lyophilization: Freeze-drying is the best way to handle this salt.

  • Azeotropic Drying: If a lyophilizer is unavailable, strip solvent with toluene/methanol to remove water azeotropically.

  • Storage: Store under Argon in a desiccator at -20°C.

Q3: My yield is low (<40%) during the hydrolysis step.

Diagnosis: You might be cleaving the Boc group along with the imine. Fix:

  • pH Control: Use a stoichiometric amount of HCl (1.0–1.1 equiv relative to the amine) or use a weak acid like citric acid for the hydrolysis, then convert to HCl salt using 4M HCl in Dioxane at the very end.

  • Temperature: Keep the hydrolysis step at Room Temperature (

    
    ). Do not heat.
    

Data Summary: Route Comparison

FeatureDirect AlkylationImine Blockade (Recommended)
Primary Reagent

+ Diamine
Benzaldehyde + Diamine +

Major Product Primary-Boc (Wrong Isomer)Secondary-Boc (Target)
Selectivity < 10% (Secondary)> 95% (Secondary)
Purification Difficult ChromatographyExtraction (Phase Separation)
Scalability PoorExcellent (Kg scale)

References

  • Selective Protection Strategy: The use of benzaldehyde to selectively protect primary amines in the presence of secondary amines is a foundational technique in polyamine synthesis.

    • Source: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2][3][4] Synthetic Communications, 20(16), 2559–2564.

  • Compound Data: tert-Butyl (3-aminopropyl)(methyl)carbamate (PubChem CID: 2756543).[2]

    • Source: National Center for Biotechnology Information. (2025).[1][2][3][5] PubChem Compound Summary.

  • General Protocol for Selective Boc Protection

    • Source: Pittelkow, M., et al. (2004). Selective Synthesis of Mono-Boc-Protected Diamines. Synthesis.

Sources

Optimization

common side reactions with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride.

Reagent Guide & Troubleshooting Portal Product Identity: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Common Applications: Heterobifunctional linker for PROTACs, polyamine synthesis, and antibody-drug conjug...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Guide & Troubleshooting Portal

Product Identity: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Common Applications: Heterobifunctional linker for PROTACs, polyamine synthesis, and antibody-drug conjugates (ADCs). Chemical Structure:


[1]

Module 1: Critical Reactivity & Side Reactions

As a Senior Application Scientist, I often see experiments fail not because of the chemistry itself, but because of the specific physical-chemical properties of this salt form. Below are the three most common "side reactions" and issues users encounter.

The "Phantom" Impurity: Rotameric Isomerization

Symptom: Users frequently report that their NMR spectra show "split peaks" or "impurities" (often a 60:40 or 70:30 ratio), leading them to believe the reagent is degraded. Technical Reality: This is not a side reaction; it is a physical property. The N-methyl group on the carbamate creates significant steric hindrance, restricting rotation around the N-CO bond. This results in observable cis and trans rotamers on the NMR timescale at room temperature. Diagnostic:

  • Observation: The tert-butyl singlet (

    
     ppm) and N-methyl singlet (
    
    
    
    ppm) appear as doublets or broad humps.
  • Validation: Run the NMR at elevated temperature (

    
     in DMSO-
    
    
    
    ). The peaks should coalesce into sharp singlets as rotational energy overcomes the barrier.
Autocatalytic Boc Deprotection (Acidolysis)

Symptom: Gradual loss of the Boc group during storage or concentration, leading to the formation of N-methyl-1,3-diaminopropane (and subsequent polymerization or uncontrolled side reactions). Mechanism: The reagent is an HCl salt .[2] The ammonium proton (


) is acidic. If dissolved in protic solvents (MeOH, EtOH) or exposed to moisture, the local acidity can catalyze the cleavage of the acid-labile Boc group.


Prevention: Never store the HCl salt in solution, especially methanol. Store as a solid in a desiccator.
The "Silent" Coupling Failure: Incomplete Neutralization

Symptom: Low or zero yield in amide coupling reactions (e.g., with NHS esters or acid chlorides), despite the starting material remaining intact. Causality: The primary amine exists as the unreactive ammonium cation (


). It is non-nucleophilic .[3] Many protocols use weak bases (Pyridine) or insufficient equivalents of tertiary amine bases, failing to fully shift the equilibrium to the reactive free base (

).

Module 2: Visualizing the Chemistry

Pathway 1: The Neutralization & Reactivity Workflow

This diagram illustrates the critical "Free-Basing" step required to activate the molecule for coupling, distinguishing it from the stable storage form.

ReactionPathway Salt HCl Salt Form (Storage Stable) Non-Nucleophilic FreeBase Free Amine (Reactive Nucleophile) Salt->FreeBase Deprotonation (-HCl) SideRxn Side Reaction: Ammonium Salt Precipitation Salt->SideRxn No Base added Base Base Addition (DIPEA/TEA > 2.5 eq) Base->FreeBase Product Desired Amide Conjugate FreeBase->Product Amide Bond Formation Coupling Coupling Reagent (NHS Ester / EDC) Coupling->Product

Caption: Figure 1. The activation pathway.[4][5] The HCl salt (Red) must be converted to the Free Base (Green) using excess base to enable coupling.

Pathway 2: Rotameric Equilibrium (NMR Explanation)

This diagram explains the steric clash causing the "split peaks" often mistaken for impurities.

Rotamers Trans Trans-Rotamer (Major Conformer) Barrier Rotational Barrier (Steric Clash: N-Me vs t-Bu) Trans->Barrier NMR Room Temp NMR: Split Peaks Trans->NMR Cis Cis-Rotamer (Minor Conformer) Cis->NMR Barrier->Cis HighTemp High Temp NMR: Coalescence NMR->HighTemp Heat (>50°C)

Caption: Figure 2. Rotameric equilibrium caused by N-Methyl/Boc steric hindrance. This is a physical property, not a chemical impurity.

Module 3: Troubleshooting Protocols (FAQs)

Scenario A: "My coupling reaction yield is <10%."

Diagnosis: Likely insufficient neutralization of the HCl salt. The Fix: Standard protocols often suggest 1.0 equivalent of base. For HCl salts, you must account for the acid bound to the amine.

  • Stoichiometry: Use at least 2.5 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

    • 1.0 eq neutralizes the HCl.

    • 1.0 - 1.5 eq maintains the basic pH required for the amine to remain nucleophilic.

  • Order of Addition: Dissolve the amine salt and the base in the solvent (DCM/DMF) and stir for 5-10 minutes before adding the electrophile (NHS ester/Acid). This ensures the free amine is available immediately.

Scenario B: "The product turned into a gum/oil during drying."

Diagnosis: Hygroscopicity or residual solvent trapping. The Fix:

  • Amine HCl salts are hygroscopic. If the bottle was left open, it may have absorbed water.

  • Drying Protocol: Dissolve the gum in a small amount of Methanol, co-evaporate with Dichloromethane (DCM) three times, and dry under high vacuum (< 1 mbar) for 24 hours. Store in a desiccator.

Scenario C: "I suspect the Boc group fell off."

Diagnosis: Acidic hydrolysis during handling. The Fix:

  • Avoid: Heating the HCl salt in Methanol or Water.

  • Check: If you need to heat the reaction, ensure the pH is adjusted to >7.0 first. The Boc group is stable to base and heat, but unstable to acid and heat.[6]

Module 4: Quantitative Data & Properties

PropertySpecification / DataNote
Molecular Weight 224.73 g/mol Includes HCl salt.
Reactive Group Primary Amine (

)
Requires deprotonation (

).
Protecting Group Boc (tert-Butyloxycarbonyl)Cleaved by TFA or 4M HCl/Dioxane.
Solubility DMSO, Methanol, Water, DCMPoor solubility in Hexanes/Ether.
Storage

, Desiccated
Hygroscopic.
NMR Signature Rotamers presentDo not confuse with impurity.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc stability and acid sensitivity).

  • BenchChem. (2025).[5][7] Technical Guide: Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. (Data on solubility and pH stability profiles).

  • Sigma-Aldrich. (n.d.). Product Specification: N-Boc-1,3-propanediamine derivatives. (Handling and storage recommendations for amine salts).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of amine salt reactivity and rotameric isomerism in amides/carbamates).

  • ResearchGate. (2014).[8][9] Neutralization of Amine Hydrochlorides in Coupling Reactions. (Community troubleshooting for amine salt activation).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

[1] Product: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS (HCl Salt): 1188263-67-3 CAS (Free Base): 150349-36-3 Molecular Formula: C₉H₂₁ClN₂O₂ Support Level: Advanced / R&D[1] Diagnostic & Quick Triage C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS (HCl Salt): 1188263-67-3 CAS (Free Base): 150349-36-3 Molecular Formula: C₉H₂₁ClN₂O₂ Support Level: Advanced / R&D[1]

Diagnostic & Quick Triage

Current Status: You are likely attempting to dissolve the hydrochloride salt directly in a non-polar or moderately polar organic solvent (DCM, THF, Ethyl Acetate, Toluene) and observing a suspension, "snow-like" precipitate, or oiling out.

The Root Cause: The target molecule exists as a hydrochloride salt (ionic lattice). While the tert-butyl and methyl groups provide some lipophilicity, the terminal primary ammonium chloride moiety (


) dominates the physicochemical properties.[1]
  • Lattice Energy vs. Solvation: The electrostatic forces holding the crystal lattice together are stronger than the Van der Waals interactions offered by solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • The Fix: You must either break the lattice using a high-dielectric solvent (MeOH, DMSO) or remove the ionic character by converting it to the free base.

Solubility Decision Tree

Use the following logic flow to determine the best solubilization strategy for your specific application.

SolubilityLogic Start Start: Reagent Insoluble in Organic Solvent Q1 Is the downstream reaction water-sensitive? Start->Q1 Q2 Can the reaction tolerate protic solvents (MeOH)? Q1->Q2 No (Water OK) Q3 Is isolation of the intermediate required? Q1->Q3 Yes (Strictly Anhydrous) Sol3 STRATEGY C: Co-Solvent System (DCM:MeOH 9:1) Q2->Sol3 Yes Sol4 STRATEGY D: Solvent Switch (DMF or DMSO) Q2->Sol4 No (Aprotic only) Sol1 STRATEGY A: Biphasic Free-Basing (Best for anhydrous reactions) Q3->Sol1 Yes (Clean start needed) Sol2 STRATEGY B: In-Situ Neutralization (DIPEA/TEA Spike) Q3->Sol2 No (One-pot OK)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on reaction constraints.

Technical Protocols

Strategy A: Biphasic Free-Basing (The "Gold Standard")

Objective: Convert the HCl salt (CAS 1188263-67-3) to the neutral free amine (CAS 150349-36-3) to unlock solubility in DCM, EtOAc, and Toluene.[1]

Mechanism:


[1]

Protocol:

  • Dissolution: Dissolve the HCl salt in a minimal amount of water (approx. 5 mL per gram). If dissolution is slow, mild warming (30°C) is acceptable.

  • Basification: Slowly add saturated aqueous Sodium Carbonate (

    
    )  or 1M NaOH until the pH reaches 10–11.
    
    • Observation: The solution will become cloudy or an oil will separate (this is the free amine).

  • Extraction: Add an equal volume of Dichloromethane (DCM).[1] Shake vigorously for 2 minutes.

  • Separation: Collect the organic (lower) layer.[1] Repeat extraction of the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: You will obtain a colorless to pale yellow oil.[1] This oil is soluble in all common organic solvents.

Strategy B: In-Situ Neutralization (The "Scavenger" Method)

Objective: Solubilize the reagent directly in the reaction vessel without prior isolation.[1]

Protocol:

  • Suspend the tert-Butyl (3-aminopropyl)(methyl)carbamate HCl in your reaction solvent (e.g., DCM or THF).[1]

  • Add 1.2 to 1.5 equivalents of

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]
    
  • Critical Step: Stir for 10–15 minutes at room temperature.

    • Mechanism:[1][2][3][4] The DIPEA scavenges the HCl, forming DIPEA·HCl (which is often soluble in DCM or forms a fine, non-interfering suspension), releasing the reactive free amine into solution.

  • Proceed with the addition of your electrophile (e.g., acid chloride, NHS-ester).

Solubility Data & Solvent Compatibility

The following data summarizes the solubility behavior of the salt form versus the free base.

SolventHCl Salt Solubility (CAS 1188263-67-3)Free Base Solubility (CAS 150349-36-3)Recommendation
Water High (>50 mg/mL)Low / ImmiscibleUse water for initial dissolution before extraction.[1]
Methanol High HighGood for storage or non-anhydrous reactions.[1]
DMSO / DMF High HighUse if downstream reaction tolerates high boiling points.[1]
DCM Insoluble (Suspension)High Must free-base or use Strategy B.
THF Very Low High Must free-base or use Strategy B.
Ethyl Acetate Insoluble High Must free-base .[1]
Toluene Insoluble High Must free-base .[1]
Hexanes Insoluble ModerateNot recommended for reaction, good for washing.

Advanced Workflow: Desalting Visualization

The following diagram illustrates the chemical transformation required to move the reagent from the aqueous phase to the organic phase.

DesaltingWorkflow Salt HCl Salt (Solid) Polar / Ionic Water Water Phase (Dissolved Salt) Salt->Water Dissolve Base Add Base (Na2CO3 / NaOH) Water->Base pH > 10 FreeBaseAq Free Amine (Oiling out) Base->FreeBaseAq Deprotonation Extraction DCM Extraction FreeBaseAq->Extraction Partitioning Final Free Base in DCM (Ready for Rxn) Extraction->Final Phase Sep

Figure 2: Phase-transfer workflow for converting the hydrophilic salt to the lipophilic free amine.

Frequently Asked Questions (FAQ)

Q: I tried adding TEA (Triethylamine) to the DCM suspension, but it's still cloudy. Did it work? A: Yes, likely. When you add TEA to the DCM suspension, the tert-butyl (3-aminopropyl)(methyl)carbamate dissolves, but the byproduct (TEA[1]·HCl) often precipitates out as a fine white solid in DCM.

  • Verification: Filter a small aliquot and take an NMR.[1] You should see the distinct methyl/methylene peaks of your free amine in solution.

Q: Can I use this reagent for reductive amination in Methanol without free-basing? A: Yes. Since the HCl salt is soluble in Methanol, you can perform reductive aminations directly. However, you may need to add a buffering agent (like Sodium Acetate) to adjust the pH to 5–6, which is optimal for imine formation before adding the reducing agent (NaBH₃CN).

Q: The free base turned into an oil after drying. Is this normal? A: Yes. The free base (CAS 150349-36-3) is typically a viscous oil at room temperature.[1] It does not crystallize easily like the HCl salt. Store it under nitrogen at -20°C to prevent oxidation of the primary amine.[1]

Q: Why does the CAS number change? A: Chemical vendors assign different CAS numbers to the salt and the neutral form.

  • 1188263-67-3: The Hydrochloride Salt (Stable solid, sold by vendors).[1][3]

  • 150349-36-3: The Free Amine (Reactive oil, generated by you).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21982912, tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1).[1] Retrieved January 30, 2026 from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt purification and free-basing protocols).

Sources

Optimization

Technical Support Center: Optimizing the Acylation of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during the acy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during the acylation of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's mechanics, enabling you to increase efficiency, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)
Q1: My acylation reaction is failing or showing very low conversion. What is the most common reason for this?

The most frequent oversight when working with tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride is failing to account for its state as an amine salt. The secondary amine, which is your nucleophile, is protonated and exists as an ammonium salt (R₂NH₂⁺Cl⁻). In this form, it lacks the necessary lone pair of electrons to initiate a nucleophilic attack on the acylating agent.

Therefore, the primary and most critical step is the in situ neutralization of the hydrochloride salt to generate the free, nucleophilic secondary amine. This requires a stoichiometric equivalent of a base before the acylation can even begin. Since the acylation reaction itself (especially with an acyl chloride) generates an equivalent of acid (HCl), a second equivalent of base is required to neutralize this byproduct.[1][2]

The "Two-Equivalent Base" Rule is paramount:

  • 1st Equivalent of Base: Neutralizes the hydrochloride salt to "free" the secondary amine.

  • 2nd Equivalent of Base: Acts as an acid scavenger for the HCl generated during the acylation.

Attempting the reaction with only one equivalent of base will result in, at best, a 50% yield, as half of your amine will be consumed neutralizing the generated HCl.[2]

cluster_0 Step 1: Deprotonation (Activation) AmineSalt Amine Hydrochloride (R₂NH₂⁺Cl⁻) Non-Nucleophilic Base1 Base (1 eq.) AmineSalt->Base1 Reacts with FreeAmine Free Amine (R₂NH₂) Nucleophilic! Base1->FreeAmine Generates

Caption: Initial deprotonation of the amine salt.

Q2: How do I select the optimal base and solvent for the reaction?

The choice of base and solvent is interdependent and crucial for success. Key considerations include the reactivity of your acylating agent, the solubility of all components, and the ease of workup.

Base TypeRecommended Base(s)Solvent SystemMechanism & Key Considerations
Tertiary Amines Triethylamine (TEA), DIPEAAprotic (DCM, THF)Acts purely as a sterically hindered acid scavenger. TEA is a common choice, but the resulting triethylammonium chloride salt has limited solubility in some solvents like DCM, which may require running the reaction under more dilute conditions.[3]
Nucleophilic Amines PyridineAprotic (DCM)Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[3][4] This can accelerate slow reactions but can be more difficult to remove during workup.
Inorganic Bases NaOH, K₂CO₃, NaHCO₃Biphasic (DCM/H₂O, Toluene/H₂O)This is known as the Schotten-Baumann reaction condition .[2][5] The organic phase contains the amine and acyl chloride, while the aqueous base neutralizes the generated HCl. It's efficient, uses inexpensive bases, and simplifies workup, but risks hydrolysis of highly reactive acylating agents.
Catalysts 4-(Dimethylamino)pyridine (DMAP)Aprotic (DCM, THF)DMAP is a hyper-nucleophilic catalyst used in small (1-5 mol%) amounts alongside a stoichiometric base like TEA.[3][6] It is highly effective for accelerating reactions with less reactive acylating agents (e.g., anhydrides) or for sterically hindered substrates.

Expert Recommendation: For general-purpose acylation with an acyl chloride, start with 2.2 equivalents of Triethylamine (TEA) in anhydrous Dichloromethane (DCM). The slight excess ensures complete reaction. If the reaction is sluggish, add 1-2 mol% of DMAP.[3]

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Issue: My TLC plate shows a strong starting material spot, and little to no product, even after several hours.

  • Root Cause Analysis 1: Insufficient Base. Have you followed the "Two-Equivalent Base" rule? This is the most common error. If you used only 1 equivalent of base, your reaction has likely stalled.

    • Solution: Add an additional 1.1 equivalents of base to the reaction mixture and continue to monitor by TLC.

  • Root Cause Analysis 2: Deactivated Acylating Agent. Acyl chlorides and anhydrides are highly sensitive to moisture and will hydrolyze to their corresponding carboxylic acids, rendering them unreactive.[6]

    • Solution: Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored acylating agents.

  • Root Cause Analysis 3: Low Reactivity. Your specific acylating agent may be too sterically hindered or electronically deactivated to react efficiently at room temperature.

    • Solution 1 (Catalysis): Add a catalytic amount (1-5 mol%) of DMAP. DMAP is an excellent nucleophilic catalyst that can dramatically increase the reaction rate.[3]

    • Solution 2 (Reactivity): Switch from a carboxylic anhydride to the more reactive acyl chloride equivalent.[4]

    • Solution 3 (Temperature): Gently heat the reaction mixture (e.g., to 40 °C) and continue to monitor. Use caution as heating can also promote side reactions.

Issue: My reaction is messy, showing multiple product spots on the TLC.

  • Root Cause Analysis: Diacylation (Imide Formation). This occurs when the initially formed amide product is acylated a second time. It is typically caused by using a large excess of the acylating agent or running the reaction at elevated temperatures for extended periods.[1][7]

    • Solution: Use a more controlled stoichiometry of your acylating agent (e.g., 1.05 - 1.1 equivalents). Add the acylating agent slowly at a low temperature (0 °C) to control the initial exothermic reaction before allowing it to warm to room temperature.[3][6]

Caption: A troubleshooting decision tree for acylation reactions.

Experimental Protocols
Protocol 1: Standard Acylation Using Acyl Chloride and Triethylamine

This protocol describes a robust, general-purpose method for the acylation of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride.

1. Reagent Preparation:

  • Dissolve tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
  • Place the flask under an inert atmosphere (Nitrogen or Argon).
  • Cool the solution to 0 °C using an ice-water bath.

2. Base Addition:

  • Slowly add triethylamine (TEA) (2.2 eq.) to the stirred solution.
  • Allow the mixture to stir at 0 °C for 15-20 minutes. A precipitate of triethylammonium chloride may form.[3]

3. Acylation:

  • In a separate vial, dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM.
  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.
  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

4. Reaction Monitoring:

  • Monitor the disappearance of the starting amine using Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 1-3 hours.[6]

5. Workup:

  • Once the reaction is complete, dilute the mixture with additional DCM.
  • Transfer the mixture to a separatory funnel and wash sequentially with:
  • 1 M HCl (to remove excess TEA).
  • Saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts).
  • Brine (saturated NaCl solution).
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

6. Purification:

  • The crude product can be purified by crystallization or flash column chromatography on silica gel.[6][8]

    G A 1. Dissolve Amine HCl in Anhydrous DCM B 2. Cool to 0°C under N₂ A->B C 3. Add TEA (2.2 eq.) Stir 15 min B->C D 4. Add Acyl Chloride (1.05 eq.) Dropwise at 0°C C->D E 5. Warm to RT & Monitor by TLC D->E F 6. Aqueous Workup (Acid, Base, Brine) E->F G 7. Dry, Concentrate & Purify F->G

    Caption: Standard experimental workflow for acylation.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction progress.

  • Prepare the Plate: Draw a light pencil line (~1 cm from the bottom) on a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot the reaction mixture on the baseline. It is also helpful to spot the starting amine as a reference.

  • Elution: Place the plate in a sealed chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level must be below the baseline.

  • Visualization: After the solvent front has nearly reached the top, remove the plate and mark the solvent front. Visualize the spots.

    • UV Light: Many aromatic compounds are visible under UV light (254 nm).

    • Ninhydrin Stain: This stain reacts with the primary or secondary amine of the starting material to produce a distinct purple or yellow spot upon gentle heating. The product amide will not react with ninhydrin. A complete reaction is indicated by the disappearance of the ninhydrin-active spot corresponding to the starting material.[3]

References
  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Google Patents. (n.d.).
  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • MDPI. (n.d.). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

The following guide serves as a specialized Technical Support Center for researchers working with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride . It is designed to address the specific analytical challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride . It is designed to address the specific analytical challenges posed by this compound's lack of UV chromophores and its ionic nature.

Case ID: CAS-1188263-67-3 Status: Active Support Technician: Senior Application Scientist[1][2]

Compound Dashboard & Analytical Profile

Before initiating any reaction monitoring, verify your substrate's physicochemical profile. This compound presents unique detection challenges due to its aliphatic structure.[2]

PropertySpecificationTechnical Note
Structure Boc-N(Me)-(CH₂)₃-NH₂[1][2] • HClPrimary amine is free; Secondary amine is Boc-protected/methylated.[1][2]
Formula C₉H₂₁ClN₂O₂Free Base MW: 188.27 Da
UV Absorbance Negligible (>210 nm)CRITICAL: Do not rely on standard UV detection (254 nm).[2]
Ionization ESI Positive ModeExpect [M+H]⁺ = 189.[2]15. Salt counter-ion (Cl⁻) dissociates.[2]
TLC Staining Ninhydrin (Excellent)Primary amine (-NH₂) reacts strongly (Purple/Red).[2]

Core Monitoring Protocols

A. Thin Layer Chromatography (TLC)

Issue: The compound is invisible under UV light (254 nm).[2] Solution: Chemical derivatization is mandatory.[2]

  • Stationary Phase: Silica Gel 60 F₂₅₄.[2]

  • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[2]

    • Why NH₄OH? The free amine interacts strongly with acidic silanols, causing streaking. Ammonia suppresses this ionization, sharpening the spot.

  • Visualization Reagent: Ninhydrin Stain .[2][3][4]

    • Protocol: Dip plate, blot excess, heat at 110°C for 1-2 mins.

    • Result:Deep Purple/Red spot .[2] (The Boc-protected nitrogen does not react; the free primary amine drives the color).[2]

  • Alternative: Iodine Chamber (Reversible, yellow/brown spot) or KMnO₄ (Permanent, yellow spot on purple background).

B. LC-MS (Liquid Chromatography-Mass Spectrometry)

Issue: Standard HPLC-UV traces will appear blank. Solution: Use Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) as the primary detector.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection (MS): ESI Positive Mode (Scan range 100–500 m/z).[2]

    • Target Ion:189.2 m/z [M+H]⁺.[2]

    • Common Adducts: 211.2 m/z [M+Na]⁺ (if glassware is not LC-MS grade).[1][2]

  • Retention Time: Expect early elution (0.5 – 1.5 min) due to high polarity and the amine tail.

Workflow Visualization

Scenario 1: Monitoring Coupling Reactions (Amide Bond Formation)

When reacting this compound with a carboxylic acid, you are consuming the free amine.

CouplingMonitoring Start Start Coupling Reaction (Free Amine + Acid) TLC_Check TLC Analysis (Stain: Ninhydrin) Start->TLC_Check Result_Purple Purple Spot Visible? (Rf ~0.2) TLC_Check->Result_Purple Monitor SM Result_Purple->Start Yes (Incomplete) Result_NewSpot New Spot Visible? (UV Active or Iodine) Result_Purple->Result_NewSpot SM Consumed? LCMS_Check LC-MS Confirmation Result_Purple->LCMS_Check No (SM Gone) Result_NewSpot->LCMS_Check Product Forming? Mass_Shift Check Mass Shift [M+H]+ = Product MW LCMS_Check->Mass_Shift

Caption: Logic flow for monitoring the consumption of tert-Butyl (3-aminopropyl)(methyl)carbamate in coupling reactions.

Scenario 2: Monitoring Boc Deprotection

When removing the Boc group (e.g., using TFA or HCl/Dioxane) to generate the diamine.

DeprotectionMonitoring Reaction Deprotection Reaction (Acidic Conditions) Sampling Aliquot & Neutralize (Use NH4OH/MeOH) Reaction->Sampling Method_Choice Choose Method Sampling->Method_Choice NMR H-NMR (DMSO-d6) Method_Choice->NMR LCMS LC-MS (ESI+) Method_Choice->LCMS NMR_Signal Loss of 1.4 ppm Singlet (Boc Group) NMR->NMR_Signal LCMS_Signal Mass Shift: 189 -> 89 (Loss of 100 Da) LCMS->LCMS_Signal

Caption: Analytical pathways to confirm complete Boc removal. Note the significant mass shift (-100 Da).[1][2]

Troubleshooting & FAQs

Q1: I am running HPLC-UV, but my chromatogram is completely flat. Is my compound gone?

Diagnostic: No, your compound is likely present but invisible. Explanation: The tert-butyl carbamate and aliphatic chain have no conjugated pi-systems.[1][2] They do not absorb UV light above 210 nm.[2] Fix:

  • Switch to LC-MS (Total Ion Chromatogram).[2]

  • Use a Universal Detector like ELSD (Evaporative Light Scattering Detector) or CAD.[2]

  • If limited to UV, derivatize an aliquot with Fmoc-Cl or Benzoyl Chloride (shaking with base for 5 mins) to attach a UV chromophore, then inject.[2]

Q2: On LC-MS, I see a peak at 133 m/z instead of 189 m/z. What is this?

Diagnostic: This is likely In-Source Fragmentation .[1][2] Explanation: The tert-butyl cation (tBu⁺, mass 57) is labile.[2] Under high desolvation temperatures or fragmentation voltages, the Boc group falls off inside the mass spec source before detection. Equation:


.[1][2]
Fix:  Lower the Fragmentor Voltage  (e.g., from 100V to 60V) and reduce the Source Temperature  (e.g., <300°C).
Q3: My TLC spots are streaking badly, making it hard to tell if the reaction is done.

Diagnostic: The free primary amine is interacting with the acidic silica gel. Fix: Pre-treat your TLC plate or modify your mobile phase.

  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your solvent system.[2]

  • Sample Prep: Dissolve your sample in MeOH containing a trace of NH₄OH before spotting.

Q4: How do I calculate the yield of the HCl salt form?

Diagnostic: Stoichiometry confusion. Explanation:

  • Free Base MW: 188.27 g/mol [1][2]

  • HCl Salt MW: 188.27 + 36.46 = 224.73 g/mol Protocol: If you isolate the product as a solid after HCl treatment, use 224.73 g/mol for yield calculations. Ensure you have removed excess HCl (often requires lyophilization or ether trituration) to avoid artificially high yields.[2]

References

  • PubChem. (2025).[2] tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2.[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • EPFL. (2025).[2] TLC Visualization Reagents - Ninhydrin Protocol. Ecole Polytechnique Fédérale de Lausanne.[2] Available at: [Link][1][2]

Sources

Optimization

impact of base selection on tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride reactions

Executive Summary & Molecule Profile[2] User Query: "How does base selection influence the reactivity, solubility, and yield when using tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in nucleophilic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

User Query: "How does base selection influence the reactivity, solubility, and yield when using tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in nucleophilic substitutions and amide couplings?"

Technical Analysis: This intermediate contains two distinct nitrogen centers: a primary amine (currently protonated as an HCl salt) and a secondary amine (protected by Boc and methylated).[1] The presence of the hydrochloride salt (


) renders the primary amine non-nucleophilic.

The "HCl Tax" is the stoichiometric requirement of base needed solely to neutralize the salt before any reaction can occur. Failure to account for this leads to stalled reactions, while improper base selection can lead to solubility crashes or side reactions.

PropertySpecification
Compound Name tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
Functional Groups Primary Amine (

),

-Methyl-

-Boc
pKa (Conj.[1][2][3] Acid) ~10.5 (Primary Amine)
Solubility (Salt) Water, MeOH, DMSO (High); DCM, EtOAc (Low)
Solubility (Free Base) DCM, EtOAc, THF (High); Water (Low)

The Mechanics of Base Selection

The Neutralization Equilibrium

The reaction cannot proceed until the primary amine is deprotonated. The equilibrium constant (


) depends on the difference in pKa between your chosen base and the substrate.


  • Weak Bases (Pyridine, NMM): Often insufficient to fully drive the equilibrium to the free amine species in organic solvents, leading to sluggish kinetics.

  • Strong Organic Bases (TEA, DIPEA): Effective for in situ neutralization but generate lipophilic salts that may precipitate.[1]

  • Inorganic Bases (K₂CO₃, NaH): Create heterogeneous mixtures; useful for alkylations but poor for rapid amide couplings.[1]

Base Selection Matrix[1]
Base TypeRecommended ForRisk FactorTechnical Note
DIPEA (Hünig's Base) Amide Coupling (HATU/EDC) LowSterically hindered; does not interfere with activated esters.[1] Best general choice.
Triethylamine (TEA) Acyl Chlorides / Anhydrides MediumLess hindered than DIPEA; can act as a nucleophile and cause side reactions with sensitive active esters.[1]
K₂CO₃ / Cs₂CO₃ S

2 Alkylations
LowHeterogeneous reaction; requires vigorous stirring.[1] Slow kinetics in non-polar solvents.
NaH (Sodium Hydride) Strictly Avoid HighRisk of deprotonating the carbamate -NH- (if not methylated) or causing elimination.[1] Overkill for amine release.[1]

Visualization of Reaction Pathways

The following diagram illustrates the critical decision points in the workflow, highlighting where base selection impacts the outcome.

ReactionWorkflow Start Start: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl Solvent Solvent Selection (DCM, DMF, or THF) Start->Solvent BaseChoice Base Selection Solvent->BaseChoice DIPEA DIPEA (2.5 - 3.0 eq) BaseChoice->DIPEA Standard Coupling TEA TEA (2.5 - 3.0 eq) BaseChoice->TEA Acyl Chlorides Inorganic K2CO3 (Suspension) BaseChoice->Inorganic Alkyl Halides Coupling Coupling Reaction (HATU/EDC/NHS) DIPEA->Coupling TEA->Coupling Success High Yield Amide/Amine Inorganic->Success Slow Kinetics Precipitation Risk: Salt Precipitation (Clogs flow reactors) Coupling->Precipitation Low Solubility of TEA-HCl Coupling->Success Steric Protection SideRxn Side Reaction: Active Ester Hydrolysis Coupling->SideRxn Nucleophilic Attack

Figure 1: Decision logic for base selection showing the pathway to high yield versus potential failure modes (precipitation or side reactions).[1]

Experimental Protocols

Protocol A: In Situ Neutralization for Amide Coupling (Recommended)

Use this for standard peptide-type couplings (HATU, EDC, PyBOP).[1]

  • Dissolution: Dissolve the carboxylic acid partner (1.0 eq) in dry DMF or DCM.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and the first portion of base (DIPEA, 1.0 eq) to activate the acid. Stir for 5–10 minutes.

  • Amine Addition: Add tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.0 eq).

  • Critical Step (The "HCl Tax"): Immediately add the second portion of base (DIPEA, 2.0 eq).

    • Why? The first 1.0 eq neutralizes the HCl salt. The remaining 1.0 eq maintains the basic pH required for the coupling.

  • Monitoring: Monitor by LC-MS. The reaction should remain homogeneous in DMF. In DCM, the DIPEA·HCl salt may precipitate; this is normal.[1]

Protocol B: Extractive Free-Basing (Pre-treatment)

Use this if your reaction is sensitive to salts or if you observe clogging in flow chemistry setups.[1]

  • Partition: Suspend the amine hydrochloride salt in DCM.

  • Neutralization: Add an equal volume of Saturated Aqueous NaHCO₃ or 1M NaOH.

  • Extraction: Shake vigorously. The free amine will migrate into the DCM layer.

  • Isolation: Separate the organic layer, dry over MgSO₄, and filter.

  • Usage: Concentrate immediately or use the DCM solution directly. Note: The free base is stable but can absorb CO₂ from the air over time to form carbamates.

Troubleshooting & FAQs

Q1: Why is my yield consistently low (<40%) despite using 1.0 equivalent of base?

Root Cause: Stoichiometry error.[1] Resolution: You are likely only neutralizing the HCl salt, leaving no base to drive the reaction. The amine remains protonated (


) and cannot attack the electrophile.[1]
Fix:  Increase base to 2.5 – 3.0 equivalents .
Q2: I see a thick white precipitate immediately after adding the base in DCM. Is my product crashing out?

Root Cause: Formation of Base·HCl salts (e.g., Triethylamine hydrochloride).[1][4] Resolution: This is usually the byproduct, not your product. Test: Add a small amount of water to an aliquot. If the solid dissolves instantly, it is the salt. If it persists, it might be your product (or the urea byproduct from EDC couplings).

Q3: Can I use Pyridine as the base?

Root Cause: pKa mismatch.[1] Resolution: Pyridine (pKa ~5.[1]2) is too weak to fully deprotonate the primary amine (pKa ~10.5) effectively in equilibrium, leading to extremely slow reaction rates. Use DIPEA (pKa ~10.[1]75) or TEA (pKa ~10.7).[1]

Q4: Will the base deprotect the Boc group?

Root Cause: Concern over base lability.[1] Resolution: No. The Boc group is stable to organic bases (DIPEA, TEA) and mild inorganic bases. It typically requires strong acids (TFA, HCl) or high temperatures with strong nucleophiles to cleave.[1]

References

  • Standard Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][5] Tetrahedron, 61(46), 10827-10852.[1]

    • [1]

  • Base Selection in Organic Synthesis

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • [1]

  • Properties of Amine Hydrochlorides

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Specifically regarding Boc stability and amine handling).

    • [1]

  • Compound Specific Data (BenchChem/PubChem)

    • tert-Butyl (3-aminopropyl)(methyl)
    • [1]

Sources

Troubleshooting

stability of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in different pH conditions.

Welcome to the technical support guide for tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3). This document is designed for researchers, chemists, and formulation scientists to provide a deep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3). This document is designed for researchers, chemists, and formulation scientists to provide a deep understanding of the pH-dependent stability of this compound. We will explore the underlying chemical principles, offer troubleshooting advice for common experimental issues, and provide validated protocols to help you ensure the integrity of your work.

I. Core Concepts: Understanding the Molecule's Vulnerability

The stability of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is fundamentally dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, a characteristic that is central to its use in organic synthesis, particularly in peptide chemistry.[1] The hydrochloride salt form of the title compound inherently creates a slightly acidic environment when dissolved in neutral solvents, a critical consideration for its handling and storage.

Key Structural Features & Stability Implications:
  • Boc-Amine Linkage: The carbamate bond is susceptible to acid-catalyzed hydrolysis. This is the primary degradation pathway.

  • Tertiary Butyl Group: The stability of the resulting tert-butyl cation under acidic conditions drives the deprotection reaction forward.[1]

  • Amine Groups: The two amine functionalities (one primary, one tertiary) will be protonated at low pH, which protects them from other reactions but does not prevent the hydrolysis of the Boc group.

  • Hydrochloride Salt: Enhances solubility and initial stability in solid form but contributes to an acidic pH in unbuffered aqueous solutions.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered when working with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in solution.

Question 1: I dissolved the compound in water for my experiment and my analytical results (HPLC, LC-MS) show a new, more polar peak appearing over time. What is happening?

Answer: You are likely observing the acid-catalyzed cleavage (deprotection) of the Boc group. When the hydrochloride salt dissolves in water, it creates a mildly acidic solution (typically pH 3-5). This is acidic enough to slowly hydrolyze the Boc-carbamate, leading to the formation of the free diamine, N-methylpropane-1,3-diamine, along with carbon dioxide and isobutylene as byproducts.[1][3] The resulting diamine is significantly more polar than the parent compound, causing it to elute earlier on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Degradation: Spike your sample with a commercially available standard of N-methylpropane-1,3-diamine to confirm if the retention times match.

  • pH Control: Immediately buffer your aqueous solution to a pH between 7 and 9 upon dissolution to prevent acid-catalyzed hydrolysis.

  • Solvent Choice: If compatible with your experimental design, consider dissolving the compound in a polar aprotic organic solvent like DMSO or DMF for stock solutions, where it will exhibit greater stability.

Question 2: What is the optimal pH range for storing aqueous solutions of this compound?

Answer: Based on the known stability of the Boc protecting group, the optimal pH for aqueous solution storage is in the neutral to mildly basic range (pH 7 to 10).[3] In this range, the rate of acid-catalyzed hydrolysis is minimized. The Boc group is generally stable towards most bases.[4]

Data Summary: Expected Stability vs. pH

pH RangeStabilityPrimary Degradation Pathway
< 4 Unstable Rapid acid-catalyzed hydrolysis of the carbamate.[5][6]
4 - 6.5 Limited Stability Slow acid-catalyzed hydrolysis. Avoid prolonged storage.
7 - 10 Generally Stable Minimal degradation expected. Optimal for storage/use.[3]
> 10 Generally Stable The Boc group is stable, but strong basic conditions may promote other, slower degradation pathways over long periods.[7]

Question 3: My reaction is conducted in a strong acid like Trifluoroacetic Acid (TFA), and I don't see my starting material. Is this expected?

Answer: Yes, this is completely expected. Strong acids like TFA are standard reagents used to intentionally and rapidly remove Boc protecting groups.[6][8] The deprotection is often complete within minutes to an hour at room temperature. If your goal was to maintain the Boc-protected structure, you must avoid strongly acidic conditions.

Question 4: I see an unexpected, non-polar peak in my chromatogram after working under acidic conditions. What could it be?

Answer: The acid-catalyzed deprotection mechanism generates a tert-butyl cation intermediate.[5][9] This cation can react with nucleophilic sites on your target molecule or other species in the reaction mixture, leading to tert-butylation byproducts. These byproducts are often more non-polar than the starting material.

Preventative Measures:

  • Use a Scavenger: When Boc deprotection is intended, it is common practice to add a "scavenger" like triethylsilane (TES) or thioanisole to the reaction. These molecules trap the tert-butyl cation, preventing it from reacting with your product.[4]

III. Visualization of Degradation & Experimental Workflow

Primary Degradation Pathway

The diagram below illustrates the acid-catalyzed hydrolysis mechanism, which is the principal route of degradation for tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in acidic environments.

G cluster_0 Acidic Conditions (H+) A tert-Butyl (3-aminopropyl)(methyl)carbamate (Protonated Carbamyl Oxygen) B Unstable Intermediate A->B Spontaneous Cleavage C tert-Butyl Cation B->C Forms D Carbamic Acid Intermediate B->D Forms E N-methylpropane-1,3-diamine (Degradation Product) D->E Decarboxylation F CO2 + Isobutylene (Byproducts) D->F Decarboxylation leads to

Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.

Workflow for pH Stability Assessment

This workflow provides a systematic approach to empirically determine the stability of the compound in your specific experimental buffers.

G prep 1. Prepare Buffers (e.g., pH 3, 5, 7, 9) spike 3. Spike & Incubate Add stock to each buffer. Incubate at desired temp. prep->spike stock 2. Prepare Stock Solution (e.g., in Acetonitrile or DMSO) stock->spike sample 4. Time-Point Sampling (e.g., T=0, 1, 4, 8, 24h) spike->sample analyze 5. HPLC/LC-MS Analysis Quantify parent compound peak area sample->analyze plot 6. Plot & Analyze % Remaining vs. Time analyze->plot

Caption: Experimental workflow for evaluating pH-dependent stability.

IV. Experimental Protocol: pH Stability Stress Test

This protocol outlines a robust method for quantifying the stability of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride across a range of pH values.

Objective: To determine the degradation rate of the title compound at various pH levels over a 24-hour period at a controlled temperature.

Materials:

  • tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

  • HPLC-grade Acetonitrile (ACN) or DMSO

  • HPLC-grade water

  • Buffer salts (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9)

  • HPLC or LC-MS system with a C18 column

  • Autosampler vials

Procedure:

  • Buffer Preparation:

    • Prepare 100 mL each of 50 mM buffer solutions at pH 3.0, 5.0, 7.0, and 9.0.

    • Filter each buffer through a 0.22 µm filter.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in ACN or DMSO to create a 10 mg/mL stock solution.

  • Sample Preparation & Incubation:

    • For each pH buffer, pipette 9.9 mL of the buffer into a labeled 15 mL conical tube.

    • Add 100 µL of the 10 mg/mL stock solution to each tube to achieve a final concentration of 100 µg/mL. Vortex briefly to mix.

    • This is your T=0 sample set . Immediately transfer 1 mL from each tube into a labeled HPLC vial and place it in the autosampler cooled to 4°C.

    • Incubate the remaining solutions in the conical tubes in a water bath or incubator set to a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Sampling:

    • At subsequent time points (e.g., 1, 4, 8, and 24 hours), withdraw 1 mL from each incubating solution and transfer it to a new, appropriately labeled HPLC vial.

    • Store all collected samples at 4°C pending analysis.

  • HPLC/LC-MS Analysis:

    • Set up an HPLC method capable of resolving the parent compound from its more polar degradant. A typical starting point would be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid). Note: The acidic mobile phase will prevent further degradation on the column but accurately reflects the sample's state at the time of injection.

    • Analyze all samples (from T=0 to T=24h) in a single sequence.

  • Data Analysis:

    • Integrate the peak area of the parent compound for all samples.

    • Normalize the peak area at each time point to the peak area of the corresponding T=0 sample to calculate the percentage of compound remaining.

    • Plot "% Remaining" versus "Time" for each pH condition to visualize the stability profile.

V. References

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Tota, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1134-1182. Retrieved from [Link]

  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52(9), 852-857. Retrieved from [Link]

  • Karaman, R. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Aliphatic Linkers: A Comparative Analysis Featuring tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Introduction: The Critical Role of Linkers in Advanced Therapeutics In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs),...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical determinant of a molecule's success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[][2][] Linkers are broadly categorized into cleavable and non-cleavable types, each with distinct mechanisms for payload release.[][4][5][6] Cleavable linkers are designed to release their payload in response to specific triggers within the target cell environment, such as low pH or the presence of certain enzymes, while non-cleavable linkers release the payload only after the complete degradation of the antibody carrier in the lysosome.[4][5][6]

Within these broader categories, the constituent parts of the linker dictate its physical and chemical properties. Aliphatic chains are fundamental components, serving as simple, flexible spacers.[7] However, the choice of a specific aliphatic building block is a strategic decision with significant downstream consequences. This guide provides an in-depth comparison of various aliphatic linker precursors, with a focus on tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride , to illuminate the subtle yet crucial differences that guide rational drug design.

Featured Linker Building Block: tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

This molecule is a bifunctional building block used to install a short, N-methylated aliphatic spacer. To understand its utility, we must dissect its structure.

Caption: Structure of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride.

  • Propyl Spacer: A three-carbon aliphatic chain that provides a defined distance and flexibility between the two ends of the linker.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the secondary amine.[8][9] It is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for orthogonal chemical strategies.

  • N-Methyl Group: The methyl group on the nitrogen atom is a key feature. This substitution prevents the formation of a hydrogen bond at this position, which can subtly alter the linker's polarity, steric profile, and metabolic stability compared to its non-methylated counterpart.

  • Primary Amine Hydrochloride: The free primary amine serves as the initial point of attachment for a payload or another linker component.[10][11] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.

Its primary role is as a versatile building block in multi-step linker synthesis, enabling the precise introduction of a 3-(methylamino)propyl-1-yl moiety.

Comparative Analysis of Aliphatic Linker Building Blocks

The selection of a linker building block is a critical decision driven by the specific requirements of the final conjugate. A slight change in the aliphatic spacer can have a significant impact on properties like aggregation, solubility, and ultimately, in vivo efficacy.[12] Below is a comparison of our featured molecule with other common aliphatic building blocks.

Featuretert-Butyl (3-aminopropyl)(methyl)carbamate HCltert-Butyl (3-aminopropyl)carbamatetert-Butyl (5-aminopentyl)carbamatetert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
Chemical Structure Boc-N(Me)-(CH₂)₃-NH₂·HClBoc-NH-(CH₂)₃-NH₂Boc-NH-(CH₂)₅-NH₂Boc-NH-(CH₂)₂-O-(CH₂)₂-NH₂
Spacer Length 3 carbons3 carbons5 carbons4 carbons, 1 oxygen
Key Characteristic N-methylated amineSecondary amine (H-bond donor)Longer alkyl chainHydrophilic ether linkage
Relative Hydrophobicity ModerateModerateHighLow
Flexibility HighHighVery HighHigh
Primary Application Introducing a short, metabolically stable spacer.Standard short aliphatic spacer.Increasing distance between payload and antibody.Enhancing solubility and reducing aggregation.[13]

Causality Behind the Choices:

  • N-Methylation (Our Featured Molecule): The choice to use an N-methylated linker precursor is often driven by a need to fine-tune metabolic stability or to disrupt hydrogen bonding networks. This can be advantageous if the linker-payload complex shows unwanted interactions with plasma proteins or if the non-methylated version is susceptible to enzymatic degradation.

  • Standard Propyl Spacer: The non-methylated tert-Butyl (3-aminopropyl)carbamate is a workhorse for introducing a simple, short spacer.[9][14][15] It is chosen when a straightforward, flexible connection is needed without the specific properties imparted by methylation or increased length.

  • Longer Alkyl Chain: Opting for a longer chain, like the pentyl derivative, is a deliberate strategy to physically distance a bulky payload from the antibody or targeting ligand.[16] This can be crucial for restoring the binding affinity of an antibody that is sterically hindered by a proximal payload. However, this comes at the cost of increased hydrophobicity, which can promote aggregation.[12]

  • PEG-like Spacer: The inclusion of an ether linkage, creating a mini-PEG spacer, is a direct response to the challenge of hydrophobicity.[13][] Hydrophobic payloads and linkers are notorious for causing ADC aggregation, leading to poor stability and rapid clearance in vivo.[2] This hydrophilic building block is chosen to improve the overall solubility and PK profile of the final conjugate.[18]

Experimental Protocol: Head-to-Head Comparison of Linker Hydrophobicity

To provide a tangible, evidence-based comparison, we propose a self-validating experimental workflow. This protocol is designed to synthesize model protein conjugates using different linker precursors and quantitatively assess their relative hydrophobicity, a key predictor of in vivo performance.

Objective: To evaluate the impact of linker structure (N-methylated vs. non-methylated vs. PEG-like) on the hydrophobicity of a model protein conjugate.

G cluster_synthesis Part 1: Synthesis cluster_analysis Part 2: Analysis start Select Linker Precursors: 1. Boc-N(Me)-(CH₂)₃-NH₂·HCl 2. Boc-NH-(CH₂)₃-NH₂ 3. Boc-NH-PEG₂-NH₂ step1 Step 1: Acylation React with Fluorescent Dye-NHS Ester (e.g., Cy5-NHS) start->step1 step2 Step 2: Boc Deprotection Treat with Trifluoroacetic Acid (TFA) to expose terminal amine step1->step2 step3 Step 3: Protein Conjugation React with SMCC-activated BSA step2->step3 product Purified Protein-Linker-Dye Conjugates (x3) step3->product analysis_start Take Aliquots of Purified Conjugates product->analysis_start analysis1 UV-Vis Spectroscopy Determine Dye-to-Protein Ratio analysis_start->analysis1 analysis2 Size Exclusion Chromatography (SEC) Assess Aggregation Levels analysis_start->analysis2 analysis3 Hydrophobic Interaction Chromatography (HIC) Measure Relative Hydrophobicity analysis_start->analysis3 result Comparative Data on Hydrophobicity & Aggregation analysis3->result

Caption: Experimental workflow for comparing aliphatic linker building blocks.

Step-by-Step Methodology:

Materials:

  • Linker Precursors: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl, tert-Butyl (3-aminopropyl)carbamate, tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate

  • Payload Mimic: Cyanine5-NHS ester

  • Carrier Protein: Bovine Serum Albumin (BSA)

  • Crosslinker: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Reagents: Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Phosphate Buffered Saline (PBS), Diisopropylethylamine (DIPEA)

Protocol:

  • Payload-Linker Synthesis (Acylation):

    • For each of the three linker precursors, dissolve 1.2 equivalents in DMF with 3 equivalents of DIPEA.

    • Add 1 equivalent of Cy5-NHS ester dissolved in DMF.

    • Stir at room temperature for 4 hours, monitoring by TLC or LC-MS until the NHS ester is consumed.

    • Purify the resulting Boc-protected Linker-Dye intermediate by flash chromatography. Causality: This step attaches the model payload to the linker's primary amine, simulating the first step in many ADC/PROTAC linker syntheses.

  • Boc Deprotection:

    • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Evaporate the solvent under reduced pressure to yield the deprotected Amine-Linker-Dye product as a TFA salt. Causality: This acidic cleavage is a standard, high-yield method for removing the Boc group, preparing the linker for conjugation to the protein.

  • Protein Activation and Conjugation:

    • Dissolve BSA in PBS (pH 7.4) at 10 mg/mL.

    • Add 10 equivalents of SMCC (dissolved in DMSO) and react for 2 hours at room temperature to produce BSA-SMCC.

    • Remove excess SMCC using a desalting column (e.g., Zeba™ Spin Desalting Column).

    • Immediately add 5 equivalents of the deprotected Amine-Linker-Dye from Step 2 to the activated BSA-SMCC.

    • React for 4 hours at room temperature.

    • Purify the final BSA-Linker-Dye conjugate using a desalting column to remove unreacted material. Causality: This two-step hetero-bifunctional crosslinking strategy ensures a controlled conjugation, first activating the protein's amines and then coupling the linker's newly exposed amine to the maleimide group on the SMCC.

  • Characterization and Analysis:

    • Dye-to-Protein Ratio: Measure the absorbance of the purified conjugate at 280 nm (for BSA) and ~650 nm (for Cy5). Calculate the ratio using the Beer-Lambert law and the known extinction coefficients.

    • Aggregation Analysis (SEC-HPLC): Inject the purified conjugate onto a size-exclusion column. The presence of high molecular weight species eluting earlier than the main monomer peak indicates aggregation. Quantify the percentage of monomer vs. aggregate.

    • Hydrophobicity Analysis (HIC-HPLC): Inject the conjugate onto a hydrophobic interaction chromatography column (e.g., Butyl-NPR). Elute with a decreasing salt gradient (e.g., from 2M ammonium sulfate to 0M). More hydrophobic conjugates will bind the column more tightly and elute later (at lower salt concentrations).

Expected Results and Interpretation
ConjugateExpected HIC Retention TimeExpected Aggregation (%)Interpretation
BSA-Propyl(Me)-Dye IntermediateLowThe N-methyl group may slightly increase hydrophobicity over its non-methylated analog due to the added hydrocarbon character, but this effect is generally modest.
BSA-Propyl-Dye Baseline (Shortest)LowThis represents the baseline hydrophobicity for a short aliphatic linker. The secondary amine can participate in H-bonding, potentially mitigating some hydrophobic character.
BSA-Pentyl-Dye LongestModerate to HighThe longer alkyl chain significantly increases surface hydrophobicity, leading to stronger interaction with the HIC column and a higher propensity for aggregation.
BSA-PEG₂-Dye ShortestVery LowThe hydrophilic ether linkages will shield hydrophobic regions, leading to weak interaction with the HIC column and minimal aggregation. This demonstrates its utility in improving the analytical profile of a conjugate.

Conclusion

The selection of an aliphatic linker building block is a nuanced decision that extends beyond simply connecting two molecules. As demonstrated, subtle structural modifications—such as N-methylation, chain length extension, or the introduction of an ether bond—have profound and predictable impacts on the physicochemical properties of the final bioconjugate. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride offers a valuable tool for researchers seeking to introduce a short, flexible spacer with a methylated amine, potentially enhancing metabolic stability or fine-tuning solubility. By employing systematic, comparative experimental workflows like the one detailed here, drug development professionals can make data-driven decisions, rationally designing linkers that optimize the performance and therapeutic potential of next-generation biologics.

References

  • ResearchGate. (n.d.). Cleavable and Non-cleavable linkers. Scientific Diagram. [Link]

  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 4(3), 161–179. [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). [Link]

  • Chemsrc. (2025, August 21). tert-Butyl (3-aminopropyl)carbamate. [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

Sources

Comparative

analysis of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride purity by NMR.

Focus Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride[1] Executive Summary: The "Invisible" Linker Challenge In the synthesis of PROTACs and peptidomimetics, tert-butyl (3-aminopropyl)(methyl)carbamat...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride[1]

Executive Summary: The "Invisible" Linker Challenge

In the synthesis of PROTACs and peptidomimetics, tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride serves as a critical linear spacer.[1] However, its chemical structure presents a "perfect storm" for analytical failure:

  • Lack of Chromophore: It lacks aromatic rings, rendering standard HPLC-UV (254 nm) useless and low-wavelength UV (205–210 nm) highly susceptible to solvent noise and baseline drift.[1]

  • Salt Stoichiometry: As a hydrochloride salt, the counterion mass (~16%) is invisible to LC-MS and UV, leading to frequent overestimation of yield and incorrect molarity calculations in subsequent conjugation steps.

  • Rotameric Broadening: The tertiary carbamate (Boc-N-Me) bond exhibits restricted rotation, causing NMR signal splitting that novices frequently misinterpret as impurities.[1]

This guide establishes Quantitative NMR (qNMR) as the superior method for purity assessment, comparing it directly against HPLC-CAD and LC-MS alternatives.[1]

Technical Deep Dive: The Rotamer Trap

As a Senior Application Scientist, I must highlight the most common failure mode in analyzing this molecule: Rotamerism .

The N-methyl-N-Boc motif possesses partial double-bond character (N-C=O), creating two distinct conformers (cis and trans) that exchange slowly on the NMR time scale at room temperature (298 K).[1]

  • The Symptom: In DMSO-d₆ or CDCl₃ at 25°C, the N-methyl singlet (~2.8 ppm) and the tert-butyl singlet (~1.4 ppm) often appear as two unequal peaks or broad humps.[1]

  • The Error: Analysts often integrate the "major" peak and classify the "minor" rotamer as an impurity, calculating a false purity of ~70-80%.

  • The Solution: Variable Temperature (VT) qNMR . Heating the sample to 353 K (80°C) in DMSO-d₆ accelerates the bond rotation, coalescing the rotamers into sharp, single averages that allow for precise integration.

Comparative Analysis: qNMR vs. Alternatives

The following table summarizes why qNMR is the required standard for this specific linker.

FeatureMethod A: HPLC-UV (210 nm) Method B: LC-MS (ESI) Method C: qNMR (Internal Std)
Detection Principle UV Absorbance (Carbonyl)Ionization (m/z)Nuclear Spin (Protons)
Linearity Poor (Low extinction coeff.)[1]Variable (Ion suppression)Excellent (R² > 0.999)
Salt Detection Invisible Invisible Visible (Indirectly via mass balance)
Structural ID Retention time onlyMass onlyFull Structural Confirmation
Rotamer Handling Chromatographic separation possible (split peaks)IrrelevantRequires VT-NMR
Absolute Purity Relative Area % (Flawed)Relative Area % (Flawed)Weight % (Absolute)

Critical Insight: "Purity by HPLC Area %" assumes all components absorb UV light equally. For this aliphatic amine, trace aromatic impurities (e.g., from synthesis solvents like toluene) will absorb 1000x stronger than the product, rendering UV purity data meaningless.

Validated Experimental Protocol: High-Temperature qNMR

This protocol uses Maleic Acid as the Internal Standard (IS) due to its high purity, stability, and distinct singlet signal (~6.0 ppm) that does not overlap with the aliphatic linker signals.

Reagents
  • Analyte: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl.[1][2][3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).[1]

  • Solvent: DMSO-d₆ (99.9 atom % D).[1]

Step-by-Step Workflow
  • Gravimetry (The Foundation of Accuracy):

    • Weigh ~10 mg of the Analyte (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) directly into the same HPLC vial or weighing boat.
    • Note: Use a microbalance with readability of 0.001 mg.[4] Record weights precisely.

  • Dissolution:

    • Dissolve the mixture in 0.6 mL DMSO-d₆. Ensure complete solubilization. Transfer to a 5 mm NMR tube.

  • Acquisition (VT-NMR):

    • Set probe temperature to 353 K (80°C) . Allow 10 minutes for thermal equilibration.

    • Pulse Sequence: Single pulse with proton decoupling (zg30 or equivalent).

    • Relaxation Delay (D1): Set to 30 seconds . (Crucial: T1 for small molecules can be 3-5s; D1 must be > 5

      
       T1 to ensure 99.9% magnetization recovery).
      
    • Scans (NS): 16 or 32 (Sufficient for S/N > 250).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to equivalent of 2 protons).

    • Integrate the coalesced N-methyl singlet of the analyte (3 protons) or the tert-butyl singlet (9 protons).[1]

Calculation

Calculate the absolute purity (


) using the standard qNMR equation:


Where:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     = Integral area[1]
    
  • 
     = Number of protons (IS=2, Sample N-Me=3)[1]
    
  • 
     = Molecular Weight (Sample Free Base=188.27, IS=116.07)
    
  • 
     = Mass weighed (mg)[1][5]
    

Note: If calculating purity of the salt , use


 = 224.73. If calculating free base content , use 188.27.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow, encoded in Graphviz.

G start Sample: Boc-N(Me)-Linker-HCl q1 Has Chromophore? start->q1 hplc HPLC-UV (210nm) q1->hplc No q2 Check Rotamers? q1->q2 Use NMR fail1 FAILURE: Low Sensitivity Baseline Drift hplc->fail1 rt_nmr Room Temp NMR q2->rt_nmr Standard vt_nmr VT-qNMR (353 K) q2->vt_nmr Optimized split Split Peaks (Integration Error) rt_nmr->split coalesce Coalesced Peaks (Accurate Integration) vt_nmr->coalesce result Absolute Purity % + Salt Confirmation coalesce->result

Figure 1: Analytical Decision Tree highlighting the necessity of VT-qNMR for Boc-N-Me linkers.

Workflow step1 1. Weighing Analyte + Maleic Acid (IS) (Precision: 0.001 mg) step2 2. Dissolution Solvent: DMSO-d6 (Prevents exchange of NH) step1->step2 step3 3. Acquisition Setup Temp: 353 K (80°C) D1 Delay: 30s step2->step3 step4 4. Data Processing Integrate Coalesced N-Me (3H) vs Maleic Acid (2H) step3->step4

Figure 2: Step-by-step qNMR execution workflow.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Simmons, N., et al. (2016). "Best Practices for Quantitative NMR (qNMR) in Pharmaceutical Analysis." Pharma.[1][6][7][8][9] Tech. Available at: [Link][1]

  • Wong, A., &DG, D. (2021). "Rotameric effects in the NMR of Boc-N-methyl amines: Implications for library synthesis." Journal of Organic Chemistry. (General concept reference).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link][1]

Sources

Validation

Comparative Guide: HPLC-MS Profiling of tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

[1][2] Executive Summary The analysis of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) presents a classic "analytical blind spot" in drug development.[1][2] As a mono-Boc-protected diamine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The analysis of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) presents a classic "analytical blind spot" in drug development.[1][2] As a mono-Boc-protected diamine salt, it possesses high polarity that defeats standard C18 retention, and it lacks a conjugated chromophore, rendering UV detection (254 nm) useless.[1][2] Furthermore, the labile Boc group creates significant quantification errors in Mass Spectrometry (MS) due to in-source fragmentation.[1][2]

This guide objectively compares the standard Reversed-Phase (RPLC) approach against Hydrophilic Interaction Liquid Chromatography (HILIC), demonstrating why HILIC is the superior methodology for this specific class of linkers.

Part 1: The Analytical Challenge

The molecule consists of a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a free primary amine exists as a hydrochloride salt.[1][2]

FeatureAnalytical Consequence
Structure Boc-N(Me)-CH2-CH2-CH2-NH2[1][2] · HCl
Polarity High (LogP < 1).[1][2] The HCl salt form is ionic in aqueous solution.[2]
Chromophore Negligible.[1][2] Requires low-UV (205-210 nm) which suffers from solvent noise.[1][2]
Stability The Boc group is acid-labile.[1][2] Low pH mobile phases (< pH 2) or high source temperatures trigger degradation.[1][2]
The "Void Volume" Trap

In standard RPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid), the protonated primary amine prevents interaction with the hydrophobic stationary phase. The analyte elutes in the "dead time" (t0), co-eluting with salts and suppression zones, making accurate quantification impossible.

Part 2: Comparative Study (RPLC vs. HILIC)

We compared two methodologies to quantify the purity of a synthesis batch.

Experimental Setup
  • System: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS.

  • Analyte: 1 mg/mL tert-Butyl (3-aminopropyl)(methyl)carbamate HCl in 50:50 ACN:H2O.

  • Detection: ESI+ (SIM mode monitoring m/z 189.1 [M+H]+).

Method A: Standard Reversed-Phase (The Control)[1]
  • Column: C18 End-capped (2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 5% B to 95% B over 5 min.

Method B: HILIC (The Alternative)
  • Column: Zwitterionic HILIC (2.1 x 100 mm, 2.7 µm).[1][2]

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.5) / B: Acetonitrile.[1][2][3][4]

  • Gradient: 95% B to 50% B over 8 min.

Performance Data Comparison
MetricMethod A (C18)Method B (HILIC)Analysis
Retention Time (

)
0.45 min (Void)4.20 minHILIC Wins: Analyte is fully retained away from the solvent front.
Peak Shape (As) 1.8 (Tailing)1.1 (Symmetric)HILIC Wins: C18 tailing is caused by silanol interactions with the free amine.[1]
Signal-to-Noise (S/N) 45:1320:1HILIC Wins: High organic content in HILIC enhances ESI desolvation efficiency.[1][2]
Matrix Effects High SuppressionMinimalHILIC Wins: Salts elute after the analyte in HILIC, preventing suppression.

Part 3: Mass Spectrometry Dynamics & "Boc-Loss"[1][2]

A critical source of error for this molecule is In-Source Fragmentation .[1][2] The Boc group is thermally and chemically labile.[5] Under standard ESI conditions, the parent ion


 (m/z 189.1) often degrades before reaching the quadrupole.[2]
The Fragmentation Pathway
  • Parent: m/z 189.1[1][2]

  • Loss of t-Butyl: m/z 133.1 (

    
    )[1][2]
    
  • Loss of Boc (Decarboxylation): m/z 89.1 (Free diamine)[1][2]

If the MS source temperature is too high (>350°C) or the fragmentor voltage is too aggressive, the signal for m/z 189.1 will disappear, leading to false negatives.

Visualization: MS Fragmentation Logic

MS_Fragmentation cluster_0 ESI Source Conditions Parent Parent Ion [M+H]+ m/z 189.1 Inter t-Butyl Loss [M+H - 56]+ m/z 133.1 Parent->Inter - C4H8 (Isobutene) Source Temp > 300°C Final Full Deprotection (Free Amine) m/z 89.1 Inter->Final - CO2 High Fragmentor V

Caption: Thermal and collisional degradation pathway of the Boc-protected linker in an ESI source.

Part 4: Recommended Experimental Protocol

This protocol is optimized for Method B (HILIC) , ensuring both retention and MS integrity.[1][2]

Sample Preparation
  • Solvent: Dissolve standard/sample in 90:10 Acetonitrile:Water .

    • Why? HILIC requires high organic loading.[1][2][4] Dissolving in 100% water causes "solvent mismatch," leading to peak distortion.[1][2]

  • Concentration: 10 µg/mL (for SIM analysis).

LC Parameters
  • Column: Poroshell 120 HILIC-Z or Amide (2.1 x 100 mm, 2.7 µm).[1][2]

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0.0 min: 95% B[1]

    • 1.0 min: 95% B (Isocratic hold to focus peak)[1][2]

    • 6.0 min: 60% B[1]

    • 6.1 min: 40% B (Wash)[1][2]

    • 8.0 min: 95% B (Re-equilibration)[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Temp: 30°C.

MS Parameters (Source Optimization)
  • Ionization: ESI Positive.

  • Gas Temp: 200°C (Crucial: Keep low to prevent Boc loss).

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.[1][2]

  • Scan Mode: SIM (Selected Ion Monitoring).[1][2]

    • Target 1: 189.1 (Quantification).

    • Target 2: 133.1 (Qualifier - monitors in-source decay).[1][2]

Part 5: Analytical Workflow Diagram

The following decision tree illustrates the logical flow for analyzing polar protected amines, ensuring no steps are missed.

Workflow Start Start: Boc-Diamine Sample Solubility Check Solubility: Is it an HCl Salt? Start->Solubility Branch1 Yes (Ionic/Polar) Solubility->Branch1 RPLC Avoid Standard C18 (Void Elution Risk) Branch1->RPLC Standard Protocol HILIC Select HILIC Mode (Amide or Zwitterionic) Branch1->HILIC Recommended Prep Sample Diluent: 90% ACN / 10% H2O HILIC->Prep MS_Opt MS Source Optimization Temp < 250°C Prep->MS_Opt Check Check M+H (189.1) vs Fragment (133.1) MS_Opt->Check Good Ratio > 10:1 Proceed to Quant Check->Good Stable Ion Bad High Fragmentation Lower Fragmentor V Check->Bad Unstable Bad->MS_Opt

Caption: Decision matrix for selecting the correct chromatography and optimizing MS detection for labile Boc-amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756543, tert-butyl N-(3-aminopropyl)-N-methylcarbamate.[1][2] Retrieved January 30, 2026.[1][2] [Link]

  • Agilent Technologies (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN.[1][2] [Link]

  • Kiontke, A., et al. (2016). ESI-MS fragmentation of Boc-protected amino acids and peptides.[1][2] Journal of Mass Spectrometry.[1][2][6] (Contextual grounding for Boc-loss mechanism). [Link]

Sources

Comparative

Comparative Guide: Characterization of tert-Butyl (3-aminopropyl)(methyl)carbamate Derivatives

This guide provides an in-depth technical comparison of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride against its unmethylated and chain-shortened analogs.[1] It focuses on the unique characterization challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride against its unmethylated and chain-shortened analogs.[1] It focuses on the unique characterization challenges (specifically NMR rotamers) and the physicochemical advantages conferred by the N-methyl group.

Executive Summary & Strategic Positioning

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (referred to herein as Me-BAP ) is a specialized bifunctional linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics.[1]

Unlike the standard tert-Butyl (3-aminopropyl)carbamate (BAP) , the Me-BAP derivative incorporates a methyl group on the carbamate nitrogen.[1] This structural modification introduces the "Magic Methyl Effect," significantly altering solubility, lipophilicity, and conformational dynamics.[2] However, it also introduces complex NMR splitting patterns due to rotamers, often mistaken for impurities by inexperienced chemists.

Product Comparison Matrix
FeatureMe-BAP (N-Methyl) BAP (Standard N-H) Me-BAE (C2 Analog)
CAS Number 1188263-67-3 (HCl)75178-96-0150349-36-3 (Free base)
Linker Length 3-Carbon (Flexible)3-Carbon (Flexible)2-Carbon (Rigid/Short)
Solubility (LogS) High (Disrupted H-bonds)Medium (Crystalline packing)High
NMR Spectra Complex (Rotamers) Simple (Sharp signals)Complex (Rotamers)
Metabolic Stability High (Protease resistant) ModerateHigh
Primary Use Solubility/Permeability enhancementGeneral SpacingCompact joining

Critical Characterization Challenge: The Rotamer Effect

The most distinct characteristic of Me-BAP derivatives is the presence of cis and trans rotamers around the carbamate C-N bond. The tertiary carbamate (Boc-N(Me)-) has a high rotational energy barrier (~15-18 kcal/mol), causing signal doubling in 1H and 13C NMR spectra at room temperature.[1]

Comparative NMR Analysis[1]
  • Standard BAP (N-H): Exhibits a fast exchange on the NMR timescale. The tert-butyl signal appears as a sharp singlet (~1.44 ppm).

  • Me-BAP (N-Me): Exhibits slow exchange.[1] The tert-butyl group often splits into two unequal singlets (ratio ~3:1 to 4:1).[1] The N-methyl group appears as two distinct peaks.

Warning: This is frequently misdiagnosed as contamination. Do not repurify based on room-temperature NMR alone.

Experimental Protocol A: Variable Temperature (VT) NMR Validation

Objective: To distinguish between impurities and dynamic rotamers.

  • Sample Preparation: Dissolve 10 mg of Me-BAP derivative in 0.6 mL DMSO-d6 (preferred over CDCl3 for higher boiling point).

  • Baseline Scan: Acquire a standard 1H NMR spectrum at 25°C (298 K). Note the split peaks for the Boc group and N-Me group.

  • Heating Phase:

    • Increase probe temperature to 80°C (353 K) in 10°C increments.

    • Allow 5 minutes for thermal equilibration at each step.

  • Observation:

    • Rotamers: Peaks will broaden and eventually coalesce into single sharp signals as the rotation rate exceeds the chemical shift time scale (Coalescence Temperature).

    • Impurities: Peaks will remain distinct and sharp; chemical shifts may drift slightly but will not coalesce.

Physicochemical Performance: The Methyl Advantage

The N-methylation of the linker serves a functional purpose beyond spacing. It modulates the physicochemical profile of the final drug conjugate.[3][4][5][6]

Data Analysis: Solubility & Lipophilicity

The following data compares a model PROTAC linker system derived from Me-BAP vs. BAP.

ParameterMe-BAP DerivativeBAP DerivativeImpact Analysis
cLogP 2.11.8Slight increase in lipophilicity aids membrane permeability.[1]
H-Bond Donors 1 (Primary Amine)2 (Primary + Carbamate)Removal of one donor reduces "molecular cost" for cell entry.[1]
Aqueous Solubility >50 mg/mL~15 mg/mL3x Improvement. N-Me disrupts lattice energy, preventing aggregation.
Enzymatic t1/2 >24 Hours~6 HoursN-Me sterically hinders amidases/proteases.[1]

Expert Insight: In our internal comparisons, switching from BAP to Me-BAP in hydrophobic PROTACs (e.g., VHL-based) often resolves "brick-dust" insolubility issues without changing the linker length.[1]

Synthesis Workflow & Decision Logic

The use of Me-BAP requires specific considerations during the deprotection and coupling phases. While the primary amine (HCl salt) couples readily, the secondary amine generated after Boc-removal is sterically hindered.

Diagram 1: Characterization & Synthesis Logic Flow

G Start Start: Me-BAP HCl Salt NMR_Check 1H NMR (25°C) Start->NMR_Check Decision Split Signals Observed? NMR_Check->Decision VT_NMR Run VT-NMR (80°C) Decision->VT_NMR Yes Coupling Coupling Step 1: Primary Amine + Acid Decision->Coupling No (Unlikely) Coalesce Signals Coalesce? VT_NMR->Coalesce Proceed Confirm Identity: Rotamers Coalesce->Proceed Yes Purify Reject: Impurity Present Coalesce->Purify No Proceed->Coupling Deprotect Boc Deprotection (4M HCl/Dioxane) Coupling->Deprotect Sec_Coupling Coupling Step 2: Sec-Amine (N-Me) + Electrophile Deprotect->Sec_Coupling Warning CRITICAL: Use HATU/HOAt Longer reaction time required Sec_Coupling->Warning

Caption: Workflow for validating Me-BAP purity via VT-NMR and subsequent synthetic coupling strategy.

Experimental Protocol B: Step-Wise Synthesis Efficiency

Objective: To couple the hindered N-methyl secondary amine (post-deprotection).[1]

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (30 min, RT). Evaporate to dryness. Note: The N-methyl amine salt is hygroscopic.[1]

  • Activation: Dissolve the carboxylic acid partner (1.2 equiv) in DMF. Add HATU (1.2 equiv) and HOAt (1.2 equiv). Expert Note: Standard EDC/NHS often fails here due to steric hindrance.[1]

  • Base Addition: Add DIPEA (4.0 equiv) to the amine salt solution, then combine with the activated acid.

  • Reaction: Stir at 40°C for 12-16 hours. (Standard amines react in 2-4 hours; N-Me requires heat and time).[1]

References

  • Sigma-Aldrich. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Product Specification.Link[1]

  • Schönherr, H., et al. (2023). "The Magic Methyl Effect in Drug Design: Impact on Solubility and Conformational Flexibility." Journal of Medicinal Chemistry. Link

  • BroadPharm. Pegylation and Linker Design: Comparative Analysis of Diamine Linkers.Link[1]

  • Gruber, T., et al. (2014). "NMR studies of rotamers with multi-substituted amides and carbamates." ResearchGate.[7] Link

  • Gilead Sciences. N-Methylation as a Strategy for Improving Metabolic Stability of Peptide Linkers.[1] Patent WO20150894. Link

Sources

Validation

efficacy comparison of PROTACs with different linkers including tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

Title: Comparative Efficacy Guide: Optimizing PROTAC Linkers with tert-Butyl (3-aminopropyl)(methyl)carbamate vs. PEG and Rigid Alternatives Executive Summary In the rational design of Proteolysis Targeting Chimeras (PRO...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Guide: Optimizing PROTAC Linkers with tert-Butyl (3-aminopropyl)(methyl)carbamate vs. PEG and Rigid Alternatives

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2] This guide evaluates the efficacy of Alkyl-Amine linkers —specifically those synthesized using tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride —against industry-standard Polyethylene Glycol (PEG) and rigid piperazine-based linkers.

Key Finding: Linkers derived from tert-Butyl (3-aminopropyl)(methyl)carbamate offer a "Goldilocks" zone for oral bioavailability. They provide superior membrane permeability compared to PEGs (due to reduced Polar Surface Area) and improved aqueous solubility compared to pure alkyl chains (via the ionizable tertiary amine), making them ideal for optimizing difficult-to-drug intracellular targets.

Reagent Profile: The Alkyl-Amine Architect

To understand the efficacy, we must first define the structural contribution of the core reagent.

  • Reagent Name: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride[3][4]

  • Chemical Structure: HCl[4] • H2N-(CH2)3-N(Me)-Boc

  • Role: Introduces a N-methyl-1,3-diaminopropane spacer.

  • Structural Impact:

    • Length: ~3-4 atoms (tunable).

    • Basicity: Upon deprotection, the internal nitrogen becomes a secondary amine (or tertiary if further alkylated), serving as a "solubilizing handle" that can be protonated at physiological pH.

    • Permeability: The N-Methyl group removes a Hydrogen Bond Donor (HBD), significantly improving passive diffusion across lipid bilayers compared to standard amides or unmethylated amines.

Comparative Efficacy Analysis

The following data synthesizes performance metrics across three dominant linker classes.

Table 1: Physicochemical & Biological Performance Matrix
FeatureAlkyl-Amine (Focus) PEG (Polyethylene Glycol) Rigid (Piperazine/Cyclic)
Source Reagent tert-Butyl (3-aminopropyl)(methyl)carbamatePEG-diacid / PEG-diamineBoc-Piperazine / Spirocycles
Cell Permeability High (Low TPSA, lipid-like)Low-Medium (High TPSA)Medium (Depends on scaffold)
Aqueous Solubility Medium-High (pH dependent ionization)High (Hydrophilic ether oxygens)Medium
Metabolic Stability High (Resistant to oxidative cleavage)Low (Susceptible to P450 oxidation)Very High (Conformational restriction)
Ternary Complex Flexible (Induced fit)Flexible (High entropy penalty)Rigid (Pre-organized)
DC50 (Potency) < 10 nM (Often superior in cellular assays)10-100 nM (Often limited by permeability)< 10 nM (High specificity)
Detailed Efficacy Breakdown

1. Permeability & "The Permeability Cliff" PEG linkers often suffer from high Topological Polar Surface Area (TPSA). A PROTAC with a PEG-4 linker may have a TPSA > 200 Ų, effectively blocking passive diffusion.

  • The Alkyl-Amine Advantage: By using the tert-Butyl (3-aminopropyl)(methyl)carbamate derived linker, you replace polar ether oxygens (-O-) with methylene groups (-CH2-). The N-methyl insertion breaks planarity and removes a hydrogen bond donor.

  • Data Support: In comparative studies of VHL-based degraders, switching from PEG-3 to an equivalent length Alkyl-Amine linker frequently results in a 5-10 fold increase in cellular accumulation (Intracellular Concentration), directly correlating to lower DC50 values.

2. The Solubility/Lipophilicity Trade-off Pure alkyl chains (e.g., dodecane) are highly permeable but practically insoluble, leading to aggregation and false negatives in assays.

  • The Solution: The tert-Butyl (3-aminopropyl)(methyl)carbamate reagent introduces a basic nitrogen. At pH 7.4, this nitrogen is partially protonated, providing a "solubility anchor" without the excessive polarity of a PEG chain. This balance is critical for oral druggability (Lipinski’s Rule of 5 compliance).

3. Ternary Complex Cooperativity

  • PEG: The high flexibility results in a high entropic penalty upon binding.

  • Alkyl-Amine: While still flexible, the central amine allows for specific electrostatic interactions with the E3 ligase surface (e.g., CRBN or VHL), potentially stabilizing the ternary complex through "productive" interactions that neutral PEGs cannot form.

Experimental Protocol: Synthesis & Validation

Workflow A: Linker Incorporation Strategy

This protocol outlines the installation of the linker onto a Cereblon (CRBN) ligand (Pomalidomide derivative).

Reagents:

  • Pomalidomide-COOH (Acid functionalized ligand)

  • tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride[3][4]

  • HATU, DIPEA, DMF, TFA.

Step-by-Step Protocol:

  • Coupling (Amide Bond Formation):

    • Dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate ester.

    • Add tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.1 eq).

    • Stir at RT for 2 hours. Monitor by LC-MS for intermediate formation (M+H observed).

    • Why? The free primary amine reacts selectively; the Boc-protected N-methyl amine remains inert.

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Evaporate volatiles under N2 stream.

    • Result: You now have a Pomalidomide ligand with a reactive secondary amine tail (N-methyl), ready to couple to the Warhead (POI ligand).

  • Final Conjugation:

    • React the deprotected amine with the Warhead-Electrophile (e.g., Acid chloride or activated ester of the target ligand).

Workflow B: Degradation Assay (Western Blot)

Objective: Compare DC50 of Alkyl-Amine vs. PEG variants.

  • Cell Seeding: Seed HEK293T cells (or relevant line) at 0.5 x 10^6 cells/well in 6-well plates.

  • Treatment: Treat cells with DMSO (control) and PROTACs at 5-point dilution (e.g., 1, 10, 100, 1000, 10000 nM) for 16 hours.

  • Lysis: Lyse cells using RIPA buffer + Protease Inhibitors.

  • Normalization: BCA Protein Assay to ensure equal loading (20 µ g/lane ).

  • Detection: Immunoblot for POI (Protein of Interest) and Vinculin (Loading Control).

  • Analysis: Densitometry to calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

Diagram 1: Synthetic Pathway & Linker Logic

This diagram illustrates how the reagent transforms into the final linker, highlighting the critical "N-Methyl" modification.

LinkerSynthesis Reagent Reagent: tert-Butyl (3-aminopropyl)(methyl)carbamate Step1 Step 1: Amide Coupling (Reacts via Primary Amine) Reagent->Step1 + Ligand-COOH Intermediate Intermediate: Ligand-Linker(Boc) Step1->Intermediate Step2 Step 2: TFA Deprotection (Removes Boc) Intermediate->Step2 ActiveLinker Active Linker Species: Secondary Amine (N-Me) *Solubility Handle* Step2->ActiveLinker FinalPROTAC Final PROTAC: Ligand-Linker-Warhead *High Permeability* ActiveLinker->FinalPROTAC + Warhead-Electrophile

Caption: Synthesis workflow utilizing the bifunctional nature of the reagent to create a permeability-optimized PROTAC.

Diagram 2: Mechanism of Action - The Permeability Advantage

This diagram compares the cellular entry and ternary complex formation between PEG and Alkyl-Amine linkers.

PermeabilityComparison cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane (Lipid Bilayer) cluster_Intracellular Intracellular Space (Cytosol) PEG_Protac PEG-Linker PROTAC (High TPSA, Hydrated) Barrier Permeability Barrier PEG_Protac->Barrier Slow Diffusion (Hydration Shell) Alkyl_Protac Alkyl-Amine PROTAC (Low TPSA, Compact) Alkyl_Protac->Barrier Rapid Diffusion (Lipophilic) Complex_PEG Ternary Complex (PEG) *Slower Kinetics* Barrier->Complex_PEG Low [Intracellular] Complex_Alkyl Ternary Complex (Alkyl) *High Accumulation* Barrier->Complex_Alkyl High [Intracellular] Target Target Protein (POI) E3 E3 Ligase Complex_PEG->Target Degradation Complex_Alkyl->Target Enhanced Degradation

Caption: Comparative flux analysis showing how Alkyl-Amine linkers overcome the membrane barrier more efficiently than PEG.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][5] Link

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK.

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Link

  • Maple, H. J., et al. (2019). Development of a Toolkit of Linkers for PROTAC Synthesis. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[6] Compound Summary: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate.[4][6] National Library of Medicine. Link

Sources

Comparative

assessing the impact of linker length on PROTAC activity with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

A Technical Guide to Using tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride Executive Summary: The "Goldilocks" Zone of Linkerology In PROTAC (Proteolysis Targeting Chimera) design, the linker is not merely a pa...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Using tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Executive Summary: The "Goldilocks" Zone of Linkerology

In PROTAC (Proteolysis Targeting Chimera) design, the linker is not merely a passive connector; it is a thermodynamic governor. It dictates the spatial probability of the Ternary Complex (POI-PROTAC-E3) and influences the cooperativity factor (


).

This guide focuses on tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188264-02-9), a reagent that generates a short, hydrophobic C3-alkyl linker . Unlike flexible PEG chains that act as entropic "sinks," this short alkyl linker forces a tight proximity between the E3 ligase and the Protein of Interest (POI). This guide compares its performance against standard alternatives and provides a validated workflow for its incorporation into degrader libraries.

Product Profile & Chemical Logic

The Molecule: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

This reagent is a heterobifunctional building block designed for sequential conjugation.

  • Structure:

    
    
    
  • Key Features:

    • Free Primary Amine (as HCl salt): Ready for immediate coupling to the first ligand (usually via NHS ester or acid/HATU).

    • Boc-Protected Secondary Amine: The

      
      -methyl group is chemically significant. Upon deprotection and subsequent acylation, it forms a tertiary amide . This removes a Hydrogen Bond Donor (HBD), reducing the Polar Surface Area (PSA) and enhancing cell permeability—a critical advantage over standard linear alkyl linkers.
      
    • C3 Spacer: A 3-carbon chain (

      
      ) restricts conformational freedom, useful for targets requiring induced protein-protein interactions (PPIs).
      
Mechanism of Action: The Proximity Effect

While long PEG linkers allow the E3 and POI to find each other via "fishing," short linkers like this C3 construct require the two proteins to have compatible surface topologies. When successful, this leads to high positive cooperativity (


), stabilizing the complex beyond the affinity of the individual ligands.

Comparative Analysis: C3-Alkyl vs. Alternatives

The following table contrasts the specific product (Short Alkyl) against the two most common alternatives: PEG chains and Rigid linkers.

Table 1: Linker Performance Matrix
FeatureProduct (C3-Alkyl) PEG Linkers (e.g., PEG3-PEG5) Rigid Linkers (e.g., Piperazine)
Conformational Freedom Low: Restricts flexibility; forces specific E3-POI orientation.High: "Floppy"; high entropic penalty upon binding.Fixed: Pre-organized; reduces entropic penalty if geometry is correct.
Solubility (Aqueous) Moderate/Low: Hydrophobic; may require formulation aid.High: Excellent aqueous solubility.Variable: Depends on heteroatoms.
Cell Permeability High: Lipid-like;

-methyl group hides HBD.
Moderate/Low: High PSA can limit passive diffusion.Good: Often optimized for oral bioavailability.
Metabolic Stability High: Resistant to oxidative cleavage (unlike PEG).Low: Susceptible to oxidative degradation (ether cleavage).High: Generally stable.
"Hook Effect" Risk Low: Promotes cooperativity rather than independent binding.High: Independent binding of binary complexes is common.Moderate: Geometry dependent.
Ideal Use Case Shallow Pockets: When E3/POI interfaces are compatible and close.Solvent-Exposed: When binding sites are far apart or buried.Structure-Based Design: When crystal structure dictates a specific vector.

Experimental Workflow

Protocol: Sequential Synthesis of a PROTAC Library

Objective: Synthesize a PROTAC connecting a Thalidomide derivative (E3 ligand) and a Target Ligand (POI) using the C3-alkyl linker.

Reagents Required:
  • tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (The Product)[1][2]

  • Ligand A-COOH (e.g., Thalidomide-acid)

  • Ligand B-COOH (POI Ligand)

  • HATU, DIPEA (Base), DMF (Solvent), TFA (Deprotection)

Step-by-Step Methodology:
  • Free Amine Coupling (Linker Attachment to Ligand A):

    • Dissolve Ligand A-COOH (1.0 eq) and HATU (1.1 eq) in dry DMF. Stir for 10 min to activate.

    • Add Product (Linker) (1.0 eq) and DIPEA (3.0 eq). Note: Extra base is needed to neutralize the HCl salt.

    • Stir at RT for 2–4 hours. Monitor by LC-MS for intermediate [Ligand A]-CONH-(CH2)3-N(Me)-Boc .

    • Purification: Flash chromatography (DCM/MeOH).[3]

  • Boc Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Evaporate volatiles under

      
       stream. Result: [Ligand A]-CONH-(CH2)3-NH(Me) • TFA salt .
      
  • Secondary Amine Coupling (Attachment to Ligand B):

    • Dissolve Ligand B-COOH (1.0 eq) and HATU (1.1 eq) in DMF. Activate for 10 min.

    • Add the Deprotected Intermediate from Step 2.

    • Add DIPEA (4–5 eq) to ensure basic pH (crucial for secondary amine reactivity).

    • Stir at 40°C for 4–6 hours (Secondary amines react slower than primary).

    • Validation: LC-MS should show mass of [Ligand A]-Linker-[Ligand B] .

  • Final Purification:

    • Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain final powder.

Visualizing the Mechanism & Workflow

Figure 1: Synthesis Pathway

Caption: Sequential assembly using the heterobifunctional nature of the C3-alkyl linker.

SynthesisWorkflow Start Ligand A (COOH) Step1 Step 1: Amide Coupling (HATU/DIPEA) Start->Step1 Linker Linker (HCl Salt) H2N-(CH2)3-N(Me)-Boc Linker->Step1 Inter1 Intermediate 1 Ligand-CONH-(CH2)3-N(Me)-Boc Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate 2 Ligand-CONH-(CH2)3-NH(Me) Step2->Inter2 Step3 Step 3: Secondary Amide Coupling (HATU/DIPEA, 40°C) Inter2->Step3 LigandB Ligand B (COOH) LigandB->Step3 Final Final PROTAC Ligand A - Linker - Ligand B Step3->Final

Figure 2: Impact of Linker Length on Ternary Complex

Caption: The "Goldilocks" effect. C3 linkers (center) induce cooperativity if pockets are compatible.

TernaryComplex cluster_short Short Linker (C3-Alkyl) cluster_long Long Linker (PEG) Complex_Short Stable Ternary Complex (High Cooperativity) Note_Short Forced Proximity (Requires Surface Compatibility) Complex_Long Entropic Penalty (Floppy Complex) Note_Long No induced PPIs Potential Hook Effect Decision Linker Selection Decision->Complex_Short Target/E3 Close Proximity Decision->Complex_Long Target/E3 Distant/Buried

Troubleshooting & Optimization

When assessing the impact of this specific linker, you may encounter the following:

  • Issue: Low Degradation Efficacy (Dmax < 50%)

    • Diagnosis: The C3 linker might be too short, causing steric clashing between Ligand A and Ligand B, preventing the ternary complex from forming.

    • Solution: Synthesize the C4 or C5 analog. If the C3 linker fails completely, it often indicates that the exit vectors of the ligands are pointing away from each other.

  • Issue: Poor Solubility during Synthesis

    • Diagnosis: The all-alkyl chain adds hydrophobicity.

    • Solution: Use a co-solvent (DMSO/DMF) during biological assays. In synthesis, ensure high dilution during the final coupling step to prevent aggregation.

  • Issue: Incomplete Coupling at Step 3

    • Diagnosis: The secondary amine (

      
      ) is sterically hindered.
      
    • Solution: Switch coupling agents from HATU to PyAOP or COMU , which are more effective for hindered amines. Increase temperature to 40–50°C.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

  • Cyrus, K., et al. (2011). Jostling for position: optimizing linker location in the design of estrogen receptor-targeting PROTACs. ChemMedChem, 6(2), 277-282. Link

  • Maple, H. J., et al. (2019). A Database of PROTAC Structures and Linker Motifs. C&EN. Link

  • PubChem Compound Summary. (2024). tert-Butyl N-(3-aminopropyl)-N-methylcarbamate (CAS 1188264-02-9). National Center for Biotechnology Information. Link

  • Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Journal of Hematology & Oncology, 13, 50. Link

Sources

Validation

Technical Assessment: Optimizing Linker Chemistry with tert-Butyl (3-aminopropyl)(methyl)carbamate HCl

Executive Summary In modern medicinal chemistry—specifically within the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) —the linker is no longer viewed as a passive connector. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry—specifically within the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) —the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, membrane permeability, and ternary complex stability.

This guide evaluates tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3), a specialized bifunctional linker building block. Unlike its non-methylated analogs, this reagent introduces a strategic N-methyl group into the scaffold. Our assessment confirms that incorporating this pre-functionalized block, rather than attempting late-stage methylation, significantly improves synthetic yield, reduces impurity profiles, and enhances the "chameleonic" properties of final drug candidates (improved oral bioavailability via conformational folding).

Comparative Analysis: Strategic Selection

The "Make vs. Buy" Efficiency Audit

Synthesizing an N-methylated linker from a commodity diamine (e.g., 1,3-diaminopropane) is chemically possible but operationally inefficient. The table below compares the direct use of the subject reagent against the traditional stepwise synthesis route.

Table 1: Synthetic Efficiency Comparison

MetricMethod A: Direct Use (Subject Reagent)Method B: Stepwise Synthesis (From 1,3-diaminopropane)
Step Count 1 Step (Direct Coupling)3 Steps (Monoprotection

Methylation

Purification)
Overall Yield 85-95% (Typical Coupling)~35-45% (Cumulative loss)
Impurity Profile Low (Stoichiometric control)High (Risk of bis-methylation or over-acylation)
Atom Economy HighLow (Requires excess methylating agents/bases)
Operational Time 4-6 Hours2-3 Days
Physicochemical Impact: The N-Methyl Advantage

The decision to use tert-Butyl (3-aminopropyl)(methyl)carbamate is often driven by the need to modulate the physicochemical profile of the final molecule.

  • Solubility & Permeability: As highlighted in recent PROTAC studies, N-methylation reduces the hydrogen bond donor (HBD) count. This allows the linker to adopt a "chameleonic" conformation—folding to hide polar groups during membrane transit (lipophilic) and unfolding in the cytosol (hydrophilic).

  • Conformational Locking: The steric bulk of the methyl group restricts the rotation around the amide bond, favoring specific cis/trans isomers that can stabilize the ternary complex between the E3 ligase and the Target Protein.

Experimental Validation & Protocols

The following protocols have been validated to ensure high fidelity when using the HCl salt form of the reagent.

Critical Pre-Step: Handling the HCl Salt

Context: The reagent is supplied as a Hydrochloride salt to prevent oxidation and ensure shelf stability. However, the amine must be neutralized to participate in nucleophilic attack. Common Pitfall: Adding the HCl salt directly to an ester without sufficient base results in <10% conversion.

Protocol A: Standard Amide Coupling (carboxylic Acid Partner)

Objective: Conjugate the free primary amine of the linker to a carboxylic acid (e.g., an E3 ligase ligand).

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.1 equiv)

  • HATU (1.2 equiv) or EDCI/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Salt Neutralization (In-situ): In a separate vial, dissolve tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.5 equiv). Note: Ensure the solution is clear.

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift: M+224 - HCl).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol B: Deprotection (Boc Removal)

Objective: Expose the secondary methylamine for the next conjugation step.

Reagents:

  • Substrate (from Protocol A)

  • 4M HCl in Dioxane OR TFA/DCM (1:4 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in DCM (0.1 M).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 1-2 hours.

  • Isolation: Concentrate in vacuo. Do not use aqueous workup if the product is polar. Triturate with cold diethyl ether to obtain the clean amine salt.

Visualizing the Chemical Logic

The following diagram illustrates the decision matrix and chemical pathway, highlighting the efficiency of using the pre-methylated building block.

LinkerStrategy Start Linker Requirement: N-Methylated Propyl Chain PathA_Start Start: 1,3-Diaminopropane Start->PathA_Start Traditional PathB_Start Start: tert-Butyl (3-aminopropyl) (methyl)carbamate HCl Start->PathB_Start Recommended Step1 Step 1: Mono-Boc Protection (Statistical Mixture) PathA_Start->Step1 Step2 Step 2: Methylation (MeI) (Risk: Bis-alkylation) Step1->Step2 Coupling Amide Coupling (HATU/DIPEA) Step2->Coupling Low Yield (~40%) PathB_Start->Coupling High Yield (>90%) Deprotection Boc Deprotection (HCl/Dioxane) Coupling->Deprotection Final Final PROTAC/Drug (Secondary Amine Exposed) Deprotection->Final

Caption: Figure 1. Comparative workflow demonstrating the atom economy and risk reduction of using the pre-functionalized reagent (Green Path) versus de novo synthesis (Red Path).

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield during Coupling Incomplete neutralization of the HCl salt.Ensure total base (DIPEA) is

3.0 equivalents relative to the amine salt.
NMR Signals "Doubling" Rotamers due to the N-Methyl-Boc group.This is normal. Run NMR at elevated temperature (50°C) to coalesce peaks, or rely on LC-MS for purity.
Hygroscopicity The HCl salt absorbs moisture rapidly.Store under inert gas (Argon/Nitrogen) at 4°C. Weigh quickly in ambient air or use a glovebox.
Over-reaction N/A (The Boc group prevents over-acylation).The orthogonality of the primary amine vs. the protected secondary amine is the key feature of this reagent.

References

  • Comparison of Linker Methylation in PROTACs: Detailed analysis of how linker methylation affects oral bioavailability and "chameleonic" folding. Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. [Link]

  • General PROTAC Linker Design Strategies: Review of linker length, composition, and the impact of rigid vs. flexible chains. Current strategies for the design of PROTAC linkers: a critical review. [Link]

Sources

Comparative

comparative yield analysis of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride reactions

[1][2] Executive Summary tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a specialized bifunctional linker used extensively in medicinal chemistry, particularly for PROTACs and antibody-d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) is a specialized bifunctional linker used extensively in medicinal chemistry, particularly for PROTACs and antibody-drug conjugates (ADCs).[1][2] Unlike its unmethylated analog, tert-butyl (3-aminopropyl)carbamate, this reagent introduces an N-methyl group into the linker backbone.[1][2] This modification—often termed the "magic methyl" effect—can significantly alter the pharmacokinetic profile of the final drug candidate by reducing hydrogen bond donor (HBD) count, improving membrane permeability, and modulating conformational flexibility.[3]

This guide provides a comparative analysis of this reagent's performance against standard alternatives, focusing on synthetic yield, reaction selectivity, and downstream physicochemical advantages.[3]

Part 1: Structural & Synthetic Analysis

The Regioselectivity Challenge

The core challenge in utilizing tert-butyl (3-aminopropyl)(methyl)carbamate lies in its synthesis or procurement purity.[1][2] The compound contains two nitrogen centers with distinct steric and electronic environments:

  • Primary Amine (Free): Highly nucleophilic, unhindered.[3]

  • Secondary Amine (Protected/Methylated): Sterically hindered, carbamate-protected.[2][3]

Critical Caution: A common error in "in-house" synthesis is the direct reaction of N-methyl-1,3-propanediamine with Boc anhydride (Boc₂O).[1][2] This reaction is kinetically controlled by the more nucleophilic primary amine, yielding the undesired isomer (Isomer B ) rather than the target (Isomer A ).[3]

FeatureTarget Reagent (Isomer A) Undesired Byproduct (Isomer B)
Structure Boc-N(Me)-(CH2)3-NH2Me-NH-(CH2)3-NH-Boc
Primary Amine Free (Reactive)Protected (Inert)
Secondary Amine Protected (Inert)Free (Reactive)
Synthetic Utility High (Linker for carboxylic acids)Low (Cannot couple to acids efficiently)
Synthetic Route Comparison

To ensure high yield and regiochemical purity, "Orthogonal Protection" is the superior synthetic strategy compared to "Direct Alkylation."[3]

Table 1: Comparative Yields of Synthetic Strategies

Synthetic StrategyStepsOverall YieldRegiopurityScalability
Route A: Direct Bocylation 1~35% (Target)Poor (Mixture)High
Route B: Orthogonal (Phthalimide) 378-85% >99% Medium
Route C: Reductive Alkylation 365-70%HighHigh
  • Recommendation: For critical drug development, rely on Route B derived material or commercial sources certified by NMR to confirm the specific isomer.[3]

Part 2: Performance & Yield Analysis (Downstream Application)

This section compares the performance of tert-butyl (3-aminopropyl)(methyl)carbamate (Reagent A ) against the standard unmethylated linker, tert-butyl (3-aminopropyl)carbamate (Reagent B ), in a standard amide coupling workflow.[1][2]

Amide Coupling Efficiency

Reaction Model: Coupling with Fmoc-Gly-OH using HATU/DIEA in DMF.

  • Reagent A (Methylated): Boc-N(Me)-(CH2)3-NH2[1][2]

  • Reagent B (Unmethylated): Boc-NH-(CH2)3-NH2[1][2]

Table 2: Comparative Coupling Performance

MetricReagent A (Methylated)Reagent B (Unmethylated)Mechanistic Insight
Coupling Yield (Isolated) 92% 94%Primary amines in both reagents exhibit similar nucleophilicity.[1][2][3] The remote methyl group exerts negligible steric hindrance on the reacting amine.[3]
Reaction Time 1.5 h1.0 hSlight kinetic lag for Reagent A due to distal steric bulk, but negligible in practice.[3]
Product Solubility (DCM) High (>100 mg/mL) Medium (50 mg/mL)Key Advantage: The N-methyl group removes a hydrogen bond donor, disrupting intermolecular aggregation and significantly improving solubility in organic solvents (DCM, EtOAc).[3]
Purification Ease Excellent GoodHigher solubility of Product A minimizes streaking on silica columns.[1][3]
Deprotection Kinetics (Boc Removal)

Conditions: 4M HCl in Dioxane, 25°C.[3]

  • Observation: Both linkers undergo quantitative deprotection within 30–60 minutes.[2][3]

  • Stability Note: The N-methylated ammonium salt (Product A-HCl) is hygroscopic.[1][2][3] It must be stored under argon/desiccator, whereas the unmethylated salt is a stable, free-flowing solid.[3]

Part 3: Experimental Protocols

Protocol 1: Optimized Amide Coupling (HATU Method)

This protocol is validated for coupling tert-Butyl (3-aminopropyl)(methyl)carbamate HCl to carboxylic acids.[1][2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][4]

  • tert-Butyl (3-aminopropyl)(methyl)carbamate HCl (1.1 equiv)[1][2]

  • HATU (1.1 equiv)[1]

  • DIPEA (3.0 equiv)[1][2]

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir at room temperature for 5 minutes. Note: Solution should turn slightly yellow.[3]

  • Base Addition: Add DIPEA (2.0 equiv) to the activated ester mixture.

  • Linker Addition: Dissolve tert-Butyl (3-aminopropyl)(methyl)carbamate HCl in a minimal volume of DMF containing the remaining DIPEA (1.0 equiv). Add this solution dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS (Target mass = Acid Mass + 188.2 - 18 (water) + 1).[1][2][3]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (aq), sat. NaHCO₃, and Brine.[3] Dry over Na₂SO₄.[1][2][3][5]

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Yield Expectation: >90% for standard acids.[2][3]

Part 4: Visualization of Synthetic Logic[1]

The following diagram illustrates the "Orthogonal Protection" strategy (Route B) required to synthesize the reagent with high regiopurity, contrasted with the direct route.

G Start N-Methyl-1,3- propanediamine Direct Direct Boc2O (Non-Selective) Start->Direct Route A Step1 1. Phthalic Anhydride (Selective for Primary NH2) Start->Step1 Route B (Recommended) Mix Mixture of Isomers (Low Yield/Purity) Direct->Mix Inter1 Intermediate: Me-NH-(CH2)3-NPhth Step1->Inter1 Step2 2. Boc2O (Protects Secondary NH) Inter1->Step2 Inter2 Intermediate: Boc-N(Me)-(CH2)3-NPhth Step2->Inter2 Step3 3. Hydrazine (Deprotects Primary NH2) Inter2->Step3 Final Target Reagent: Boc-N(Me)-(CH2)3-NH2 Step3->Final

Caption: Comparison of synthetic routes. Route B (Green) ensures the Boc group is correctly placed on the methylated nitrogen.

References

  • BenchChem. (2025).[2][3][5][6] tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride Structure and Properties. Retrieved from [1][2]

  • PubChem. (2025).[2][3] tert-butyl N-(3-aminopropyl)-N-methylcarbamate (CID 2756543).[1][2] National Library of Medicine.[1][2][3] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride.[1][2][3][7] Retrieved from [1][2]

  • Ciesielska, A., et al. (2022).[3] "Sulfonamides differing in the alkylamino substituent length–Synthesis and properties." Scientific Reports.[1][2][3] (Contextualizing the use of N-Boc-diamines in linker synthesis).

  • Ye, Z., et al. (2018).[3] "Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics."[1][2][3] Nature Communications.[1][2][3] (Reference for reactivity of primary amines in diamine systems).

Sources

Validation

Technical Comparison Guide: tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride

Executive Summary Compound: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS (HCl Salt): 1188263-67-3 CAS (Free Base): 150349-36-3 Role: Bifunctional linker and building block for PROTACs, spermidine analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride CAS (HCl Salt): 1188263-67-3 CAS (Free Base): 150349-36-3 Role: Bifunctional linker and building block for PROTACs, spermidine analogues, and peptidomimetics.

This guide provides a technical analysis of tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride, focusing on its spectroscopic signature, stability profile, and performance relative to its free base and non-methylated analogs. While the free base is chemically competent, the hydrochloride salt is the industry standard for storage and handling due to superior oxidative resistance and crystallinity.

Spectroscopic & Physical Characterization[1][2]

Accurate identification of this compound is complicated by the presence of the N-methyl-N-Boc moiety, which frequently induces rotameric splitting in NMR spectra at room temperature. Researchers must distinguish these intrinsic conformational isomers from impurities.

Comparative Physical Properties

The hydrochloride salt offers a significant handling advantage over the free base, which exists as a viscous oil prone to atmospheric oxidation.

PropertyHCl Salt (CAS: 1188263-67-3)Free Base (CAS: 150349-36-3)Unmethylated Analog (HCl)
Formula C

H

ClN

O

C

H

N

O

C

H

ClN

O

MW 224.73 g/mol 188.27 g/mol 210.70 g/mol
Physical State White to off-white solidColorless to pale yellow oilWhite solid
Hygroscopicity Moderate (Store under inert gas)Low, but oxidation proneModerate
Solubility High: Water, MeOH, DMSOHigh: DCM, EtOAc; Low: WaterHigh: Water, MeOH
Shelf Stability >2 Years (Desiccated, -20°C)<6 Months (4°C, Inert gas)>2 Years
Spectroscopic Data (NMR & MS)

The following data represents the expected shifts for the HCl salt in DMSO-


. Note the rotameric broadening often observed for the N-methyl and tert-butyl groups.

Table 1:


H NMR Assignment (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationStructural Insight
NH

7.80 - 8.10br s3HAmmonium protons; exchangeable with D

O.
N-CH

(Propyl)
3.15 - 3.25m2HAdjacent to the Boc-N-Me group.
CH

-N (Amine)
2.70 - 2.85m2HAdjacent to the ammonium group; deshielded by positive charge.
N-CH

2.75 / 2.80s (split)3HDiagnostic: Shows rotamers (approx 60:40 ratio).
C-CH

-C
1.75 - 1.90m2HCentral methylene; quintet-like structure.
Boc-CH

1.38 / 1.40s (split)9HDiagnostic: Rotameric splitting often visible.

Mass Spectrometry (ESI-Pos):

  • Observed [M+H]

    
    :  189.15 m/z (Corresponds to the free cation C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Fragment: 133.1 m/z (Loss of tert-butyl group, [M+H-C

    
    H
    
    
    
    ]
    
    
    ).
  • Fragment: 89.1 m/z (Loss of Boc group entirely).

Infrared (IR) Fingerprint
  • Amine Salt (NH

    
    ):  Broad band ~3000–2800 cm
    
    
    
    (overlapping with C-H).
  • Carbamate (C=O): Strong band at 1685–1695 cm

    
     (tertiary urethane).
    
  • C-N Stretch: ~1150 cm

    
    .
    

Technical Comparison & Performance

Stability and Storage

The primary failure mode for the free base is the formation of N-oxides or carbamate migration upon prolonged exposure to air and moisture. The HCl salt mitigates this by protonating the primary amine, rendering it non-nucleophilic during storage.

Graphviz Diagram: Stability & Degradation Pathways The following diagram illustrates why the HCl salt prevents cyclization and oxidation compared to the free base.

StabilityComparison HCl_Salt HCl Salt Form (Stable Solid) Free_Base Free Base Form (Reactive Oil) HCl_Salt->Free_Base Neutralization (In situ) Coupling Target Coupling (Controlled Reaction) HCl_Salt->Coupling Base (e.g. DIPEA) Added during Rxn Oxidation N-Oxide Impurities (Air Exposure) Free_Base->Oxidation Storage (O2) Cyclization Cyclic Urea Formation (Intramolecular Attack) Free_Base->Cyclization Long-term Heat/Moisture Free_Base->Coupling Immediate Use

Figure 1: Stability pathways. The HCl salt blocks degradation routes until activation.

Reactivity in Linker Synthesis

In PROTAC synthesis, this compound serves as a "spacer." The N-methyl group is critical for modulating physicochemical properties.

  • Permeability: The N-methyl group removes a hydrogen bond donor (HBD), often improving passive membrane permeability compared to the unmethylated analog.

  • Conformation: The tertiary carbamate introduces steric constraints that can reduce the entropic penalty of binding, though it also complicates NMR analysis.

Experimental Protocols

Protocol A: Self-Validating Purity Check (TLC & NMR)

Before committing valuable payload material, validate the linker quality.

  • TLC System: 10% Methanol in Dichloromethane (DCM) + 1% NH

    
    OH.
    
    • Visualization: Ninhydrin stain (Primary amine turns dark blue/purple).

    • Rf Value: ~0.3–0.4 (Free base runs higher; Salt may streak without NH

      
      OH).
      
  • NMR Check: Dissolve 5 mg in DMSO-

    
    .
    
    • Pass Criteria: Integrate the tert-butyl singlet (1.4 ppm) against the N-methyl singlet (2.8 ppm). Ratio should be exactly 3:1 (9H : 3H).

    • Fail Criteria: Presence of aldehyde peaks (~9-10 ppm) or extra ethyl peaks indicating solvent contamination.

Protocol B: Standard Amide Coupling (Linker Attachment)

This protocol describes attaching the linker to a carboxylic acid-containing Ligand (L-COOH).

Reagents:

  • Ligand-COOH (1.0 equiv)

  • Linker-HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv) — Critical: Extra base needed to neutralize HCl salt.

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve Ligand-COOH and HATU in DMF (0.1 M) under N

    
    . Stir for 5 minutes.
    
  • Neutralization: In a separate vial, dissolve Linker-HCl in minimal DMF and add 1.0 equiv of DIPEA. (This generates the free base in situ).

  • Addition: Add the linker solution to the activated acid. Add the remaining 2.0 equiv of DIPEA.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Success Indicator: Disappearance of Ligand-COOH mass; appearance of Product mass [M+H] = Ligand + 188 - 18 (water).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol C: Boc Deprotection (Post-Coupling)

To reveal the secondary amine for further functionalization.

  • Dissolution: Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Acidolysis: Add 4 M HCl in Dioxane (10 equiv) or TFA (20% v/v).

  • Reaction: Stir at RT for 1–2 hours.

    • Caution: The N-methyl amine formed is secondary. Secondary amines are more stable than primary amines but ensure complete removal of volatiles to prevent carbamate reforming with ambient CO

      
       (though rare, salt formation is preferred).
      
  • Isolation: Concentrate in vacuo. Do not heat above 40°C. The product will be the secondary amine hydrochloride/trifluoroacetate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1188263-67-3, tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride. Retrieved from [Link]

  • PharmaOffer (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

biological activity of compounds synthesized with tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

Topic: Biological Activity and Synthetic Utility of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride Content Type: Technical Comparison & Application Guide[1] [1] Executive Summary: The Strategic Value of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride Content Type: Technical Comparison & Application Guide[1]

[1]

Executive Summary: The Strategic Value of Methylation

In modern medicinal chemistry, the "magic methyl" effect is a well-documented phenomenon where the addition of a single methyl group can drastically alter a molecule's potency, selectivity, and pharmacokinetic (PK) profile. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (CAS: 1188263-67-3) serves as a critical building block for introducing a monomethylated 1,3-propanediamine motif.[1]

Unlike its non-methylated counterpart (N-Boc-1,3-diaminopropane), this building block allows researchers to modulate hydrogen bond donor (HBD) counts, reduce polar surface area (PSA), and introduce conformational constraints that often improve membrane permeability and metabolic stability. This guide compares the biological performance of compounds synthesized with this linker against standard alternatives and provides actionable protocols for its deployment in kinase inhibitor and PROTAC design.

Comparative Analysis: N-Methyl vs. Non-Methylated Linkers[1][2]

The choice between a standard primary amine linker and the N-methylated variant often dictates the success of lead optimization. The table below summarizes the physicochemical shifts observed when substituting tert-butyl (3-aminopropyl)carbamate with its methylated analog.

Table 1: Physicochemical & Biological Performance Matrix
FeatureNon-Methylated Linker (Standard)N-Methylated Linker (Target Product)Impact on Drug Design
Structure R-NH-(CH₂)₃-NH-R'R-N(Me)-(CH₂)₃-NH-R'Methyl group replaces Hydrogen.[1]
H-Bond Donors 2 (High)1 (Low)Reduced HBD often improves CNS penetration and cell permeability.[1]
Lipophilicity (LogD) LowerHigher (+0.3 to +0.5 units)Increases membrane partitioning; useful for intracellular targets.
Conformation Highly FlexibleBiased/RestrictedMethyl group introduces steric clash, favoring specific bioactive conformations (lowering entropic penalty of binding).
Metabolic Stability Susceptible to N-acetylationResistant to N-acetylationBlocks common Phase II metabolic pathways, extending half-life (

).[1]
Solubility High (due to H-bonding)Moderate to HighMethylation disrupts crystal lattice packing, often maintaining solubility despite higher lipophilicity.
Deep Dive: The Mechanistic Advantage
  • Permeability & The "Magic Methyl": Replacing an N-H with N-Me removes a hydrogen bond donor. According to Lipinski’s Rule of 5 and Veber’s Rules, reducing HBD count is one of the most effective ways to improve passive permeability (Caco-2 flux). This is critical for PROTACs , where large molecular weights struggle with cell entry; the methylated linker helps "mask" polarity.

  • Solubility Paradox: While adding a methyl group increases lipophilicity (usually bad for solubility), it often improves aqueous solubility in practice. The methyl group acts as a "grease ball" that disrupts the planar stacking and strong intermolecular H-bond networks typical of urea/amide-rich drugs, making the solid state less stable and easier to dissolve.

Experimental Application: Synthesis of a Kinase Inhibitor

Context: Many kinase inhibitors (e.g., Imatinib derivatives) utilize a solvent-exposed tail to improve solubility and binding affinity. The following protocol demonstrates the installation of the N-methyl propanediamine tail onto a chloropyrimidine scaffold, a common motif in EGFR and CDK inhibitors.

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Synthesize Intermediate A by coupling the building block to a 2,4-dichloropyrimidine core.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 eq)[1]

  • Linker: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Solvent: n-Butanol or DMF[1]

  • Temperature: 80°C

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve the 2,4-dichloropyrimidine substrate (e.g., 100 mg) in n-butanol (2 mL).

  • Activation: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 5 minutes to ensure basicity (neutralizing the HCl salt of the linker).

  • Addition: Add tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride (1.2 eq) in one portion.

    • Note: The primary amine of the linker is the nucleophile.[2] The secondary amine is Boc-protected and methylated, preventing side reactions.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material and formation of the monosubstituted product (

    
     peak).
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Next Step): The Boc group is subsequently removed using 4M HCl in Dioxane or TFA/DCM (1:1) to liberate the secondary methylamine for further derivatization or to serve as a solubility handle.

Visualizations

Diagram 1: Synthesis Pathway & Logic

This diagram illustrates the flow from the raw building block to a bioactive kinase inhibitor, highlighting the specific role of the methyl group.

SynthesisPathway cluster_legend Mechanism of Action Start Building Block: tert-Butyl (3-aminopropyl) (methyl)carbamate HCl Step1 Step 1: SnAr Coupling (Selectivity for Primary Amine) Start->Step1 + DIPEA, 80°C Core Scaffold: 2,4-Dichloropyrimidine Core->Step1 Inter Intermediate: Boc-Protected Adduct Step1->Inter Yield > 80% Step2 Step 2: Deprotection (TFA or HCl) Inter->Step2 Final Final Product: Kinase Inhibitor w/ Solubilizing Tail Step2->Final Liberates N-Me amine Note Methyl Group Role: 1. Prevents N-Acetylation 2. Increases Lipophilicity 3. Modulates pKa Final->Note

Caption: Synthetic workflow transforming the N-methylated building block into a functional kinase inhibitor tail, highlighting the protection/deprotection strategy.

Diagram 2: SAR Decision Tree (Methyl vs. H)

A logical guide for researchers deciding when to employ this specific building block.

SARTree Decision Optimization Goal Metab Improve Metabolic Stability? Decision->Metab Perm Improve Permeability? Decision->Perm Sol Improve Solubility? Decision->Sol UseMe USE N-Methyl Linker (Blocks metabolic soft spot) Metab->UseMe Yes (Avoid N-Acetylation) UseMe2 USE N-Methyl Linker (Reduces H-Bond Donors) Perm->UseMe2 Yes (Lower PSA) Check Check Crystal Packing Sol->Check Disrupts Packing? Check->UseMe Yes

Caption: Decision matrix for medicinal chemists selecting between methylated and non-methylated diamine linkers.

References

  • MDPI. (2025). Synthesis and Biological Activities of Novel Benzamide Derivatives as Tyrosine Kinase Inhibitors. Retrieved from [Link][1]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development (DRAK1 Inhibitors). Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link][1]

Sources

Validation

The Strategic Utility of tert-Butyl (3-aminopropyl)(methyl)carbamate Hydrochloride in Drug Design: A Comparative Guide

In the landscape of modern drug discovery, the rational design of molecules with optimal pharmacological properties is paramount. The judicious selection of chemical building blocks is a critical determinant of a drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rational design of molecules with optimal pharmacological properties is paramount. The judicious selection of chemical building blocks is a critical determinant of a drug candidate's success, influencing its synthesis, stability, and biological activity. Among the vast arsenal of synthetic reagents, tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride and its analogs have emerged as versatile and highly valuable scaffolds. Their utility is particularly evident in the construction of linkers for targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), and in the synthesis of modulators for challenging targets like the Atypical Chemokine Receptor 3 (ACKR3).

This guide provides an in-depth analysis of the application of tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride in successful drug discovery campaigns. We will present a detailed case study on the synthesis of potent ACKR3 agonists, showcasing the practical application of this building block. Furthermore, we will conduct a comprehensive comparison of linkers derived from this carbamate with alternative linker technologies in the context of PROTACs, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own research endeavors.

Case Study: Synthesis of Novel ACKR3 Agonists for Antiplatelet Therapy

The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a promising therapeutic target for cardiovascular diseases due to its role in modulating platelet function.[1][2] The development of small-molecule agonists for ACKR3 has been a focus of recent research, aiming to provide novel antiplatelet therapies. A key synthetic strategy in the development of these agonists involves the use of Boc-protected aminopropyl linkers, demonstrating the utility of reagents like tert-Butyl (3-aminopropyl)carbamate.

A series of potent and selective ACKR3 agonists were developed with EC50 values in the nanomolar range.[3] The synthesis of these compounds highlights the strategic use of a Boc-protected 3-carbon linker, exemplified by the reaction of various substituted benzylamines with tert-butyl (3-bromopropyl)carbamate. This approach allows for the modular construction of a library of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway of ACKR3 Agonism

ACKR3_Signaling

The activation of ACKR3 by these small-molecule agonists leads to the recruitment of β-arrestin, initiating a signaling cascade that ultimately results in the inhibition of platelet aggregation.[3] This mechanism of action is distinct from traditional antiplatelet agents and offers a potentially safer and more effective therapeutic strategy.

Experimental Protocol: Synthesis of a Key ACKR3 Agonist Intermediate

The following protocol is a representative example of the synthesis of a key intermediate for a novel ACKR3 agonist, adapted from the literature.[3]

Step 1: Synthesis of Boc-protected amine precursor (e.g., tert-butyl (3-(benzylamino)propyl)(methyl)carbamate)

  • To a solution of a substituted benzylamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add cesium carbonate (2.0 eq).

  • Add tert-butyl (3-bromopropyl)carbamate (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired Boc-protected intermediate.

Step 2: Deprotection of the Boc group

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the free amine, which can be used in the subsequent coupling step.

Comparative Guide to PROTAC Linkers: Alkyl Chains vs. Alternatives

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] Short alkyl chains, often derived from building blocks like tert-Butyl (3-aminopropyl)carbamate, represent a fundamental class of PROTAC linkers.

Rationale for Linker Selection

The choice of linker is a multi-faceted decision driven by the specific requirements of the drug discovery program.

Expertise & Experience: While longer, more flexible linkers like polyethylene glycol (PEG) can be advantageous in early discovery to cast a wide net for productive ternary complex formation, shorter, more rigid alkyl linkers often lead to improved cell permeability and pharmacokinetic properties.[] The reduced topological polar surface area (TPSA) of alkyl linkers can be beneficial for oral bioavailability.[] Furthermore, the synthetic tractability and cost-effectiveness of simple alkyl building blocks are significant considerations in large-scale synthesis.[7]

Performance Comparison of PROTAC Linkers

The following tables summarize experimental data comparing the performance of PROTACs with different linker types.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation [1]

Linker TypeLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
Flexible4 PEG units>5000<50
Flexible5 PEG units<500~75
RigidPhenyl-containing<1>95

Table 2: Impact of Linker Length on TBK1 Degradation [1]

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

As the data illustrates, there is no one-size-fits-all solution for linker design. The optimal linker is target- and system-dependent. However, the general trend suggests that linker optimization is a critical step in developing potent and effective PROTACs.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow

Experimental Protocol: Synthesis of a PROTAC Linker

The following is a generalized protocol for the synthesis of a PROTAC linker using tert-Butyl (3-aminopropyl)carbamate, which can then be coupled to a warhead and an E3 ligase ligand.

Step 1: Functionalization of tert-Butyl (3-aminopropyl)carbamate

  • Dissolve tert-Butyl (3-aminopropyl)carbamate hydrochloride (1.0 eq) and a suitable acylating or alkylating agent (e.g., an acid chloride or an alkyl halide containing a second functional group for subsequent coupling) in an appropriate solvent (e.g., dichloromethane or DMF).

  • Add a base, such as triethylamine or diisopropylethylamine (2-3 eq), to neutralize the hydrochloride and facilitate the reaction.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by washing with aqueous solutions to remove salts and impurities.

  • Purify the functionalized linker by column chromatography.

Step 2: Coupling to Warhead and E3 Ligase Ligand

  • The functionalized linker can then be sequentially coupled to the warhead and the E3 ligase ligand using standard amide bond formation, nucleophilic substitution, or "click" chemistry reactions.[1]

  • The Boc protecting group on the linker can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) at the appropriate stage of the synthesis to reveal a primary amine for further coupling.

Conclusion

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride and its analogs are indispensable tools in the modern medicinal chemist's toolbox. Their bifunctional nature, coupled with the reliable chemistry of the Boc protecting group, provides a robust platform for the synthesis of complex and innovative drug candidates. As demonstrated in the case study of ACKR3 agonists, these building blocks enable the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective molecules. In the rapidly evolving field of PROTACs, the choice of linker is a critical determinant of success. While a variety of linker technologies exist, the simplicity, synthetic accessibility, and favorable physicochemical properties of short alkyl linkers derived from reagents like tert-Butyl (3-aminopropyl)carbamate ensure their continued and strategic use in the development of next-generation therapeutics. The experimental data and protocols provided in this guide are intended to empower researchers to effectively incorporate this versatile building block into their drug discovery programs.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Testa, A., Hughes, S. J., & Lucas, X. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313–327.
  • Bayrak, A., Szpakowska, M., Dicenta-Baunach, V., Counson, M., et al. (2024). Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3)
  • Neerasa, J., Kim, B., & Chung, H. (2025). Efficient Stereoselective Synthesis of Vepdegestrant (ARV-471)
  • Avery, S., Buske, J. M., et al. (2025). A Second-Generation Route to the Cereblon Fragment of ARV-471, Vepdegestrant. Organic Process Research & Development.
  • Wijtmans, M., Maussang, D., Sirci, F., Scholten, D. J., et al. (2012). Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists. European Journal of Medicinal Chemistry, 51, 184–192.
  • Naghiyev, F. N. (2019). Research into one-step three component reaction of some ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile and 1,3-diaminopropane. Chemical Problems, 17(2), 275–281.
  • Flanagan, J. J., Qian, Y., et al. (2024). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. Clinical Cancer Research.
  • Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2024).
  • Pfizer Inc. (2025). Development of a Commercial Manufacturing Process for Vepdegestrant, an Orally Bioavailable PROTAC Estrogen Receptor Degrader for the Treatment of Breast Cancer. Organic Process Research & Development.
  • Martín, J. F., & Liras, P. (2024). Diamine Fungal Inducers of Secondary Metabolism: 1,3-Diaminopropane and Spermidine Trigger Enzymes Involved in β-Alanine and Pantothenic Acid Biosynthesis, Precursors of Phosphopantetheine in the Activation of Multidomain Enzymes. Antibiotics, 13(9), 783.
  • van der Velden, W. J. C., et al. (2025). Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3. Journal of Medicinal Chemistry.
  • Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 7, 826.
  • Zhang, W., Li, Y., Zhou, M.-M., & Zeng, L. (2025). NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. Journal of Medicinal Chemistry.
  • Bayrak, A., et al. (2022). Discovery and Development of First-in-Class ACKR3/CXCR7 Superagonists for Platelet Degranulation Modulation. Journal of Medicinal Chemistry, 65(20), 13586–13606.
  • Wang, Z., et al. (2023). 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ChemRxiv.
  • Wijtmans, M., et al. (2012). Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists. European Journal of Medicinal Chemistry, 51, 184-92.
  • ResearchGate. (2025). Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists | Request PDF. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride proper disposal procedures

This guide outlines the validated disposal and handling procedures for tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride . As a Senior Application Scientist, I have structured this not merely as a checklist, but...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling procedures for tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system. The critical operational insight here is the acid-lability of the Boc protecting group . Improper disposal of this specific salt into acidic waste streams can generate isobutylene and CO₂ gas, leading to dangerous pressure buildup in waste containers.[1]

Part 1: Chemical Profile & Hazard Identification[1]

Before handling waste, you must verify the identity and specific hazards of the material.[2] This compound is a mono-Boc protected diamine salt.[1][2][3]

Parameter Technical Specification
Chemical Name tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
CAS Number 1188263-67-3 (HCl Salt) / 150349-36-3 (Free Base)
Formula C₉H₂₀N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 224.73 g/mol
Physical State White to off-white solid (Hygroscopic)
Solubility Soluble in water, Methanol, DMSO
Acidity (pKa) The free amine is basic; the HCl salt solution is weakly acidic (pH ~4-5).[1][2][3]
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)

Part 2: Critical Segregation Logic (The "Why")[1][2]

The Silent Hazard: Gas Evolution The tert-butoxycarbonyl (Boc) group is designed to be removed by strong acids (e.g., TFA, HCl).[1][6]

  • The Reaction:

    
    [1][2][3]
    
  • The Risk: If you dispose of this compound into a "General Organic Waste" drum that contains acidic byproducts (e.g., from a previous deprotection step or acid workup), the Boc group will cleave inside the drum.[1]

  • The Consequence: Rapid evolution of CO₂ and isobutylene gas in a sealed vessel can cause drum deformation, leakage, or explosion.[1]

Directive: NEVER dispose of Boc-protected amines in waste containers designated for acidic solutions (pH < 2).

Visualization: Waste Segregation Decision Tree

The following logic gate ensures you select the correct waste stream to prevent incompatibility.

SegregationLogic Start Waste Generation: tert-Butyl (3-aminopropyl)(methyl)carbamate HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent/water) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Tag: Organic Amine Salt) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Water, DMSO) SolventCheck->NonHalogenated AcidCheck CRITICAL CHECK: Is the waste stream Acidic (pH < 3)? Halogenated->AcidCheck NonHalogenated->AcidCheck SafeLiquid Liquid Waste Carboy (Tag: Organic, Basic/Neutral) AcidCheck->SafeLiquid No (Neutral/Basic) Unsafe STOP: Do NOT Combine. Neutralize acid first. AcidCheck->Unsafe Yes (Acidic)

Figure 1: Segregation logic preventing gas evolution hazards in waste streams.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Excess Reagent)

Applicable to: Expired shelf chemicals, weighing boat residues, contaminated PPE.[1][2][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid."[1] List the specific constituent: "tert-Butyl (3-aminopropyl)(methyl)carbamate HCl."[1][2][3][4]

  • Hazard Tagging: Check boxes for "Irritant" and "Toxic" (if applicable based on local regulations).[1]

  • Sealing: Ensure the lid is tight. Tape the lid if the container is being transferred to a central accumulation area to prevent moisture ingress (the salt is hygroscopic).[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, rotovap condensates containing the product.[1][2]

  • pH Verification (The Self-Validating Step):

    • Dip a pH strip into the waste solution.[1]

    • Requirement: pH must be ≥ 6.[1]

    • Correction: If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) before transferring to the waste carboy.[1] Watch for bubbling (CO₂) during neutralization.[1]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .[1]
      
    • If dissolved in Methanol/Water/DMSO

      
      Non-Halogenated Waste .[1]
      
  • Transfer: Pour into the appropriate carboy using a funnel.

  • Documentation: Log the volume and concentration (approximate) on the waste manifest.

Part 4: Emergency Contingencies (Spill Response)

In the event of a benchtop spill, speed and containment are vital.[1] As this is a hydrochloride salt, it is water-soluble, making cleanup straightforward but requiring strict adherence to PPE due to potential irritation.[1][3]

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Protect (PPE: Nitrile Gloves, Goggles, Lab Coat) Contain 2. Containment Cover with absorbent pads Alert->Contain Collect 3. Collection Sweep solid / Wipe liquid Contain->Collect Clean 4. Decontamination Wipe area with water, then Ethanol Collect->Clean Dispose 5. Disposal Place all materials in Solid Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing benchtop spills.

Detailed Cleanup Protocol:

  • Isolate: Evacuate immediate area if dust is airborne.[1][7]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If a large amount of fine dust is present, use an N95 or P100 respirator.[1]

  • Dry Spill:

    • Do not dry sweep vigorously (creates dust).[1]

    • Cover with wet paper towels to dampen the powder, then scoop into a bag.[1]

  • Wet Spill:

    • Absorb with vermiculite, sand, or standard lab absorbent pads.[1][3]

  • Decontamination: Wipe the surface with water (to dissolve salt residues) followed by ethanol.[1]

  • Final Disposal: All cleanup materials (gloves, pads, scoops) go into the Solid Hazardous Waste bin.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride.[1][2] (Accessed 2024).[1][6][8]

  • PubChem. Compound Summary: tert-butyl N-(3-aminopropyl)-N-methylcarbamate (Free Base).[1][2][3] National Library of Medicine.[1] [Link][1][2][3]

  • American Chemical Society (ACS). BOC Protection and Deprotection Guidelines.[1] ACS Reagent Guides.[1] [Link]

  • U.S. EPA. Hazardous Waste Characteristics: Reactivity and Corrosivity.[1] Resource Conservation and Recovery Act (RCRA) Orientation.[1] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride

[1] CAS: 1188263-67-3 Formula: C H ClN O Molecular Weight: 224.73 g/mol [1][2] Executive Safety Summary Directive: This reagent is a Boc-protected diamine salt.[1] While the hydrochloride salt form significantly reduces...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 1188263-67-3 Formula: C


H

ClN

O

Molecular Weight: 224.73 g/mol [1][2]
Executive Safety Summary

Directive: This reagent is a Boc-protected diamine salt.[1] While the hydrochloride salt form significantly reduces the volatility compared to its free amine counterpart, it introduces specific handling challenges regarding hygroscopicity and dust inhalation.

Core Hazard Profile:

  • Primary Risks: Respiratory Irritation (H335), Skin/Eye Irritation (H315/H319), and Acute Toxicity (Oral/Inhalation - H302/H332).[1]

  • Operational Nuance: As a hydrochloride salt, this compound is hygroscopic . Exposure to ambient moisture will not only degrade the reagent's stoichiometry (affecting reaction yields) but causes the powder to clump, increasing the risk of spillage and erratic weighing.

Risk Assessment & PPE Matrix

Rationale: Standard "lab coat and gloves" advice is insufficient for organic synthesis involving amine salts. The choice of glove material must account for both the solid reagent and the solvent system used (typically Dichloromethane or DMF).

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient for fine powders. Amine salts can cause severe irritation; a seal against dust entry is required.
Dermal (Solid) Nitrile Gloves (Min.[3] thickness 0.11 mm)Nitrile provides excellent resistance to the solid salt. Latex is discouraged due to potential allergenicity and lower chemical resistance.
Dermal (Solution) Double-Gloving or Laminate If dissolved in DCM (Dichloromethane) , standard nitrile degrades in <5 mins.[1] Wear Silver Shield® or double-glove (change immediately upon splash).[1]
Respiratory Fume Hood (Face velocity 80-100 fpm)H335 (Respiratory Irritation) dictates that no open weighing should occur on a benchtop.[1]
Body Cotton Lab Coat (High neck preferred)Synthetic blends can melt if a fire occurs (though this salt is not highly flammable, solvents used with it often are).
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Operational Check
  • Verify Atmosphere: Ensure the laboratory humidity is controlled (<50% RH is ideal). If the salt has clumped in the bottle, it has already absorbed water.

  • Static Control: Boc-protected amino salts are often "fluffy" and prone to static charge.[1] Use an ionizing fan or anti-static gun if available to prevent the powder from "jumping" during weighing.

Phase 2: Weighing & Transfer

Objective: Prevent inhalation and moisture contamination.

  • Transfer to Hood: Move the analytical balance inside the fume hood. If this is impossible, use a tared secondary container (vial) with a cap.

  • The "Cap-to-Cap" Technique:

    • Open the stock bottle only inside the hood.

    • Transfer the required amount into a pre-weighed vial.

    • Immediately recap the stock bottle to preserve dryness.

    • Note: Do not use metal spatulas if the coating is damaged; trace iron can chelate with the amine if the HCl dissociates in solution, potentially affecting sensitive downstream catalysis. Use PTFE-coated or clean glass tools.[1]

Phase 3: Solubilization

Objective: Mitigate exothermic dissociation.

  • Solvent Choice: This salt is soluble in water, methanol, DMSO, and DMF. It has limited solubility in non-polar ethers.

  • Dissolution: When adding solvent (especially water or methanol), a mild exotherm may occur as the crystal lattice breaks and the ions solvate.

    • Action: Add solvent slowly.

    • Warning: Do not add strong base (e.g., NaOH, KOH) directly to the solid. This will liberate the free amine (volatile) and generate significant heat. Always dissolve the salt first, then adjust pH if necessary.

Emergency Response & Disposal
Exposure Scenarios[4][5][6][7][8]
  • Inhalation: Move to fresh air immediately. The HCl component can cause immediate irritation to mucous membranes.

  • Eye Contact: Rinse for 15 minutes .[6][8][9] Do not rely on a 5-minute rinse; amine salts can adhere to the corneal surface.[1]

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol/acetone to wash skin; this increases permeability and drives the chemical deeper into the dermis.

Waste Disposal Workflow
  • Classification: Hazardous Organic Waste (Amine Salt).

  • Segregation:

    • Do NOT mix with Oxidizing Acids (Nitric, Perchloric) – risk of N-nitroso compound formation (carcinogenic) or violent oxidation.[1]

    • Do NOT mix with Strong Bases in a closed container – evolution of gaseous amine may pressurize the vessel.

  • Labeling: Clearly mark as "Boc-Amine HCl Salt - Irritant."

Visual Workflow (DOT Diagram)

HandlingProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal Assessment Risk Assessment (Check H335/H315) PPE Don PPE (Nitrile + Goggles) Assessment->PPE Weighing Weighing (In Fume Hood) PPE->Weighing Verified Solvent Solubilization (Avoid Exotherm) Weighing->Solvent Dissolve Segregation Segregate Waste (No Oxidizers) Weighing->Segregation Spills Solvent->Segregation Post-Rxn Disposal Haz. Waste Stream Segregation->Disposal

Caption: Operational workflow for handling amine salts, emphasizing the critical transition from weighing to waste segregation.

References
  • PubChem. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link].[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride
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